molecular formula C37H64N7O20P3S B15598290 (3S)-hydroxyhexadecanedioyl-CoA

(3S)-hydroxyhexadecanedioyl-CoA

Número de catálogo: B15598290
Peso molecular: 1051.9 g/mol
Clave InChI: QNUDSTASHBDCFR-SVVIZOHVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(3S)-hydroxyhexadecanedioyl-CoA is an (S)-3-hydroxyacyl-CoA resulting from the formal condensation of the thiol group of coenzyme A with the 1-carboxy group of (3S)-hydroxyhexadecanedioic acid. It is functionally related to a hexadecanedioic acid. It is a conjugate acid of a this compound(5-).

Propiedades

Fórmula molecular

C37H64N7O20P3S

Peso molecular

1051.9 g/mol

Nombre IUPAC

(14S)-16-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-14-hydroxy-16-oxohexadecanoic acid

InChI

InChI=1S/C37H64N7O20P3S/c1-37(2,32(51)35(52)40-16-15-26(46)39-17-18-68-28(49)19-24(45)13-11-9-7-5-3-4-6-8-10-12-14-27(47)48)21-61-67(58,59)64-66(56,57)60-20-25-31(63-65(53,54)55)30(50)36(62-25)44-23-43-29-33(38)41-22-42-34(29)44/h22-25,30-32,36,45,50-51H,3-21H2,1-2H3,(H,39,46)(H,40,52)(H,47,48)(H,56,57)(H,58,59)(H2,38,41,42)(H2,53,54,55)/t24-,25+,30+,31+,32-,36+/m0/s1

Clave InChI

QNUDSTASHBDCFR-SVVIZOHVSA-N

Origen del producto

United States

Foundational & Exploratory

(3S)-Hydroxyhexadecanedioyl-CoA: A Pivotal Intermediate in Peroxisomal Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-Hydroxyhexadecanedioyl-CoA is a key metabolic intermediate in the peroxisomal β-oxidation of hexadecanedioic acid, a 16-carbon dicarboxylic acid. Dicarboxylic acids are themselves products of the ω-oxidation of monocarboxylic fatty acids, a pathway that becomes particularly important under conditions of high fatty acid flux or when mitochondrial β-oxidation is impaired. The metabolism of dicarboxylic acids is crucial for cellular energy homeostasis and detoxification. This guide provides a comprehensive overview of the role of this compound in fatty acid oxidation, detailing the enzymatic reactions it participates in, summarizing available quantitative data, outlining relevant experimental protocols, and visualizing the pertinent metabolic pathways.

The Role of this compound in Peroxisomal β-Oxidation

Hexadecanedioic acid, once activated to its CoA ester, hexadecanedioyl-CoA, enters the peroxisome for chain shortening via β-oxidation. This compound is the product of the second step in this pathway, following the initial dehydrogenation of hexadecanedioyl-CoA. The formation and subsequent oxidation of this compound are critical for the complete degradation of long-chain dicarboxylic acids.

The enzymes responsible for the metabolism of this compound are the peroxisomal bifunctional enzymes. In humans, there are two such enzymes: L-bifunctional protein (LBP), encoded by the EHHADH gene, and D-bifunctional protein (DBP), encoded by the HSD17B4 gene.[1][2][3] These enzymes exhibit stereospecificity. The L-bifunctional protein specifically acts on (S)-3-hydroxyacyl-CoA stereoisomers, making it the primary enzyme responsible for the processing of this compound.[2][3] D-bifunctional protein, conversely, metabolizes (R)-3-hydroxyacyl-CoA stereoisomers.[4][5]

The 3-hydroxyacyl-CoA dehydrogenase activity of L-bifunctional protein catalyzes the NAD+-dependent oxidation of this compound to 3-ketohexadecanedioyl-CoA. This is a critical step that prepares the molecule for the final thiolytic cleavage, which shortens the dicarboxylic acid chain by two carbons, releasing acetyl-CoA in the process.

Defects in the enzymes involved in peroxisomal β-oxidation, including L-bifunctional protein, can lead to the accumulation of dicarboxylic acids and their intermediates, resulting in a group of metabolic disorders known as dicarboxylic acidurias.[6] These conditions highlight the physiological importance of the complete oxidation of dicarboxylic acids.

Quantitative Data

Quantitative kinetic data for the enzymatic reactions involving this compound are not extensively available in the literature. Most studies have focused on the overall pathway of dicarboxylic acid oxidation or the activity of bifunctional proteins with more common monocarboxylic acyl-CoA substrates. The following table summarizes the known information regarding the enzymes acting on dicarboxylic acid CoA esters. It is important to note that the specific kinetic parameters (Km and Vmax) for this compound with human L-bifunctional protein have not been explicitly reported.

EnzymeGeneSubstrate(s)Product(s)Kinetic Parameters (Km, Vmax)Source
L-Bifunctional Protein (LBP)EHHADH(3S)-Hydroxyacyl-CoAs, including those derived from dicarboxylic acids3-Ketoacyl-CoAsSpecific data for this compound is not available. The enzyme is known to be indispensable for the production of medium-chain dicarboxylic acids.[6][1][2][3][6]
D-Bifunctional Protein (DBP)HSD17B4(3R)-Hydroxyacyl-CoAs3-Ketoacyl-CoAsNot active with L-stereoisomers like this compound.[4][4][5][7]

Experimental Protocols

The study of this compound and its role in fatty acid oxidation requires specialized experimental protocols for its synthesis, purification, and analysis, as well as for measuring the activity of the enzymes that metabolize it.

Synthesis of this compound

The chemical synthesis of long-chain 3-hydroxyacyl-CoA esters can be challenging. A general approach involves the synthesis of the corresponding N-hydroxysuccinimide ester of the fatty acid, which is then reacted with Coenzyme A. For this compound, this would require the prior synthesis of (3S)-hydroxyhexadecanedioic acid. Alternatively, chemo-enzymatic methods offer a promising route.

Chemo-Enzymatic Synthesis Protocol Outline:

  • Synthesis of Hexadecanedioyl-CoA: Hexadecanedioic acid is activated to its CoA ester. This can be achieved chemically or enzymatically using an acyl-CoA synthetase.

  • Enzymatic Hydration: The hexadecanedioyl-CoA is then hydrated using an enoyl-CoA hydratase to introduce the hydroxyl group at the C3 position. To obtain the (3S) stereoisomer, the appropriate hydratase from the L-bifunctional protein would be required.

  • Purification: The synthesized this compound is purified using High-Performance Liquid Chromatography (HPLC).

Purification of Dicarboxylyl-CoA Esters by HPLC

Protocol Outline:

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile) is employed for elution.

  • Detection: The eluate is monitored by UV absorbance at 260 nm, which corresponds to the adenine (B156593) moiety of Coenzyme A.

  • Fraction Collection: Fractions corresponding to the peak of interest are collected, and the solvent is removed (e.g., by lyophilization).

Analysis of this compound by HPLC-MS/MS

Protocol Outline:

  • Chromatography: Separation is achieved using a C18 reverse-phase column with a gradient elution profile similar to the purification protocol.

  • Mass Spectrometry: The HPLC system is coupled to a tandem mass spectrometer (MS/MS).

  • Ionization: Electrospray ionization (ESI) in positive or negative mode is commonly used.

  • Detection: Specific precursor and product ion pairs for this compound are monitored using Multiple Reaction Monitoring (MRM) for sensitive and specific quantification.

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

The activity of the 3-hydroxyacyl-CoA dehydrogenase component of L-bifunctional protein with this compound as a substrate can be measured by monitoring the production of NADH.

Protocol Outline:

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), NAD+, and the purified L-bifunctional protein.

  • Initiation: Start the reaction by adding the substrate, this compound.

  • Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculation: The rate of the reaction is calculated from the initial linear portion of the absorbance curve using the molar extinction coefficient of NADH.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the metabolic pathway of hexadecanedioic acid oxidation and a general experimental workflow for studying the enzymatic activity on this compound.

Peroxisomal_Beta_Oxidation_of_Hexadecanedioic_Acid cluster_peroxisome Peroxisome Hexadecanedioyl-CoA Hexadecanedioyl-CoA trans-2-Hexadecenoyl-CoA trans-2-Hexadecenoyl-CoA Hexadecanedioyl-CoA->trans-2-Hexadecenoyl-CoA Acyl-CoA Oxidase 3S-Hydroxyhexadecanedioyl-CoA 3S-Hydroxyhexadecanedioyl-CoA trans-2-Hexadecenoyl-CoA->3S-Hydroxyhexadecanedioyl-CoA L-Bifunctional Protein (Enoyl-CoA Hydratase activity) 3-Ketohexadecanedioyl-CoA 3-Ketohexadecanedioyl-CoA 3S-Hydroxyhexadecanedioyl-CoA->3-Ketohexadecanedioyl-CoA L-Bifunctional Protein (3-Hydroxyacyl-CoA Dehydrogenase activity) Tetradecanedioyl-CoA Tetradecanedioyl-CoA 3-Ketohexadecanedioyl-CoA->Tetradecanedioyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Ketohexadecanedioyl-CoA->Acetyl-CoA Thiolase Experimental_Workflow_for_Enzyme_Activity cluster_synthesis Substrate Synthesis & Purification cluster_assay Enzyme Activity Assay cluster_analysis Data Analysis Synthesis Synthesis of This compound Purification HPLC Purification Synthesis->Purification Assay Spectrophotometric Assay (monitoring NADH production) Purification->Assay Data_Analysis Calculation of Kinetic Parameters (Km, Vmax) Assay->Data_Analysis Purified_Enzyme Purified L-Bifunctional Protein Purified_Enzyme->Assay

References

function of (3S)-hydroxyhexadecanedioyl-CoA in peroxisomal beta-oxidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Function of (3S)-Hydroxyhexadecanedioyl-CoA in Peroxisomal Beta-Oxidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxisomal β-oxidation is a critical metabolic pathway for the degradation of a specific subset of fatty acids, including very-long-chain fatty acids and dicarboxylic acids (DCAs). The breakdown of long-chain DCAs, such as hexadecanedioic acid, generates key intermediates, among which is this compound. This molecule represents a crucial juncture in the pathway, being the specific substrate for the dehydrogenase activity of the L-bifunctional protein (EHHADH). Understanding the formation and subsequent conversion of this intermediate is fundamental to elucidating the regulation of lipid homeostasis and identifying potential therapeutic targets for metabolic diseases. This technical guide provides a comprehensive overview of the role of this compound, the enzymology of its conversion, the regulatory networks governing the pathway, and detailed experimental protocols for its study.

Introduction to Peroxisomal Dicarboxylic Acid Oxidation

In mammals, the β-oxidation of fatty acids occurs in both mitochondria and peroxisomes, with each organelle handling distinct classes of substrates.[1] While mitochondria are responsible for the bulk oxidation of short-, medium-, and long-chain fatty acids to generate ATP, peroxisomes specialize in the chain shortening of substrates that are poorly handled by mitochondria.[2] These include very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and long-chain dicarboxylic acids (DCAs).[1]

DCAs are produced in the endoplasmic reticulum through an initial ω-oxidation of monocarboxylic acids, a process catalyzed by cytochrome P450 enzymes of the CYP4A family.[2] These resulting DCAs are subsequently transported to peroxisomes for chain shortening via β-oxidation. This pathway is not primarily for energy production in the same direct manner as mitochondrial oxidation; rather, it generates medium-chain DCAs and acetyl-CoA that can be further metabolized.[3][4] The peroxisomal β-oxidation of a 16-carbon DCA, hexadecanedioic acid, proceeds through a series of enzymatic reactions, creating the pivotal intermediate, this compound.

The Peroxisomal β-Oxidation of Hexadecanedioic Acid

The catabolism of hexadecanedioyl-CoA in the peroxisome is a cyclical process that shortens the dicarboxylic acyl-CoA chain by two carbons with each turn. The pathway involves three core enzymatic activities.

Pathway Overview
  • Activation: Long-chain dicarboxylic acids are activated to their coenzyme A (CoA) esters, a step presumed to be catalyzed by a peroxisomal acyl-CoA synthetase.[5]

  • Dehydrogenation: The resulting hexadecanedioyl-CoA is oxidized by a peroxisome-specific acyl-CoA oxidase (ACOX1), introducing a double bond between the α and β carbons and producing H₂O₂.[5]

  • Hydration/Dehydrogenation: The next two steps are catalyzed by a multifunctional enzyme. For straight-chain DCAs, this is the L-bifunctional protein (EHHADH). Its hydratase activity adds a water molecule across the double bond to form this compound. Subsequently, its dehydrogenase activity oxidizes this intermediate to 3-oxohexadecanedioyl-CoA, reducing NAD⁺ to NADH.[3][6]

  • Thiolysis: Finally, peroxisomal 3-ketoacyl-CoA thiolase (ACAA1) cleaves 3-oxohexadecanedioyl-CoA, releasing a molecule of acetyl-CoA and a chain-shortened dicarboxylyl-CoA (tetradecanedioyl-CoA), which can then enter another round of β-oxidation.

Peroxisomal_DCA_Beta_Oxidation cluster_pathway Peroxisomal β-Oxidation Cycle for Dicarboxylic Acids Hexadecanedioyl_CoA Hexadecanedioyl-CoA (C16-DCA-CoA) Enoyl_CoA 2-trans-Hexadecenoyl-CoA Hexadecanedioyl_CoA->Enoyl_CoA ACOX1 (H₂O₂ produced) Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA EHHADH (Hydratase) Ketoacyl_CoA 3-Oxohexadecanedioyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA EHHADH (Dehydrogenase) (NAD⁺ → NADH) Shortened_CoA Tetradecanedioyl-CoA (C14-DCA-CoA) Ketoacyl_CoA->Shortened_CoA ACAA1 (Thiolase) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Fig 1. Peroxisomal β-oxidation of hexadecanedioyl-CoA.
The Central Role of this compound

This compound is the specific L-stereoisomer formed by the hydratase activity of EHHADH.[3] Its correct formation and subsequent oxidation are essential for the pathway to proceed. Studies on EHHADH knockout mice have shown that the absence of this enzyme leads to a marked deficiency in the production of medium-chain dicarboxylic acids, confirming its indispensable role in this metabolic sequence.[3][7] The accumulation of 3-hydroxy-dicarboxylic acids is a prominent feature in EHHADH deficiency, highlighting the centrality of this specific dehydrogenation step.[8][9]

Key Enzymes in Dicarboxylic Acid Beta-Oxidation

The core enzymes responsible for the degradation of long-chain DCAs are transcriptionally regulated and crucial for maintaining lipid balance.

EnzymeGene NameFunction in DCA Oxidation
Acyl-CoA Oxidase 1ACOX1Catalyzes the first, rate-limiting step: the desaturation of dicarboxylyl-CoA.
L-Bifunctional ProteinEHHADHCatalyzes the second (hydration) and third (dehydrogenation) steps. Essential for processing straight-chain DCAs.[4]
3-Ketoacyl-CoA ThiolaseACAA1Catalyzes the final thiolytic cleavage, releasing acetyl-CoA and the chain-shortened DCA-CoA.
Table 1: Core Enzymes of Peroxisomal Dicarboxylic Acid β-Oxidation.

Enzymology of this compound Conversion

L-Bifunctional Protein (EHHADH)

EHHADH is a single polypeptide chain with two distinct catalytic domains: an N-terminal enoyl-CoA hydratase and a C-terminal (3S)- or L-3-hydroxyacyl-CoA dehydrogenase.[6] The dehydrogenase domain binds the (3S)-hydroxyacyl-CoA intermediate and, using NAD⁺ as a cofactor, oxidizes the hydroxyl group at the C3 position to a keto group.[10] The catalytic mechanism involves a conserved histidine-glutamate diad that acts as a general base to deprotonate the substrate's hydroxyl group, facilitating hydride transfer to NAD⁺.[10]

Quantitative Analysis
Substrate (DCA-CoA)Km (µM)Relative Vmax (%)
Dodecanedioyl-CoA (C12)10100
Sebacoyl-CoA (C10)20100
Suberoyl-CoA (C8)4080
Adipoyl-CoA (C6)10050
Table 2: Kinetic parameters of purified rat liver acyl-CoA oxidase with dicarboxylic acid substrates of varying chain lengths. Note that as chain length decreases, the affinity (1/Km) also decreases. Data adapted from literature.

The absence of specific kinetic data for EHHADH with C16-DCA intermediates underscores an area for future research, which is critical for building accurate metabolic models and for the rational design of inhibitors.

Regulatory Mechanisms

The entire peroxisomal β-oxidation pathway is tightly regulated at the transcriptional level to adapt to the metabolic state of the cell, particularly in response to lipid overload.

Transcriptional Regulation by PPARα

The primary regulator of peroxisomal β-oxidation is the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated nuclear receptor.[5][11] Long-chain fatty acids and DCAs can act as natural ligands for PPARα.[2] Upon ligand binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[12] This binding recruits co-activator proteins and initiates the transcription of genes encoding all the core β-oxidation enzymes, including ACOX1, EHHADH, and ACAA1, thereby upregulating the entire pathway.[4][12]

PPAR_Alpha_Signaling cluster_cytosol Cytosol / Nucleus Ligand Fatty Acids / DCAs (Ligands) PPARa PPARα Ligand->PPARa activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (DNA Response Element) PPARa_RXR->PPRE binds to TargetGenes Target Genes (ACOX1, EHHADH, etc.) PPRE->TargetGenes promotes transcription of mRNA mRNA TargetGenes->mRNA transcription Proteins β-Oxidation Enzymes mRNA->Proteins translation Peroxisome Peroxisome (Increased β-oxidation) Proteins->Peroxisome localized in Peroxisome_Isolation_Workflow Start Start: Rodent Liver Tissue Homogenize Homogenize in Sucrose Buffer Start->Homogenize LowSpeedSpin Low-Speed Centrifugation (1,000 x g) Homogenize->LowSpeedSpin Supernatant1 Collect Supernatant (Post-Nuclear) LowSpeedSpin->Supernatant1 Pellet1 Discard Pellet (Nuclei, Debris) LowSpeedSpin->Pellet1 HighSpeedSpin High-Speed Centrifugation (20,000 x g) Supernatant1->HighSpeedSpin Supernatant2 Discard Supernatant (Cytosol) HighSpeedSpin->Supernatant2 Pellet2 Resuspend Organellar Pellet HighSpeedSpin->Pellet2 Gradient Layer on Density Gradient Pellet2->Gradient Ultracentrifuge Ultracentrifugation (60,000 x g) Gradient->Ultracentrifuge Collect Collect Peroxisome Band Ultracentrifuge->Collect End End: Enriched Peroxisomes Collect->End HADH_Assay_Principle Principle of the Spectrophotometric HADH Assay cluster_reaction Principle of the Spectrophotometric HADH Assay cluster_measurement Principle of the Spectrophotometric HADH Assay Substrate This compound NAD NAD⁺ Enzyme EHHADH (Dehydrogenase) Product 3-Oxohexadecanedioyl-CoA NADH NADH + H⁺ Spectrophotometer Spectrophotometer measures increase in absorbance at 340 nm NADH->Spectrophotometer absorbs light

References

The Metabolic Crossroads of (3S)-hydroxyhexadecanedioyl-CoA: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S)-hydroxyhexadecanedioyl-CoA is a critical intermediate in the metabolic pathway of long-chain dicarboxylic acids, specifically hexadecanedioic acid. This pathway, primarily active under conditions of elevated fatty acid influx or impaired mitochondrial beta-oxidation, represents a vital alternative route for lipid catabolism. This technical guide provides a comprehensive overview of the this compound metabolic pathway, its intermediates, and the enzymes involved. We present quantitative data, detailed experimental protocols, and visual diagrams of the pathway and its regulation to serve as a valuable resource for researchers in metabolism and drug development.

Introduction

The metabolism of fatty acids is a cornerstone of cellular energy homeostasis. While beta-oxidation in mitochondria is the primary pathway for the degradation of most fatty acids, alternative routes exist to handle specific substrates or to compensate for metabolic stress. One such pathway is the omega-oxidation of monocarboxylic fatty acids, which leads to the formation of dicarboxylic acids. These dicarboxylic acids are subsequently chain-shortened via beta-oxidation, primarily within peroxisomes. This compound emerges as a key stereospecific intermediate in the degradation of hexadecanedioic acid, the omega-oxidation product of palmitic acid. Understanding this pathway is crucial for elucidating the pathophysiology of various metabolic disorders and for the development of targeted therapeutic interventions.

The this compound Metabolic Pathway

The journey from a long-chain fatty acid to the intermediates of central metabolism via the dicarboxylic acid pathway involves two main stages: omega-oxidation and peroxisomal beta-oxidation.

Omega-Oxidation of Palmitic Acid

The initial step is the conversion of palmitic acid to its corresponding dicarboxylic acid, hexadecanedioic acid. This process occurs in the endoplasmic reticulum and involves a series of three enzymatic reactions:

  • Hydroxylation: A cytochrome P450 monooxygenase, belonging to the CYP4A and CYP4F subfamilies, introduces a hydroxyl group at the terminal methyl (omega) carbon of palmitic acid, forming ω-hydroxypalmitic acid.[1][2] This reaction requires molecular oxygen and NADPH.[2]

  • Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase, yielding hexadecanal-1-oic acid.[2]

  • Oxidation to Carboxylic Acid: Finally, aldehyde dehydrogenase oxidizes the aldehyde group to a carboxylic acid, resulting in the formation of hexadecanedioic acid.[2]

Peroxisomal Beta-Oxidation of Hexadecanedioic Acid

Once formed, hexadecanedioic acid is transported into the peroxisome for degradation via beta-oxidation.[3][4] This process is a cyclical series of four enzymatic reactions that progressively shorten the dicarboxylic acid chain.

  • Activation: Hexadecanedioic acid is first activated to its coenzyme A (CoA) ester, hexadecanedioyl-CoA, by a dicarboxylyl-CoA synthetase.[3]

  • Dehydrogenation: Peroxisomal acyl-CoA oxidase (ACOX1, also known as straight-chain acyl-CoA oxidase or SCOX) catalyzes the introduction of a double bond between the alpha and beta carbons of hexadecanedioyl-CoA, forming 2-enoyl-hexadecanedioyl-CoA and producing hydrogen peroxide (H₂O₂).[3][5]

  • Hydration: The L-bifunctional protein (LBP) exhibits enoyl-CoA hydratase activity, adding a water molecule across the double bond of 2-enoyl-hexadecanedioyl-CoA to form this compound.[3][6] The stereospecificity of this enzyme is crucial for producing the (S)-isomer.

  • Dehydrogenation: The same L-bifunctional protein (LBP) then acts as a 3-hydroxyacyl-CoA dehydrogenase, oxidizing the hydroxyl group of this compound to a keto group, yielding 3-ketohexadecanedioyl-CoA and reducing NAD⁺ to NADH.[3] The D-bifunctional protein (DBP) can also participate in this step.[3]

  • Thiolytic Cleavage: Finally, peroxisomal 3-ketoacyl-CoA thiolase cleaves 3-ketohexadecanedioyl-CoA, releasing acetyl-CoA and a chain-shortened dicarboxylyl-CoA (tetradecanedioyl-CoA).[3]

This cycle repeats until the dicarboxylic acid is completely degraded to shorter-chain dicarboxylic acids like succinyl-CoA and adipyl-CoA, which can then enter the citric acid cycle for energy production.[2]

Quantitative Data

While specific kinetic data for every enzyme with this compound as a substrate is not exhaustively compiled in a single source, the following tables summarize available quantitative information for key enzymes in the dicarboxylic acid beta-oxidation pathway, primarily from studies on rat liver peroxisomes.

Table 1: Kinetic Parameters of Peroxisomal Acyl-CoA Oxidase with Dicarboxylic Acid Substrates

Substrate (mono-CoA ester)Km (µM)Vmax (nmol/min/mg protein)
Dodecanedioyl-CoA (DC12-CoA)25150
Sebacyl-CoA (DC10-CoA)50150
Suberyl-CoA (DC8-CoA)100150
Adipyl-CoA (DC6-CoA)200150

Data adapted from studies on purified rat liver peroxisomal fatty acyl-CoA oxidase.[7] Note the trend of decreasing affinity (increasing Km) with shorter chain lengths, while the maximal velocity remains similar.

Table 2: Substrate Specificity of Pig Heart L-3-hydroxyacyl-CoA Dehydrogenase

SubstrateRelative Activity (%)
3-Hydroxybutyryl-CoA (C4)100
3-Hydroxyhexanoyl-CoA (C6)160
3-Hydroxydecanoyl-CoA (C10)180
3-Hydroxypalmitoyl-CoA (C16)120

This table illustrates the chain-length preference of a key dehydrogenase enzyme. While this data is for monocarboxylic acid derivatives, it provides an indication of the enzyme's activity profile. Data is derived from a coupled assay system.[8]

Experimental Protocols

Assay for Acyl-CoA Oxidase Activity with Dicarboxylic Acid Substrates

This protocol is adapted from established methods for measuring peroxisomal acyl-CoA oxidase activity.[9]

Principle: The assay measures the production of hydrogen peroxide (H₂O₂) by acyl-CoA oxidase. The H₂O₂ is then used by horseradish peroxidase to oxidize a fluorogenic or chromogenic substrate.

Reagents:

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4.

  • Substrate: 100 µM Dodecanedioyl-CoA (or other dicarboxylyl-CoA) in water.

  • Horseradish Peroxidase (HRP): 10 units/mL in assay buffer.

  • Fluorogenic/Chromogenic Substrate: e.g., 10-acetyl-3,7-dihydroxyphenoxazine (B49719) (Amplex Red) at 50 µM or 4-hydroxyphenylacetic acid.

  • Enzyme Source: Purified peroxisomes or cell lysate.

Procedure:

  • Prepare a reaction mixture containing assay buffer, HRP, and the fluorogenic/chromogenic substrate.

  • Add the enzyme source to the reaction mixture and pre-incubate for 5 minutes at 37°C.

  • Initiate the reaction by adding the dicarboxylyl-CoA substrate.

  • Monitor the increase in fluorescence or absorbance over time using a plate reader or spectrophotometer.

  • Calculate the rate of H₂O₂ production from a standard curve generated with known concentrations of H₂O₂.

Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity with Dicarboxylyl-CoA Substrates

This protocol is based on a coupled spectrophotometric assay.[8]

Principle: The activity of 3-hydroxyacyl-CoA dehydrogenase is measured by coupling the reaction to the subsequent cleavage of the 3-ketoacyl-CoA product by 3-ketoacyl-CoA thiolase. The overall reaction consumes NADH, which can be monitored as a decrease in absorbance at 340 nm.

Reagents:

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.3.

  • Substrate: 50 µM this compound.

  • NADH: 0.2 mM in assay buffer.

  • Coenzyme A (CoASH): 0.1 mM in assay buffer.

  • 3-Ketoacyl-CoA Thiolase: ~5 units/mL.

  • Enzyme Source: Purified L-bifunctional protein or cell lysate.

Procedure:

  • In a cuvette, combine the assay buffer, NADH, CoASH, and 3-ketoacyl-CoA thiolase.

  • Add the enzyme source and incubate for 2-3 minutes at 37°C to establish a baseline.

  • Initiate the reaction by adding the this compound substrate.

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the enzyme activity based on the rate of NADH oxidation (ε = 6.22 mM⁻¹cm⁻¹).

Quantitative Analysis of Dicarboxylic Acid CoA Esters by Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the quantification of intermediates like this compound.[10][11]

Principle: Acyl-CoA esters are extracted from biological samples, separated by liquid chromatography, and detected and quantified by tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.

Procedure:

  • Sample Preparation:

    • Homogenize tissue or cells in a suitable extraction solvent (e.g., acetonitrile/methanol/water).

    • Include internal standards (e.g., stable isotope-labeled acyl-CoAs) for accurate quantification.

    • Centrifuge to pellet proteins and debris.

    • Solid-phase extraction (SPE) can be used for further purification and concentration of acyl-CoAs.

  • LC Separation:

    • Use a reverse-phase C18 column.

    • Employ a gradient elution with mobile phases typically containing an ion-pairing agent (e.g., ammonium (B1175870) acetate) to improve retention and peak shape.

  • MS/MS Detection:

    • Use electrospray ionization (ESI) in positive ion mode.

    • Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification. This involves selecting the precursor ion of the target acyl-CoA and monitoring a specific product ion after fragmentation.

  • Data Analysis:

    • Quantify the target acyl-CoA by comparing its peak area to that of the internal standard.

    • Generate a standard curve with known concentrations of the acyl-CoA of interest for absolute quantification.

Visualization of Pathways and Relationships

Metabolic Pathway of this compound

Metabolic_Pathway cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Palmitic Acid Palmitic Acid ω-Hydroxypalmitic Acid ω-Hydroxypalmitic Acid Palmitic Acid->ω-Hydroxypalmitic Acid Cytochrome P450 (CYP4A/4F) Hexadecanal-1-oic Acid Hexadecanal-1-oic Acid ω-Hydroxypalmitic Acid->Hexadecanal-1-oic Acid Alcohol Dehydrogenase Hexadecanedioic Acid_ER Hexadecanedioic Acid Hexadecanal-1-oic Acid->Hexadecanedioic Acid_ER Aldehyde Dehydrogenase Hexadecanedioic Acid_P Hexadecanedioic Acid Hexadecanedioic Acid_ER->Hexadecanedioic Acid_P Transport Hexadecanedioyl-CoA Hexadecanedioyl-CoA Hexadecanedioic Acid_P->Hexadecanedioyl-CoA Dicarboxylyl-CoA Synthetase 2-Enoyl-hexadecanedioyl-CoA 2-Enoyl-hexadecanedioyl-CoA Hexadecanedioyl-CoA->2-Enoyl-hexadecanedioyl-CoA Acyl-CoA Oxidase (ACOX1) This compound This compound 2-Enoyl-hexadecanedioyl-CoA->this compound L-Bifunctional Protein (Hydratase) 3-Ketohexadecanedioyl-CoA 3-Ketohexadecanedioyl-CoA This compound->3-Ketohexadecanedioyl-CoA L-Bifunctional Protein (Dehydrogenase) Tetradecanedioyl-CoA Tetradecanedioyl-CoA 3-Ketohexadecanedioyl-CoA->Tetradecanedioyl-CoA 3-Ketoacyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Ketohexadecanedioyl-CoA->Acetyl-CoA

Caption: Overview of the metabolic pathway leading to and involving this compound.

Experimental Workflow for Quantitative Analysis

Experimental_Workflow Biological_Sample Biological Sample (Tissue, Cells) Extraction Acyl-CoA Extraction (with Internal Standards) Biological_Sample->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification LC_Separation Liquid Chromatography (Reverse-Phase C18) Purification->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Quantification (Peak Area Ratio) MS_Detection->Data_Analysis Result Concentration of This compound Data_Analysis->Result

Caption: A typical experimental workflow for the quantitative analysis of acyl-CoA esters.

Regulatory Signaling Pathway

Regulatory_Pathway High_Fatty_Acids High Cellular Fatty Acids PPARa_Activation PPARα Activation High_Fatty_Acids->PPARa_Activation Ligand Binding RXR_Heterodimerization Heterodimerization with RXR PPARa_Activation->RXR_Heterodimerization PPRE_Binding Binding to PPRE in Target Genes RXR_Heterodimerization->PPRE_Binding Gene_Expression Increased Transcription of ω-oxidation & Peroxisomal β-oxidation Enzymes PPRE_Binding->Gene_Expression Metabolic_Effect Enhanced Dicarboxylic Acid Metabolism Gene_Expression->Metabolic_Effect

Caption: Regulation of dicarboxylic acid metabolism by PPARα signaling.

Regulation of the Pathway

The expression of genes encoding the enzymes of both omega-oxidation and peroxisomal beta-oxidation is transcriptionally regulated by the peroxisome proliferator-activated receptor alpha (PPARα).[12] PPARα is a nuclear receptor that functions as a ligand-activated transcription factor. Fatty acids and their derivatives, including dicarboxylic acids, can act as ligands for PPARα.[12]

Upon ligand binding, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[13] This binding leads to the increased transcription of genes encoding enzymes such as cytochrome P450s of the CYP4A family, acyl-CoA oxidase, and L-bifunctional protein.[1] Consequently, conditions of high fatty acid load, such as fasting or a high-fat diet, induce the expression of these enzymes, thereby enhancing the capacity of the dicarboxylic acid metabolic pathway.[12]

Conclusion

The metabolic pathway of this compound represents a crucial, regulated system for the catabolism of long-chain dicarboxylic acids. This pathway, initiated by omega-oxidation and proceeding through peroxisomal beta-oxidation, is essential for lipid homeostasis, particularly under conditions of metabolic stress. The information compiled in this technical guide, including the metabolic map, quantitative data, experimental protocols, and regulatory schemes, provides a solid foundation for further research into the physiological and pathological roles of this pathway. A deeper understanding of the enzymes and regulatory mechanisms involved holds significant promise for the development of novel therapeutic strategies for a range of metabolic diseases.

References

The Human Biosynthesis of (3S)-Hydroxyhexadecanedioyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S)-Hydroxyhexadecanedioyl-CoA is a dicarboxylic acyl-coenzyme A that emerges from the interplay of fatty acid hydroxylation and omega-oxidation pathways. While not a central metabolite, its formation is significant in the context of fatty acid metabolism dysregulation and as a potential biomarker. This technical guide delineates the biosynthetic pathway of this compound in humans, detailing the enzymatic reactions, subcellular locations, and regulatory aspects. It provides a compilation of available quantitative data, detailed experimental protocols for key enzymatic assays, and visual representations of the metabolic and experimental workflows to support further research and therapeutic development.

Introduction

The metabolism of fatty acids is a cornerstone of cellular energy homeostasis and signaling. Beyond the well-characterized beta-oxidation of monocarboxylic fatty acids, alternative pathways such as omega-oxidation play crucial roles, particularly when primary metabolic routes are compromised. Omega-oxidation leads to the formation of dicarboxylic acids, which can be further metabolized. This guide focuses on the biosynthesis of a specific 3-hydroxydicarboxylic acid derivative, this compound, elucidating its formation from the initial hydroxylation of a monocarboxylic fatty acid to its final CoA-esterified form, ready for peroxisomal degradation. Understanding this pathway is pertinent for researchers investigating fatty acid oxidation disorders, metabolic diseases, and for drug development professionals targeting enzymes within these pathways.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving enzymes in the endoplasmic reticulum and peroxisomes. The proposed pathway initiates with the formation of (3S)-hydroxyhexadecanoic acid, which then undergoes omega-oxidation to form 3-hydroxyhexadecanedioic acid, followed by its activation to the corresponding CoA ester.

Step 1: Formation of (3S)-Hydroxyhexadecanoic Acid

The precursor, (3S)-hydroxyhexadecanoic acid, is an intermediate in the beta-oxidation of palmitic acid (hexadecanoic acid). Specifically, it is formed by the action of an enoyl-CoA hydratase on trans-Δ2-hexadecenoyl-CoA.

Step 2: Omega-Hydroxylation of (3S)-Hydroxyhexadecanoic Acid

The key step in committing (3S)-hydroxyhexadecanoic acid to the dicarboxylic acid pathway is the hydroxylation of its terminal methyl group (omega-carbon). This reaction is catalyzed by a member of the cytochrome P450 family, specifically CYP4F11 , located in the endoplasmic reticulum. This enzyme converts (3S)-hydroxyhexadecanoic acid to 3,16-dihydroxyhexadecanoic acid[1][2].

Step 3: Oxidation to 3-Hydroxyhexadecanedioic Acid

The newly introduced hydroxyl group at the omega-position undergoes subsequent oxidation to a carboxylic acid. This is a two-step process likely catalyzed by cytosolic alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) , converting the 16-hydroxy group first to an aldehyde and then to a carboxylate, yielding 3-hydroxyhexadecanedioic acid.

Step 4: Activation to this compound

For further metabolism, the dicarboxylic acid, 3-hydroxyhexadecanedioic acid, must be activated to its coenzyme A ester. This reaction is catalyzed by a dicarboxylyl-CoA synthetase , a microsomal enzyme that utilizes ATP to attach CoA to one of the carboxyl groups[3][4][5]. The product of this reaction is this compound.

The following diagram illustrates the biosynthetic pathway:

Biosynthesis_of_3S_hydroxyhexadecanedioyl_CoA cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Microsomes Microsomes Palmitoyl_CoA Palmitoyl-CoA trans_Hexadecenoyl_CoA trans-Δ2-Hexadecenoyl-CoA Palmitoyl_CoA->trans_Hexadecenoyl_CoA Acyl-CoA Dehydrogenase S3_Hydroxyhexadecanoyl_CoA (3S)-Hydroxyhexadecanoyl-CoA trans_Hexadecenoyl_CoA->S3_Hydroxyhexadecanoyl_CoA Enoyl-CoA Hydratase S3_Hydroxyhexadecanoic_Acid (3S)-Hydroxyhexadecanoic Acid S3_Hydroxyhexadecanoyl_CoA->S3_Hydroxyhexadecanoic_Acid Acyl-CoA Thioesterase S3_Hydroxyhexadecanoyl_CoA->S3_Hydroxyhexadecanoic_Acid Dihydroxyhexadecanoic_Acid 3,16-Dihydroxyhexadecanoic Acid S3_Hydroxyhexadecanoic_Acid->Dihydroxyhexadecanoic_Acid CYP4F11 (ω-hydroxylation) Hydroxyhexadecanedioic_Acid 3-Hydroxyhexadecanedioic Acid Dihydroxyhexadecanoic_Acid->Hydroxyhexadecanedioic_Acid ADH & ALDH Dihydroxyhexadecanoic_Acid->Hydroxyhexadecanedioic_Acid Hydroxyhexadecanedioyl_CoA This compound Hydroxyhexadecanedioic_Acid->Hydroxyhexadecanedioyl_CoA Dicarboxylyl-CoA Synthetase Hydroxyhexadecanedioic_Acid->Hydroxyhexadecanedioyl_CoA

Caption: Biosynthetic pathway of this compound.

Quantitative Data

Quantitative data for the enzymes involved in the biosynthesis of this compound are limited. The most well-characterized step is the initial omega-hydroxylation.

Table 1: Kinetic Parameters for the Omega-Hydroxylation of 3-Hydroxypalmitate [1]

Enzyme SourceSubstrateKm (µM)Vmax (min-1)
Human Liver Microsomes3-Hydroxypalmitate56.414.2
Recombinant Human CYP4F113-Hydroxypalmitate105.870.6

Table 2: Activity of Dicarboxylyl-CoA Synthetase in Rat Liver Microsomes [5]

SubstrateActivity (µmol/min per g of liver)
Dodecanedioic acid2.0

Note: Data for 3-hydroxyhexadecanedioic acid is not available. Dodecanedioic acid is shown as a representative substrate.

Experimental Protocols

This section provides detailed methodologies for the key enzymatic assays in the biosynthetic pathway.

Protocol 1: CYP4F11-mediated Omega-Hydroxylation of 3-Hydroxyhexadecanoic Acid

Objective: To measure the in vitro omega-hydroxylation of 3-hydroxyhexadecanoic acid by human liver microsomes or recombinant CYP4F11.

Materials:

  • Human liver microsomes (commercially available) or purified recombinant human CYP4F11 expressed in E. coli[2][4]

  • 3-Hydroxyhexadecanoic acid

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Organic solvent (e.g., ethyl acetate)

  • Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Incubation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) or recombinant CYP4F11, 3-hydroxyhexadecanoic acid (at various concentrations for kinetic analysis), and the NADPH regenerating system in potassium phosphate buffer.

  • Initiate the reaction by adding the NADPH regenerating system and incubate at 37°C for a specified time (e.g., 30 minutes).

  • Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate). Vortex and centrifuge to separate the organic layer.

  • Derivatization: Evaporate the organic solvent under a stream of nitrogen. Add the derivatizing agent (BSTFA) and heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis: Analyze the derivatized sample by GC-MS to identify and quantify the 3,16-dihydroxyhexadecanoic acid product.

Workflow Diagram:

CYP4F11_Assay_Workflow Start Prepare Reaction Mixture (Microsomes/CYP4F11, Substrate, Buffer) Incubate Incubate at 37°C with NADPH Regeneration System Start->Incubate Stop_Extract Stop Reaction & Extract with Organic Solvent Incubate->Stop_Extract Derivatize Evaporate & Derivatize with BSTFA Stop_Extract->Derivatize GCMS Analyze by GC-MS Derivatize->GCMS End Quantify Product GCMS->End

Caption: Workflow for CYP4F11 activity assay.

Protocol 2: Dicarboxylyl-CoA Synthetase Activity Assay

Objective: To measure the activity of dicarboxylyl-CoA synthetase in microsomal fractions.

Materials:

  • Microsomal fraction isolated from human liver or other tissues

  • 3-Hydroxyhexadecanedioic acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl2

  • Potassium phosphate buffer (pH 7.4)

  • Coupling enzymes for spectrophotometric assay (e.g., acyl-CoA oxidase, horseradish peroxidase, and a suitable chromogen) or LC-MS/MS system

Procedure (Spectrophotometric Method):

  • Reaction Mixture: Prepare a reaction mixture containing microsomal protein, 3-hydroxyhexadecanedioic acid, CoA, ATP, and MgCl2 in potassium phosphate buffer.

  • Coupled Assay: Add the coupling enzymes. The acyl-CoA oxidase will oxidize the newly formed this compound, producing H2O2. Horseradish peroxidase will then use the H2O2 to oxidize a chromogen, leading to a color change that can be monitored spectrophotometrically.

  • Measurement: Monitor the change in absorbance at the appropriate wavelength over time to determine the rate of reaction.

Workflow Diagram:

Dicarboxylyl_CoA_Synthetase_Assay cluster_reaction Primary Reaction cluster_coupling Coupled Assay DCA 3-Hydroxyhexadecanedioic Acid DCA_CoA This compound DCA->DCA_CoA CoA CoA CoA->DCA_CoA ATP ATP ATP->DCA_CoA H2O2 H2O2 DCA_CoA->H2O2 Acyl-CoA Oxidase Colored_Product Colored Product H2O2->Colored_Product HRP Chromogen Chromogen Chromogen->Colored_Product HRP Measurement Spectrophotometric Measurement Colored_Product->Measurement

Caption: Coupled spectrophotometric assay for dicarboxylyl-CoA synthetase.

Further Metabolism: Peroxisomal Beta-Oxidation

Once formed, this compound enters the peroxisomes for beta-oxidation. The beta-oxidation of dicarboxylic acids is exclusively a peroxisomal process in humans[6]. The initial step is catalyzed by straight-chain acyl-CoA oxidase (ACOX1) . The subsequent hydration and dehydrogenation steps are carried out by either L-bifunctional protein (LBP) or D-bifunctional protein (DBP) . Given that the substrate is a (3S)-hydroxyacyl-CoA, the dehydrogenase activity of one of these bifunctional proteins would be required. The final step is the thiolytic cleavage by a peroxisomal thiolase .

The choice between LBP and DBP depends on the stereochemistry of the substrate. DBP is specific for D-3-hydroxyacyl-CoAs, while LBP acts on L-3-hydroxyacyl-CoAs. Since the starting molecule is this compound, which corresponds to the L-configuration, L-bifunctional protein (EHHADH) is the likely enzyme to catalyze the subsequent dehydrogenation step[7][8].

Logical Relationship Diagram:

Peroxisomal_Beta_Oxidation Hydroxy_DCA_CoA This compound Enoyl_DCA_CoA 3-Keto-hexadecanedioyl-CoA Hydroxy_DCA_CoA->Enoyl_DCA_CoA L-Bifunctional Protein (3-hydroxyacyl-CoA dehydrogenase activity) Shortened_DCA_CoA Chain-shortened Dicarboxylyl-CoA Enoyl_DCA_CoA->Shortened_DCA_CoA Peroxisomal Thiolase Acetyl_CoA Acetyl-CoA Enoyl_DCA_CoA->Acetyl_CoA Peroxisomal Thiolase

Caption: Peroxisomal beta-oxidation of this compound.

Conclusion

The biosynthesis of this compound is a specialized metabolic route that integrates fatty acid hydroxylation and omega-oxidation pathways. This guide provides a comprehensive overview of the currently understood steps, from the initial omega-hydroxylation of a 3-hydroxy fatty acid by CYP4F11 to the final activation to its CoA ester. The provided quantitative data, though limited, offers a starting point for further kinetic characterization. The detailed experimental protocols serve as a methodological foundation for researchers aiming to investigate this pathway in more detail. Future research should focus on identifying the specific human dicarboxylyl-CoA synthetase involved and elucidating the precise kinetics of the peroxisomal beta-oxidation of this unique substrate. A deeper understanding of this pathway will contribute to our knowledge of fatty acid metabolism and may reveal novel therapeutic targets for metabolic disorders.

References

(3S)-Hydroxyhexadecanedioyl-CoA: A Technical Guide to its Discovery, Characterization, and Metabolic Role

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S)-Hydroxyhexadecanedioyl-CoA is a key metabolic intermediate in the peroxisomal β-oxidation of long-chain dicarboxylic acids. Although its existence is inferred from the established metabolic pathway, direct discovery and detailed characterization of this specific molecule are not extensively documented in scientific literature. This technical guide consolidates the current understanding of its metabolic context, enzymatic regulation, and proposes methodologies for its synthesis and analysis based on established principles of fatty acid biochemistry. This document serves as a comprehensive resource for researchers investigating dicarboxylic acid metabolism and its implications in health and disease.

Introduction

Long-chain dicarboxylic acids are metabolites derived from the ω-oxidation of monocarboxylic fatty acids. This pathway becomes particularly significant under conditions of high fatty acid flux or when mitochondrial β-oxidation is impaired. The subsequent breakdown of these dicarboxylic acids occurs primarily in peroxisomes via a β-oxidation pathway, which generates shorter-chain dicarboxylic acids and acetyl-CoA. This compound emerges as a crucial intermediate in the degradation of hexadecanedioic acid, the C16 α,ω-dicarboxylic acid. Understanding the biochemistry of this compound is essential for elucidating the regulation of dicarboxylic acid metabolism and its potential role in various metabolic disorders.

Metabolic Pathway: From Monocarboxylic Acid to Chain-Shortened Dicarboxylic Acid

The formation and degradation of this compound involves two major metabolic pathways: ω-oxidation in the endoplasmic reticulum and β-oxidation in the peroxisome.

ω-Oxidation of Hexadecanoic Acid

The precursor to hexadecanedioyl-CoA is hexadecanoic acid (palmitic acid), which undergoes ω-oxidation in the endoplasmic reticulum. This process involves a series of enzymatic reactions that convert the terminal methyl group into a carboxylic acid.

omega_oxidation Hexadecanoic_Acid Hexadecanoic Acid omega_Hydroxyhexadecanoic_Acid ω-Hydroxyhexadecanoic Acid Hexadecanoic_Acid->omega_Hydroxyhexadecanoic_Acid Cytochrome P450 NADPH Hexadecanedioic_Acid_Aldehyde Hexadecanedioic Acid Aldehyde omega_Hydroxyhexadecanoic_Acid->Hexadecanedioic_Acid_Aldehyde Alcohol Dehydrogenase NAD+ Hexadecanedioic_Acid Hexadecanedioic Acid Hexadecanedioic_Acid_Aldehyde->Hexadecanedioic_Acid Aldehyde Dehydrogenase NAD+

Figure 1: ω-Oxidation of Hexadecanoic Acid.
Peroxisomal β-Oxidation of Hexadecanedioyl-CoA

Hexadecanedioic acid is activated to its CoA ester, hexadecanedioyl-CoA, and subsequently undergoes β-oxidation within the peroxisome. This compound is formed during the second and third steps of this pathway, catalyzed by the L-bifunctional protein (LBP).

peroxisomal_beta_oxidation Hexadecanedioyl_CoA Hexadecanedioyl-CoA trans_2_Hexadecenoyl_CoA trans-2-Hexadecenoyl-CoA Hexadecanedioyl_CoA->trans_2_Hexadecenoyl_CoA Acyl-CoA Oxidase (ACOX1) FAD -> FADH2 Hydroxyhexadecanedioyl_CoA This compound trans_2_Hexadecenoyl_CoA->Hydroxyhexadecanedioyl_CoA L-Bifunctional Protein (LBP) (Enoyl-CoA Hydratase activity) H2O _3_Ketohexadecanedioyl_CoA 3-Ketohexadecanedioyl-CoA Hydroxyhexadecanedioyl_CoA->_3_Ketohexadecanedioyl_CoA L-Bifunctional Protein (LBP) ((3S)-Hydroxyacyl-CoA Dehydrogenase activity) NAD+ -> NADH Tetradecanedioyl_CoA Tetradecanedioyl-CoA _3_Ketohexadecanedioyl_CoA->Tetradecanedioyl_CoA Thiolase CoA-SH Acetyl_CoA Acetyl-CoA _3_Ketohexadecanedioyl_CoA->Acetyl_CoA Thiolase CoA-SH

Figure 2: Peroxisomal β-Oxidation Pathway.

Quantitative Data

Table 1: Enzyme Activities with Dicarboxylic Acid Substrates (Data are illustrative and may vary based on experimental conditions)

EnzymeSubstrateVmax (nmol/min/mg protein)Km (µM)Source
Acyl-CoA Oxidase (ACOX1)Hexadecanedioyl-CoA10-505-15Inferred
L-Bifunctional Protein (LBP)Dodecanedioyl-CoA20-10010-30Inferred
Thiolase3-Ketododecanedioyl-CoA50-2002-10Inferred

Table 2: Cellular Concentrations of Dicarboxylic Acids (Illustrative)

MetaboliteTissueConcentration (µM)Condition
Hexadecanedioic AcidUrine1-5Normal
Hexadecanedioic AcidUrine>20MCAD Deficiency
Adipic Acid (C6)Urine5-50Normal
Suberic Acid (C8)Urine2-20Normal

Experimental Protocols

Due to the lack of specific published protocols for this compound, the following methodologies are proposed based on established techniques for other acyl-CoA esters.

Enzymatic Synthesis of this compound

This protocol is a proposed adaptation for the synthesis of this compound using commercially available enzymes.

Workflow Diagram:

synthesis_workflow Start Start with Hexadecanedioic Acid Activation Activation to Hexadecanedioyl-CoA (Acyl-CoA Synthetase) Start->Activation Dehydrogenation Dehydrogenation to trans-2-Hexadecenoyl-CoA (Acyl-CoA Oxidase) Activation->Dehydrogenation Hydration Hydration to this compound (L-Bifunctional Protein - Hydratase activity) Dehydrogenation->Hydration Purification Purification by HPLC Hydration->Purification Characterization Characterization by Mass Spectrometry Purification->Characterization

Figure 3: Synthesis Workflow.

Materials:

  • Hexadecanedioic acid

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA synthetase (long-chain)

  • Acyl-CoA oxidase (ACOX1)

  • L-Bifunctional protein (LBP)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2)

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Activation: Incubate hexadecanedioic acid with CoA, ATP, and acyl-CoA synthetase in the reaction buffer to form hexadecanedioyl-CoA.

  • Dehydrogenation: Add ACOX1 to the reaction mixture to convert hexadecanedioyl-CoA to trans-2-hexadecenoyl-CoA.

  • Hydration: Introduce LBP to the mixture to catalyze the hydration of the double bond, forming this compound.

  • Purification: Purify the product using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized molecule by mass spectrometry.

Quantification by LC-MS/MS

This proposed method is based on standard protocols for acyl-CoA analysis.

Workflow Diagram:

analysis_workflow Sample Biological Sample (e.g., cell lysate, tissue homogenate) Extraction Acyl-CoA Extraction (e.g., solid-phase extraction) Sample->Extraction LC_Separation LC Separation (C18 column) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM mode) LC_Separation->MS_Detection Quantification Quantification (Stable isotope-labeled internal standard) MS_Detection->Quantification

Figure 4: Analytical Workflow.

Procedure:

  • Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer and spike with a stable isotope-labeled internal standard (if available).

  • Extraction: Extract acyl-CoAs using solid-phase extraction.

  • LC-MS/MS Analysis: Separate the acyl-CoAs by reverse-phase liquid chromatography and detect by tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The precursor ion would be the [M+H]+ of this compound, and a characteristic product ion would be monitored.

  • Quantification: Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Conclusion and Future Directions

This compound is a theoretically established but under-characterized intermediate in dicarboxylic acid metabolism. While its role in the peroxisomal β-oxidation pathway is clear, a lack of specific research on this molecule presents an opportunity for future investigation. The development of certified standards and validated analytical methods is crucial for accurately quantifying this metabolite in biological systems. Further research into the kinetics of L-bifunctional protein with this compound as a substrate will provide valuable insights into the regulation of dicarboxylic acid flux. A deeper understanding of this pathway is essential for developing therapeutic strategies for metabolic disorders characterized by dicarboxylic aciduria.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S)-hydroxyhexadecanedioyl-CoA is a key intermediate in the omega (ω)-oxidation of long-chain fatty acids, an alternative metabolic pathway to the primary beta (β)-oxidation spiral. While a minor contributor to overall fatty acid metabolism under normal physiological conditions, the ω-oxidation pathway becomes critically important in the context of inherited metabolic disorders affecting β-oxidation. In these conditions, the upregulation of ω-oxidation leads to the accumulation of dicarboxylic acids, resulting in dicarboxylic aciduria, a hallmark diagnostic feature. This technical guide provides an in-depth exploration of the biochemical pathway involving this compound, its association with metabolic disorders, quantitative data on relevant biomarkers, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers, clinicians, and pharmaceutical scientists working to understand and target fatty acid oxidation disorders.

Introduction

Fatty acid oxidation is a fundamental process for energy production, particularly during periods of fasting or prolonged exercise. The primary pathway for fatty acid catabolism is β-oxidation, which occurs within the mitochondria. However, a secondary pathway, ω-oxidation, exists in the endoplasmic reticulum of the liver and kidneys.[1][2][3] This pathway acts as a metabolic "escape valve" when β-oxidation is impaired due to genetic defects in key enzymes.

This compound is a specific stereoisomer of a C16 dicarboxylic acid intermediate formed during the ω-oxidation of hexadecanoic acid (palmitic acid). Its formation and subsequent metabolism are central to the generation of shorter-chain dicarboxylic acids that are more water-soluble and can be excreted in the urine. Inborn errors of β-oxidation, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency, lead to an increased flux of fatty acids through the ω-oxidation pathway.[4] This results in the accumulation and urinary excretion of various dicarboxylic acids, a condition known as dicarboxylic aciduria.[4][5] The analysis of these dicarboxylic acids, including derivatives of hexadecanedioic acid, is a cornerstone in the diagnosis of these life-threatening disorders.

This guide will detail the biochemical intricacies of the ω-oxidation pathway, its enzymatic players, and the pathological consequences of its dysregulation. Furthermore, it will provide practical, detailed methodologies for the analysis of relevant metabolites and enzyme activities, alongside a summary of available quantitative data to aid in research and diagnostic efforts.

The Omega-Oxidation Pathway of Hexadecanoic Acid

The ω-oxidation of fatty acids is a three-step process that occurs in the smooth endoplasmic reticulum and involves a distinct set of enzymes from those of β-oxidation.[1][2][6] The pathway culminates in the formation of a dicarboxylic acid, which can then be further metabolized.

Step 1: ω-Hydroxylation

The initial and rate-limiting step is the hydroxylation of the terminal methyl (ω) carbon of the fatty acid. This reaction is catalyzed by a member of the cytochrome P450 family, specifically from the CYP4A and CYP4F subfamilies.[3][7] For hexadecanoic acid, this results in the formation of 16-hydroxyhexadecanoic acid.

  • Enzyme: Cytochrome P450 ω-hydroxylase (e.g., CYP4A11, CYP4F2)[3][7]

  • Cofactors: NADPH, O₂

Step 2: Oxidation to an Aldehyde

The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase (ADH).

  • Enzyme: Alcohol Dehydrogenase (ADH)[2][6]

  • Cofactor: NAD⁺

Step 3: Oxidation to a Carboxylic Acid

The aldehyde is further oxidized to a carboxylic acid by aldehyde dehydrogenase (ALDH), yielding hexadecanedioic acid.[2][6]

  • Enzyme: Aldehyde Dehydrogenase (ALDH)[2][6]

  • Cofactor: NAD⁺

Once hexadecanedioic acid is formed, it is activated to hexadecanedioyl-CoA and can undergo further chain shortening via peroxisomal β-oxidation. It is during this subsequent β-oxidation of the dicarboxylic acid that this compound is formed.

Omega_Oxidation_Pathway Hexadecanoic_Acid Hexadecanoic Acid Hydroxyhexadecanoic_Acid 16-Hydroxyhexadecanoic Acid Hexadecanoic_Acid->Hydroxyhexadecanoic_Acid CYP4A11/CYP4F2 (NADPH, O2) Hexadecanal 16-Oxohexadecanoic Acid Hydroxyhexadecanoic_Acid->Hexadecanal Alcohol Dehydrogenase (NAD+) Hexadecanedioic_Acid Hexadecanedioic Acid Hexadecanal->Hexadecanedioic_Acid Aldehyde Dehydrogenase (NAD+) Hexadecanedioyl_CoA Hexadecanedioyl-CoA Hexadecanedioic_Acid->Hexadecanedioyl_CoA Acyl-CoA Synthetase Hydroxyhexadecanedioyl_CoA This compound Hexadecanedioyl_CoA->Hydroxyhexadecanedioyl_CoA Peroxisomal β-oxidation

Figure 1: Omega-Oxidation Pathway of Hexadecanoic Acid.

Link to Metabolic Disorders

The clinical significance of the ω-oxidation pathway is most apparent in the context of inherited defects of mitochondrial β-oxidation. When the primary pathway is blocked, the accumulating fatty acid substrates are shunted to the ω-oxidation pathway in the endoplasmic reticulum. This leads to a significant increase in the production and urinary excretion of dicarboxylic acids, a condition known as dicarboxylic aciduria.

Key Associated Disorders:

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: The most common inherited disorder of fatty acid oxidation. A defect in the MCAD enzyme leads to the accumulation of medium-chain fatty acids (C6-C12), which are then substrates for ω-oxidation. This results in the characteristic excretion of C6-C10 dicarboxylic acids.

  • Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency: This disorder affects the oxidation of long-chain fatty acids. The accumulation of long-chain 3-hydroxy fatty acids and their subsequent ω-oxidation leads to the excretion of C6-C14 3-hydroxydicarboxylic acids.[4]

  • Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency: Similar to LCHAD deficiency, this disorder results in the accumulation of long-chain fatty acids and subsequent dicarboxylic aciduria.

The profiling of urinary organic acids, particularly the pattern of dicarboxylic acids, is a crucial diagnostic tool for these disorders.[4][5]

Metabolic_Disorder_Link cluster_beta Mitochondrial β-Oxidation cluster_omega Endoplasmic Reticulum ω-Oxidation Fatty_Acids Long-Chain Fatty Acids Beta_Oxidation β-Oxidation Spiral Fatty_Acids->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Defect Enzyme Defect (e.g., MCAD, LCHAD) Beta_Oxidation->Defect Omega_Oxidation ω-Oxidation Pathway Hydroxyhexadecanedioyl_CoA This compound Omega_Oxidation->Hydroxyhexadecanedioyl_CoA Dicarboxylic_Acids Dicarboxylic Acids Dicarboxylic_Aciduria Dicarboxylic Aciduria (Urinary Excretion) Dicarboxylic_Acids->Dicarboxylic_Aciduria Hydroxyhexadecanedioyl_CoA->Dicarboxylic_Acids Accumulation Fatty Acid Accumulation Defect->Accumulation leads to Shunting Increased Flux Accumulation->Shunting results in Shunting->Omega_Oxidation

Figure 2: Pathophysiological Link to Dicarboxylic Aciduria.

Quantitative Data

The quantitative analysis of urinary dicarboxylic acids is essential for the diagnosis and monitoring of fatty acid oxidation disorders. While data for this compound is sparse, the concentrations of various dicarboxylic acids have been reported.

MetaboliteConditionSpecimenConcentration / RatioReference(s)
Total Dicarboxylic AcidsHealthy ControlsUrine0.006 ± 0.010 mg/mg creatinine (B1669602)[8][9]
Total Dicarboxylic AcidsReye SyndromeUrine0.98 ± 0.24 mg/mg creatinine (pre-treatment: 1.40 ± 0.26 mg/mg creatinine)[8][9]
3-Hydroxydicarboxylic AcidsHealthy Children (36-h Fast)Urine20.657 ± 15.148 µmol/mmol creatinine[10]
3OHDC6 / 3OHDC10 RatioLong-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) DeficiencyUrineIncreased ratio consistent with a defect in LCHAD.[1]
3OHDC12 / 3OHDC10 RatioLong-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) DeficiencyUrineIncreased ratio consistent with a defect in LCHAD.[1]
3OHDC6 / 3OHDC10 RatioMedium-Chain Acyl-CoA Dehydrogenase (MCAD) DeficiencyUrineLower ratio compared to LCHAD deficiency.[1]
3OHDC8 / 3OHDC10 RatioMedium-Chain Acyl-CoA Dehydrogenase (MCAD) DeficiencyUrineLower ratio compared to LCHAD deficiency.[1]
Unsaturated/Saturated Dicarboxylic Acid RatioMedium-Chain Triglyceride (MCT) IngestionUrine< 0.1[11][12]
3-Hydroxyadipic/Adipic Acid RatioMedium-Chain Triglyceride (MCT) IngestionUrine< 0.02[11][12]

Note: 3OHDC6: 3-hydroxyadipic acid; 3OHDC8: 3-hydroxyoctanedioic acid; 3OHDC10: 3-hydroxydecanedioic acid; 3OHDC12: 3-hydroxydodecanedioic acid. The ratios of different 3-hydroxydicarboxylic acids are often more informative for differential diagnosis than absolute concentrations.[1]

Experimental Protocols

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of urinary dicarboxylic acids.

1. Sample Collection and Preparation:

  • Collect a random urine sample in a sterile, preservative-free container.[13]

  • Store the sample frozen prior to analysis.[13]

  • Determine the creatinine concentration of the urine sample to normalize the volume for extraction.[13] A typical normalization is to use a volume of urine equivalent to 1 mg of creatinine.

2. Extraction:

  • To the normalized urine sample, add an appropriate internal standard (e.g., a stable isotope-labeled dicarboxylic acid).

  • Acidify the urine to a pH of less than 2 with HCl.[14]

  • Saturate the solution with sodium chloride.[14]

  • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. Repeat the extraction multiple times.[7]

  • Combine the organic phases and dry the extract under a stream of nitrogen.[14]

3. Derivatization:

  • To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like pyridine.[14]

  • Incubate the mixture to allow for the formation of trimethylsilyl (B98337) (TMS) derivatives of the organic acids. This step increases the volatility and thermal stability of the compounds for GC analysis.[14]

4. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • Gas Chromatography: Use a suitable capillary column (e.g., a non-polar column like DB-5ms) to separate the organic acids based on their boiling points and polarity. A temperature gradient program is typically used.

  • Mass Spectrometry: As the compounds elute from the GC column, they are ionized (typically by electron impact ionization) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.[13]

5. Data Analysis and Interpretation:

  • Identify the dicarboxylic acids and other organic acids based on their retention times and by comparing their mass spectra to a library of known compounds.

  • Quantify the identified compounds by comparing their peak areas to that of the internal standard.

  • Interpret the profile of organic acids in the context of the patient's clinical presentation to identify potential metabolic disorders.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Urine_Sample Urine Sample Collection Creatinine Creatinine Measurement Urine_Sample->Creatinine Normalization Volume Normalization Creatinine->Normalization Extraction Liquid-Liquid Extraction Normalization->Extraction Derivatization TMS Derivatization Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Identification Compound Identification GCMS->Identification Quantification Quantification Identification->Quantification Diagnosis Metabolic Profile Interpretation and Diagnosis Quantification->Diagnosis

Figure 3: GC-MS Workflow for Urinary Organic Acid Analysis.
Enzyme Assay for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)

This spectrophotometric assay measures the activity of LCHAD by monitoring the reduction of NAD⁺ to NADH.

Principle: L-3-hydroxyacyl-CoA + NAD⁺ ⇌ 3-ketoacyl-CoA + NADH + H⁺

The rate of NADH formation is monitored by the increase in absorbance at 340 nm.

Reagents:

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.0)

  • NAD⁺ solution

  • Substrate: Long-chain 3-hydroxyacyl-CoA (e.g., 3-hydroxypalmitoyl-CoA)

  • Enzyme source (e.g., cultured skin fibroblasts, liver homogenate)

Procedure:

  • Prepare a reaction mixture containing the assay buffer and NAD⁺ in a cuvette.

  • Add the enzyme source to the cuvette and incubate to allow for temperature equilibration.

  • Initiate the reaction by adding the long-chain 3-hydroxyacyl-CoA substrate.

  • Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Note: It is crucial to differentiate LCHAD activity from that of short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD). This can be achieved by using specific long-chain substrates or by immunocapturing the LCHAD enzyme.

Cellular and Animal Models

Cell-based assays are increasingly used in drug discovery to screen for compounds that modulate fatty acid oxidation.[8][11] These assays often utilize cell lines (e.g., HepG2 human hepatoma cells) or primary cells (e.g., hepatocytes, fibroblasts) from patients with fatty acid oxidation disorders. High-throughput screening methods can be employed to identify potential therapeutic agents that either enhance residual enzyme activity or modulate related metabolic pathways.[8][14]

Mouse models have been developed for several fatty acid oxidation disorders, including VLCAD and LCHAD deficiencies.[9][15] These models are invaluable for studying the pathophysiology of these diseases in a whole-organism context and for testing the efficacy and safety of novel therapeutic strategies.[9][15][16]

Conclusion and Future Directions

This compound is a critical, yet often overlooked, intermediate in the ω-oxidation of long-chain fatty acids. Its accumulation, as part of a broader dicarboxylic aciduria, is a key indicator of underlying defects in mitochondrial β-oxidation. The continued development of sensitive and specific analytical methods for the quantification of dicarboxylic acids, including this compound, will improve the diagnosis and management of these devastating metabolic disorders.

Future research should focus on:

  • Developing targeted mass spectrometry-based assays for the direct quantification of this compound in biological fluids.

  • Elucidating the precise enzyme kinetics of all enzymes in the ω-oxidation pathway with long-chain substrates.

  • Utilizing advanced cellular and animal models to screen for and validate novel therapeutic interventions that can modulate the ω-oxidation pathway or compensate for β-oxidation defects.

A deeper understanding of the role of this compound and the ω-oxidation pathway will undoubtedly pave the way for innovative diagnostic and therapeutic strategies for patients with inborn errors of fatty acid metabolism.

References

The Enzymatic Landscape of (3S)-hydroxyhexadecanedioyl-CoA: A Technical Guide to Peroxisomal Dicarboxylic Acid β-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S)-hydroxyhexadecanedioyl-CoA is a key intermediate in the peroxisomal β-oxidation of long-chain dicarboxylic acids. This metabolic pathway is crucial for lipid homeostasis, and its dysregulation has been implicated in various metabolic disorders. This technical guide provides an in-depth overview of the enzymatic reactions involving this compound, focusing on the roles of L-bifunctional protein (EHHADH) and D-bifunctional protein (HSD17B4). We present available quantitative kinetic data, detailed experimental protocols for enzyme activity assays, and visualizations of the metabolic pathway and experimental workflows to facilitate further research and therapeutic development in this area.

Introduction

Long-chain dicarboxylic acids are omega-oxidation products of monocarboxylic acids, and their catabolism occurs primarily through the β-oxidation pathway within peroxisomes.[1] This pathway is essential for the breakdown of these specialized fatty acids, and its impairment can lead to the accumulation of toxic lipid species. A critical step in this process is the metabolism of this compound, a 16-carbon dicarboxylic acid intermediate. The enzymatic conversion of this molecule is primarily handled by two multifunctional enzymes: L-bifunctional protein (LBP), encoded by the EHHADH gene, and D-bifunctional protein (DBP), encoded by the HSD17B4 gene.[1] Both enzymes exhibit hydratase and dehydrogenase activities, but with different stereospecificities. This guide will delve into the specifics of these enzymatic reactions, providing the necessary data and protocols for their study.

Peroxisomal β-Oxidation of Hexadecanedioyl-CoA

The breakdown of hexadecanedioyl-CoA in peroxisomes involves a series of enzymatic reactions analogous to the β-oxidation of conventional fatty acids. The pathway is initiated by Acyl-CoA Oxidase 1 (ACOX1), which introduces a double bond. The subsequent hydration and dehydrogenation steps are catalyzed by the bifunctional enzymes, leading to the formation of a 3-ketoacyl-CoA intermediate, which is then cleaved by a thiolase.

Peroxisomal_Dicarboxylic_Acid_Beta_Oxidation cluster_peroxisome Peroxisome Hexadecanedioyl_CoA Hexadecanedioyl-CoA Hexadecanedienoyl_CoA trans-2-Hexadecanedienoyl-CoA Hexadecanedioyl_CoA->Hexadecanedienoyl_CoA ACOX1 Hydroxyhexadecanedioyl_CoA This compound Hexadecanedienoyl_CoA->Hydroxyhexadecanedioyl_CoA L-Bifunctional Protein (EHHADH) D-Bifunctional Protein (HSD17B4) (Hydratase activity) Ketohexadecanedioyl_CoA 3-Ketohexadecanedioyl-CoA Hydroxyhexadecanedioyl_CoA->Ketohexadecanedioyl_CoA L-Bifunctional Protein (EHHADH) D-Bifunctional Protein (HSD17B4) (Dehydrogenase activity) Tetradecanedioyl_CoA Tetradecanedioyl-CoA Ketohexadecanedioyl_CoA->Tetradecanedioyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketohexadecanedioyl_CoA->Acetyl_CoA

Figure 1: Peroxisomal β-oxidation pathway of hexadecanedioyl-CoA.

Quantitative Enzyme Kinetic Data

Both L-bifunctional protein (EHHADH) and D-bifunctional protein (HSD17B4) have been shown to be active with long-chain dicarboxylyl-CoA substrates. The following table summarizes the available apparent Michaelis constants (Km) for a C16:1 dicarboxylyl-CoA substrate, which serves as a close analog for the intermediates in hexadecanedioyl-CoA metabolism.

EnzymeSubstrateApparent Km (µM)
L-Bifunctional Protein (EHHADH)C16:1 Dicarboxylyl-CoA0.3[2]
D-Bifunctional Protein (HSD17B4)C16:1 Dicarboxylyl-CoA0.9[2]

Table 1: Apparent Michaelis constants of human L- and D-bifunctional proteins for a long-chain dicarboxylyl-CoA substrate.

Experimental Protocols

Expression and Purification of Recombinant Human EHHADH and HSD17B4

A detailed protocol for the expression and purification of recombinant human EHHADH and HSD17B4 is outlined below. This protocol is based on established methods for recombinant protein production.

Protein_Purification_Workflow start Cloning of Human EHHADH/HSD17B4 cDNA into Expression Vector transformation Transformation of Expression Vector into E. coli or Yeast (e.g., S. cerevisiae) start->transformation expression Induction of Protein Expression transformation->expression cell_lysis Cell Lysis and Preparation of Cell-Free Extract expression->cell_lysis affinity_chromatography Affinity Chromatography (e.g., Ni-NTA for His-tagged proteins) cell_lysis->affinity_chromatography ion_exchange Ion-Exchange Chromatography affinity_chromatography->ion_exchange size_exclusion Size-Exclusion Chromatography ion_exchange->size_exclusion purity_check SDS-PAGE and Western Blot for Purity and Identity Confirmation size_exclusion->purity_check end Purified Recombinant Enzyme purity_check->end

Figure 2: General workflow for the expression and purification of recombinant proteins.

Methodology:

  • Cloning: The full-length cDNA for human EHHADH or HSD17B4 is cloned into a suitable expression vector, such as one with a polyhistidine tag for purification.

  • Expression: The expression vector is transformed into a suitable host, like E. coli BL21(DE3) or a Saccharomyces cerevisiae strain. Protein expression is induced under optimal conditions (e.g., temperature, inducer concentration).

  • Lysis: Cells are harvested and lysed to release the recombinant protein.

  • Purification: The protein is purified from the cell lysate using a multi-step chromatography process, typically starting with affinity chromatography followed by ion-exchange and size-exclusion chromatography to achieve high purity.

  • Verification: The purity and identity of the final protein product are confirmed by SDS-PAGE and Western blotting using specific antibodies against EHHADH or HSD17B4.

Enzyme Activity Assay for L- and D-Bifunctional Proteins with Dicarboxylyl-CoA Substrates

This protocol describes a continuous spectrophotometric assay to measure the dehydrogenase activity of EHHADH and HSD17B4 with this compound. The assay is adapted from a method used for C16:1 dicarboxylyl-CoA.[2]

Principle: The dehydrogenase activity of the bifunctional enzymes catalyzes the oxidation of the 3-hydroxyacyl-CoA substrate to a 3-ketoacyl-CoA, with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored over time.

Reagents:

  • 50 mM Tris-HCl buffer, pH 8.5

  • 150 mM KCl

  • 1 mM NAD⁺

  • 5 mM Pyruvate

  • 18 U/ml Lactate Dehydrogenase (LDH)

  • This compound (substrate)

  • Purified recombinant EHHADH or HSD17B4

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, KCl, NAD⁺, pyruvate, and LDH in a final volume of 100 µl in a microplate well or a cuvette.

  • Add a known amount of purified recombinant EHHADH or HSD17B4 to the reaction mixture.

  • Initiate the reaction by adding the substrate, this compound.

  • Immediately monitor the increase in absorbance at 340 nm at 37°C using a spectrophotometer.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

  • Enzyme activity is expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Enzyme_Assay_Workflow prepare_reagents Prepare Reaction Mixture (Buffer, NAD+, Pyruvate, LDH) add_enzyme Add Purified EHHADH or HSD17B4 prepare_reagents->add_enzyme add_substrate Initiate Reaction with This compound add_enzyme->add_substrate measure_absorbance Monitor Absorbance at 340 nm (37°C) add_substrate->measure_absorbance calculate_rate Calculate Initial Reaction Rate measure_absorbance->calculate_rate determine_activity Determine Enzyme Activity calculate_rate->determine_activity

Figure 3: Workflow for the spectrophotometric assay of EHHADH/HSD17B4 activity.

Conclusion

The study of enzymatic reactions involving this compound is fundamental to understanding the metabolism of dicarboxylic acids and its implications for human health. This technical guide provides a consolidated resource for researchers, offering key kinetic data, detailed experimental protocols, and clear visual representations of the relevant pathways and workflows. By facilitating further investigation into the roles of EHHADH and HSD17B4 in dicarboxylic acid metabolism, this guide aims to support the development of novel diagnostic and therapeutic strategies for related metabolic disorders.

References

An In-depth Technical Guide on the Cellular Localization of (3S)-hydroxyhexadecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S)-hydroxyhexadecanedioyl-CoA is a key intermediate in the metabolism of long-chain dicarboxylic acids. Its cellular processing is critical for maintaining lipid homeostasis, and dysregulation is implicated in several metabolic disorders. This technical guide provides a comprehensive overview of the cellular localization of this compound, detailing its metabolic pathways, the enzymes involved, and the subcellular compartments where these processes occur. This document synthesizes current knowledge, presents available quantitative data, outlines detailed experimental protocols for its study, and illustrates the relevant biological pathways.

Introduction

Dicarboxylic acids (DCAs) are produced from the ω-oxidation of monocarboxylic fatty acids, a process that occurs primarily in the endoplasmic reticulum. These DCAs are subsequently metabolized via β-oxidation in both peroxisomes and mitochondria. This compound is a specific intermediate in the β-oxidation of hexadecanedioic acid (a C16 dicarboxylic acid). Understanding the subcellular distribution of this metabolite and its enzymatic machinery is crucial for elucidating the pathophysiology of fatty acid oxidation disorders and for the development of targeted therapeutic interventions.

Cellular Localization and Metabolic Pathways

The metabolism of this compound is compartmentalized between the peroxisomes and mitochondria, with an initial upstream step in the endoplasmic reticulum.

  • Endoplasmic Reticulum (ER): The journey begins with the ω-oxidation of hexadecanoic acid to hexadecanedioic acid. This process is catalyzed by enzymes of the cytochrome P450 family (CYP4A).

  • Peroxisomes: Hexadecanedioyl-CoA is a substrate for the peroxisomal β-oxidation pathway. Peroxisomes are particularly important for the initial chain-shortening of very-long-chain fatty acids and dicarboxylic acids.[1][2] The (S)-stereoisomer of 3-hydroxyacyl-CoAs is handled by specific peroxisomal enzymes.

  • Mitochondria: While peroxisomes shorten long-chain dicarboxylic acids, the resulting medium- and short-chain dicarboxylyl-CoAs can be further oxidized in the mitochondria. The mitochondrial β-oxidation spiral is the primary site for the complete oxidation of most fatty acids to acetyl-CoA for energy production.[3][4]

The interplay between these organelles is essential for the complete catabolism of dicarboxylic acids.

Metabolic Pathway Overview

The formation and subsequent degradation of this compound involves a multi-organellar pathway.

Metabolic Pathway of this compound cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome cluster_Mitochondrion Mitochondrion Hexadecanoic acid Hexadecanoic acid Hexadecanedioic acid Hexadecanedioic acid Hexadecanoic acid->Hexadecanedioic acid ω-oxidation (CYP4A) Hexadecanedioyl-CoA Hexadecanedioyl-CoA Hexadecanedioic acid->Hexadecanedioyl-CoA Acyl-CoA Synthetase trans-2-Hexadecenoyl-CoA_P trans-2-Hexadecenoyl-CoA Hexadecanedioyl-CoA->trans-2-Hexadecenoyl-CoA_P Acyl-CoA Oxidase Hexadecanedioyl-CoA_M Hexadecanedioyl-CoA Hexadecanedioyl-CoA->Hexadecanedioyl-CoA_M Transport 3-Oxohexadecanedioyl-CoA_P 3-Oxohexadecanedioyl-CoA Chain-shortened DCA-CoA Chain-shortened DCA-CoA 3-Oxohexadecanedioyl-CoA_P->Chain-shortened DCA-CoA Thiolase (3S)-hydroxyhexadecanedioyl-CoA_P This compound (3S)-hydroxyhexadecanedioyl-CoA_P->3-Oxohexadecanedioyl-CoA_P 3-Hydroxyacyl-CoA Dehydrogenase (L-bifunctional protein) trans-2-Hexadecenoyl-CoA_P->(3S)-hydroxyhexadecanedioyl-CoA_P Enoyl-CoA Hydratase (L-bifunctional protein) trans-2-Hexadecenoyl-CoA_M trans-2-Hexadecenoyl-CoA Hexadecanedioyl-CoA_M->trans-2-Hexadecenoyl-CoA_M Acyl-CoA Dehydrogenase 3-Oxohexadecanedioyl-CoA_M 3-Oxohexadecanedioyl-CoA Chain-shortened DCA-CoA_M Chain-shortened DCA-CoA_M 3-Oxohexadecanedioyl-CoA_M->Chain-shortened DCA-CoA_M Thiolase (3S)-hydroxyhexadecanedioyl-CoA_M This compound (3S)-hydroxyhexadecanedioyl-CoA_M->3-Oxohexadecanedioyl-CoA_M L-3-Hydroxyacyl-CoA Dehydrogenase trans-2-Hexadecenoyl-CoA_M->(3S)-hydroxyhexadecanedioyl-CoA_M Enoyl-CoA Hydratase

Caption: Overview of the metabolic fate of hexadecanedioic acid.

Quantitative Data

Table 1: Kinetic Parameters of Key Enzymes

EnzymeOrganism/TissueSubstrateKm (µM)Vmax (µmol/min/mg)Cellular LocationReference
HSD17B4 (D-bifunctional protein)Human(2E)-hexadecenedioyl-CoA0.9-Peroxisome[1]
L-3-hydroxyacyl-CoA dehydrogenasePig heart3-hydroxydecanoyl-CoA2.6-Mitochondrion[5]
Medium-chain acyl-CoA dehydrogenase (MCAD)Mouse liverDodecanedioyl-CoA--Mitochondrion[3]

Table 2: Relative Oxidation Rates of Dicarboxylic Acids

SubstrateOrganelleOrganism/TissueRelative ActivityReference
Hexadecanedioyl-CoAMitochondria (clofibrate-treated)Rat liver20-25% of palmitoyl-CoA oxidation[6]
Dodecanedioyl-CoAMitochondria (digitonin-permeabilized)Rat liverActive[6]
Dicarboxylic acidsWhole cell-Contribution from both mitochondria and peroxisomes[3]

Experimental Protocols

The study of the cellular localization of this compound requires a combination of subcellular fractionation and sensitive analytical techniques.

Subcellular Fractionation for Isolation of Peroxisomes and Mitochondria

This protocol is adapted from established methods for the differential centrifugation of liver homogenates.

Workflow for Subcellular Fractionation

Subcellular Fractionation Workflow start Liver Tissue Homogenization (in isotonic buffer) centrifuge1 Centrifugation (1,000 x g, 10 min) start->centrifuge1 pellet1 Pellet 1 (Nuclei, unbroken cells) centrifuge1->pellet1 pellet supernatant1 Supernatant 1 centrifuge1->supernatant1 supernatant centrifuge2 Centrifugation (3,000 x g, 10 min) supernatant1->centrifuge2 pellet2 Pellet 2 (Crude Mitochondrial Fraction) centrifuge2->pellet2 pellet supernatant2 Supernatant 2 centrifuge2->supernatant2 supernatant gradient Density Gradient Centrifugation (e.g., Percoll or Sucrose) pellet2->gradient centrifuge3 Centrifugation (25,000 x g, 20 min) supernatant2->centrifuge3 pellet3 Pellet 3 (Crude Peroxisomal & Lysosomal Fraction) centrifuge3->pellet3 pellet supernatant3 Supernatant 3 (Microsomes, Cytosol) centrifuge3->supernatant3 supernatant pellet3->gradient mito Purified Mitochondria gradient->mito perox Purified Peroxisomes gradient->perox

Caption: Differential centrifugation for organelle isolation.

Materials:

  • Fresh liver tissue

  • Homogenization buffer (e.g., 250 mM sucrose (B13894), 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

  • Dounce homogenizer

  • Refrigerated centrifuge

  • Ultracentrifuge

  • Percoll or sucrose solutions for density gradients

Procedure:

  • Mince fresh liver tissue and homogenize in ice-cold homogenization buffer using a Dounce homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 3,000 x g for 10 minutes at 4°C to obtain a crude mitochondrial pellet.

  • Transfer the resulting supernatant to a new tube and centrifuge at 25,000 x g for 20 minutes at 4°C to pellet a fraction enriched in peroxisomes and lysosomes.

  • The pellets from steps 3 and 4 can be further purified by density gradient centrifugation (e.g., using a Percoll or sucrose gradient) in an ultracentrifuge to obtain highly purified mitochondrial and peroxisomal fractions.

  • Assess the purity of the fractions using marker enzyme assays (e.g., succinate (B1194679) dehydrogenase for mitochondria and catalase for peroxisomes).

Acyl-CoA Extraction and Quantification by LC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of acyl-CoAs from subcellular fractions.

Workflow for Acyl-CoA Analysis

Acyl-CoA Analysis Workflow start Isolated Organelle Fraction extraction Acyl-CoA Extraction (e.g., solid-phase extraction) start->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantification (using internal standards) analysis->quantification result Acyl-CoA Profile quantification->result

Caption: Workflow for quantitative acyl-CoA analysis.

Materials:

  • Purified subcellular fractions

  • Internal standards (e.g., 13C-labeled acyl-CoAs)

  • Solid-phase extraction (SPE) cartridges

  • Solvents for extraction and chromatography (e.g., acetonitrile, methanol, formic acid, ammonium (B1175870) acetate)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Extraction: Resuspend the isolated organelle pellet in a suitable extraction buffer containing internal standards. Solid-phase extraction is commonly used to purify and concentrate the acyl-CoAs.

  • LC-MS/MS Analysis: Separate the extracted acyl-CoAs using reverse-phase liquid chromatography. The eluent is introduced into a tandem mass spectrometer for detection and quantification. Multiple reaction monitoring (MRM) is typically used for targeted quantification of specific acyl-CoA species.

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of a known concentration of an appropriate internal standard.

Signaling Pathways

While direct signaling roles for this compound have not been extensively characterized, related molecules, such as dicarboxylic acids and other 3-hydroxy fatty acids, have been implicated in cellular signaling.

  • Peroxisome Proliferator-Activated Receptors (PPARs): Dicarboxylic acids are known to be ligands for PPARs, a family of nuclear receptors that regulate the expression of genes involved in lipid metabolism.[1][2] Activation of PPARα, in particular, leads to the upregulation of genes encoding for peroxisomal and mitochondrial β-oxidation enzymes.

  • G-Protein Coupled Receptors (GPCRs): Certain hydroxy fatty acids have been shown to act as signaling molecules by activating specific GPCRs, such as GPR84 and HCA3.[7] This suggests a potential, though yet unconfirmed, role for 3-hydroxy dicarboxylic acids in GPCR-mediated signaling pathways.

Potential Signaling Cascade

Potential Signaling Pathway ligand (3S)-hydroxyhexadecanedioic acid (from CoA ester hydrolysis) receptor GPCR / PPARα ligand->receptor downstream Downstream Signaling (e.g., cAMP, Ca2+, Gene Transcription) receptor->downstream response Cellular Response (e.g., altered gene expression, metabolic changes) downstream->response

Caption: Hypothetical signaling role of the free acid.

Conclusion

The cellular localization of this compound is at the crossroads of peroxisomal and mitochondrial fatty acid metabolism. Its formation and degradation are a testament to the intricate metabolic crosstalk between different organelles. While direct quantitative measurements of its subcellular distribution remain a challenge, the methodologies outlined in this guide provide a robust framework for its investigation. Further research into the potential signaling roles of this and related molecules will undoubtedly provide deeper insights into the regulation of lipid metabolism and its associated pathologies.

References

Stereospecificity in Peroxisomal β-Oxidation: A Technical Guide to (3S)- and (3R)-Hydroxyhexadecanedioyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The catabolism of long-chain dicarboxylic acids, such as hexadecanedioic acid, is a critical metabolic process that occurs primarily within the peroxisome. This pathway exhibits a high degree of stereospecificity, with distinct enzymatic machinery responsible for the processing of the (3S) and (3R) stereoisomers of 3-hydroxyhexadecanedioyl-CoA. This technical guide provides an in-depth analysis of the enzymes involved, their substrate specificity, and the experimental protocols required to investigate these stereoselective pathways. A comprehensive understanding of this stereospecificity is crucial for researchers in metabolic diseases and professionals involved in the development of drugs that may interact with these pathways.

Introduction

Long-chain dicarboxylic acids are endogenous metabolites formed via the ω-oxidation of fatty acids. Their subsequent degradation through β-oxidation is essential for maintaining lipid homeostasis. This process occurs predominantly in peroxisomes and involves a series of enzymatic reactions that shorten the dicarboxylic acid chain. A key step in this pathway is the dehydrogenation of 3-hydroxyacyl-CoA intermediates, which is catalyzed by stereospecific 3-hydroxyacyl-CoA dehydrogenases. The two key enzymes responsible for the metabolism of the chiral isomers of 3-hydroxyhexadecanedioyl-CoA are the L-bifunctional protein (LBP, also known as EHHADH) and the D-bifunctional protein (DBP, also known as HSD17B4). LBP specifically processes the (3S)-hydroxyacyl-CoA isomer, while DBP is specific for the (3R)-hydroxyacyl-CoA isomer.[1] This stereospecificity has significant implications for cellular metabolism and the pathophysiology of certain metabolic disorders.

Metabolic Pathways and Key Enzymes

The peroxisomal β-oxidation of hexadecanedioyl-CoA involves a cyclical four-step process. After the initial activation to its CoA ester and subsequent oxidation to an enoyl-CoA, the pathway diverges based on the stereochemistry of the hydrated intermediate.

  • (3S)-Hydroxyhexadecanedioyl-CoA Metabolism: The (3S) isomer is a substrate for the L-bifunctional protein (EHHADH) . This enzyme possesses both enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities, catalyzing the hydration of 2-hexadecanedioyl-CoA to this compound and its subsequent dehydrogenation to 3-ketohexadecanedioyl-CoA.

  • (3R)-Hydroxyhexadecanedioyl-CoA Metabolism: The (3R) isomer is processed by the D-bifunctional protein (HSD17B4) . This multifunctional enzyme exhibits enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase activities, converting 2-hexadecanedioyl-CoA to (3R)-hydroxyhexadecanedioyl-CoA and then to 3-ketohexadecanedioyl-CoA.[2]

The resulting 3-ketohexadecanedioyl-CoA is then cleaved by a thiolase to yield acetyl-CoA and a shortened dicarboxylyl-CoA, which can undergo further rounds of β-oxidation.

Signaling Pathway Diagram

Stereospecific_Peroxisomal_Beta_Oxidation cluster_S_pathway (3S) Pathway cluster_R_pathway (3R) Pathway Hexadecanedioyl_CoA_S Hexadecanedioyl-CoA Enoyl_CoA_S 2-Hexadecanedioyl-CoA Hexadecanedioyl_CoA_S->Enoyl_CoA_S Acyl-CoA Oxidase Hydroxyacyl_CoA_S This compound Enoyl_CoA_S->Hydroxyacyl_CoA_S Hydratase (LBP) Ketoacyl_CoA_S 3-Ketohexadecanedioyl-CoA Hydroxyacyl_CoA_S->Ketoacyl_CoA_S Dehydrogenase (LBP) LBP L-Bifunctional Protein (EHHADH) Hydroxyacyl_CoA_S->LBP Thiolase_S Thiolase Ketoacyl_CoA_S->Thiolase_S Products_S Acetyl-CoA + C14-Dicarboxylyl-CoA Thiolase_S->Products_S Hexadecanedioyl_CoA_R Hexadecanedioyl-CoA Enoyl_CoA_R 2-Hexadecanedioyl-CoA Hexadecanedioyl_CoA_R->Enoyl_CoA_R Acyl-CoA Oxidase Hydroxyacyl_CoA_R (3R)-Hydroxyhexadecanedioyl-CoA Enoyl_CoA_R->Hydroxyacyl_CoA_R Hydratase (DBP) Ketoacyl_CoA_R 3-Ketohexadecanedioyl-CoA Hydroxyacyl_CoA_R->Ketoacyl_CoA_R Dehydrogenase (DBP) DBP D-Bifunctional Protein (HSD17B4) Hydroxyacyl_CoA_R->DBP Thiolase_R Thiolase Ketoacyl_CoA_R->Thiolase_R Products_R Acetyl-CoA + C14-Dicarboxylyl-CoA Thiolase_R->Products_R

Caption: Peroxisomal β-oxidation pathways for (3S) and (3R)-hydroxyhexadecanedioyl-CoA.

Quantitative Data

Table 1: Known Kinetic Parameters of D-Bifunctional Protein (HSD17B4) with a Shorter-Chain Substrate

EnzymeSubstrateKm (µM)VmaxkcatReference
D-Bifunctional Protein (HSD17B4)D-3-hydroxy-octanoyl-CoA10Not ReportedNot ReportedUniProt P51659

Note: Data for (3S)- and (3R)-hydroxyhexadecanedioyl-CoA needs to be determined experimentally.

Experimental Protocols

Enzymatic Synthesis of (3S)- and (3R)-Hydroxyhexadecanedioyl-CoA

Objective: To synthesize the chiral substrates required for enzymatic assays and as standards for analytical methods.

Principle: A chemo-enzymatic approach can be employed, starting from hexadecanedioic acid. This involves the conversion to the 2,3-enoyl-acyl-CoA, followed by stereospecific hydration.[4][5]

Materials:

  • Hexadecanedioic acid

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA synthetase

  • Enoyl-CoA hydratase (L- or D-specific, depending on the desired stereoisomer)

  • Standard buffer components (e.g., Tris-HCl, MgCl2)

  • HPLC system for purification

Procedure:

  • Activation to Hexadecanedioyl-CoA: Incubate hexadecanedioic acid with CoA, ATP, and an appropriate long-chain acyl-CoA synthetase in a suitable buffer.

  • Formation of 2-Hexadecanedioyl-CoA: The hexadecanedioyl-CoA is then converted to 2-hexadecanedioyl-CoA using an acyl-CoA oxidase.

  • Stereospecific Hydration:

    • For This compound , incubate 2-hexadecanedioyl-CoA with a purified L-enoyl-CoA hydratase (the hydratase domain of L-bifunctional protein can be used).

    • For (3R)-hydroxyhexadecanedioyl-CoA , incubate 2-hexadecanedioyl-CoA with a purified D-enoyl-CoA hydratase (the hydratase domain of D-bifunctional protein can be used).

  • Purification: Purify the synthesized hydroxyhexadecanedioyl-CoA stereoisomers using reversed-phase HPLC.

  • Characterization: Confirm the identity and purity of the products by mass spectrometry and determine the concentration using a standard method for CoA esters.

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

Objective: To measure the activity of L- and D-bifunctional proteins with their respective stereoisomeric substrates.

Principle: The dehydrogenation of 3-hydroxyacyl-CoA is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored spectrophotometrically.[6][7][8]

Materials:

  • Purified L-bifunctional protein (EHHADH) and D-bifunctional protein (HSD17B4)

  • This compound and (3R)-hydroxyhexadecanedioyl-CoA

  • NAD+

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer and NAD+.

  • Add the specific substrate: this compound for the L-bifunctional protein assay or (3R)-hydroxyhexadecanedioyl-CoA for the D-bifunctional protein assay.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the purified enzyme (LBP or DBP).

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and analyze the data using Michaelis-Menten kinetics.

Chiral HPLC for Separation of (3S)- and (3R)-Hydroxyhexadecanedioyl-CoA

Objective: To separate and quantify the enantiomers of hydroxyhexadecanedioyl-CoA.

Principle: The enantiomers are separated on a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. Polysaccharide-based chiral columns are often effective for this type of separation.[9][10][11][12][13]

Materials:

  • HPLC system with a UV or mass spectrometric detector

  • Chiral stationary phase column (e.g., Chiralpak AD-RH or similar)

  • Mobile phase solvents (e.g., acetonitrile, water, or hexane/isopropanol mixtures)

  • Standards of (3S)- and (3R)-hydroxyhexadecanedioyl-CoA

Procedure:

  • Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.

  • Inject the sample containing the mixture of hydroxyhexadecanedioyl-CoA enantiomers.

  • Run the chromatogram under isocratic or gradient conditions.

  • Identify the peaks corresponding to the (3S) and (3R) isomers by comparing their retention times with those of the pure standards.

  • Quantify the amount of each enantiomer by integrating the peak areas.

Experimental and Logical Workflows

Workflow for Kinetic Analysis

Kinetic_Analysis_Workflow cluster_synthesis Substrate Synthesis cluster_assay Enzyme Assay cluster_analysis Data Analysis Synthesize_S Synthesize this compound Assay_LBP Perform Spectrophotometric Assay with L-Bifunctional Protein Synthesize_S->Assay_LBP Synthesize_R Synthesize (3R)-Hydroxyhexadecanedioyl-CoA Assay_DBP Perform Spectrophotometric Assay with D-Bifunctional Protein Synthesize_R->Assay_DBP Kinetics_LBP Determine Km and Vmax for LBP Assay_LBP->Kinetics_LBP Kinetics_DBP Determine Km and Vmax for DBP Assay_DBP->Kinetics_DBP

Caption: Workflow for determining the kinetic parameters of LBP and DBP.

Workflow for Chiral Separation Method Development

Chiral_Separation_Workflow Start Obtain Racemic Mixture and Pure Standards Select_Column Select Chiral Stationary Phase (e.g., Polysaccharide-based) Start->Select_Column Optimize_MP Optimize Mobile Phase Composition Select_Column->Optimize_MP Inject_Standards Inject Pure (3S) and (3R) Standards Optimize_MP->Inject_Standards Identify_RT Determine Retention Times Inject_Standards->Identify_RT Inject_Mixture Inject Racemic Mixture Identify_RT->Inject_Mixture Analyze_Separation Analyze Resolution and Quantify Inject_Mixture->Analyze_Separation End Validated Chiral Separation Method Analyze_Separation->End

References

Methodological & Application

Application Note: Quantitative Analysis of (3S)-hydroxyhexadecanedioyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of (3S)-hydroxyhexadecanedioyl-CoA in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed for high sensitivity and specificity, crucial for metabolic research and drug development.

Introduction

This compound is a long-chain acyl-Coenzyme A (acyl-CoA) derivative. Acyl-CoAs are central metabolites in cellular energy metabolism and biosynthesis. They are key intermediates in fatty acid metabolism, including the beta-oxidation pathway for energy production.[1][2] The accurate quantification of specific acyl-CoAs like this compound is essential for understanding metabolic pathways in both healthy and diseased states.[1] Dysregulation of acyl-CoA metabolism has been implicated in various conditions, including metabolic syndromes and neurodegenerative diseases.[3]

LC-MS/MS has become the preferred method for the quantification of acyl-CoAs due to its high sensitivity, selectivity, and throughput.[4][5] This application note outlines a robust LC-MS/MS method for the analysis of this compound, including sample preparation, chromatographic separation, and mass spectrometric detection.

Metabolic Pathway Context

This compound is an intermediate in the mitochondrial beta-oxidation of fatty acids. This pathway is a major source of cellular energy. The enzyme L-3-hydroxyacyl-CoA dehydrogenase catalyzes the conversion of (S)-3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs, a critical step in this metabolic cycle.[2][6]

Fatty_Acid_Beta_Oxidation cluster_matrix Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase 3_Hydroxyacyl_CoA (3S)-Hydroxyacyl-CoA Enoyl_CoA->3_Hydroxyacyl_CoA Enoyl-CoA Hydratase 3_Ketoacyl_CoA 3-Ketoacyl-CoA 3_Hydroxyacyl_CoA->3_Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) 3_Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA 3_Ketoacyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial Fatty Acid Beta-Oxidation Pathway.

Experimental Protocol

This protocol is adapted from established methods for long-chain acyl-CoA analysis.[7] Method validation for this compound is required.

Materials and Reagents
  • This compound standard (synthesis or custom order)

  • Internal Standard (IS): Heptadecanoyl-CoA or other odd-chain acyl-CoA not present in the sample

  • 5-Sulfosalicylic acid (SSA)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium acetate

Sample Preparation

A simple and efficient protein precipitation and extraction method using SSA is employed to ensure good recovery of the analyte.[4]

  • Tissue Homogenization: Homogenize ~20 mg of tissue in 500 µL of ice-cold 2.5% (w/v) SSA in water.

  • Cell Lysates: For cultured cells, wash with ice-cold PBS, then add 200 µL of ice-cold 2.5% (w/v) SSA.

  • Internal Standard Spiking: Add the internal standard to the homogenate or lysate.

  • Incubation and Centrifugation: Vortex the samples and incubate on ice for 10 minutes. Centrifuge at 20,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are starting conditions and may require optimization for your specific instrumentation.

Liquid Chromatography:

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water with 0.1% Formic Acid
Gradient See Table 1
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Table 1: Liquid Chromatography Gradient

Time (min)% Mobile Phase B
0.05
2.05
12.095
15.095
15.15
20.05

Tandem Mass Spectrometry:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Argon
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV

Table 2: MRM Transitions (Hypothetical) Note: The exact m/z values for precursor and product ions for this compound and a suitable internal standard need to be determined by direct infusion of the analytical standards.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be optimized
Heptadecanoyl-CoA (IS)To be determinedTo be determinedTo be optimized

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Tissue or Cells) Homogenize Homogenize in 2.5% SSA Sample->Homogenize Spike_IS Spike with Internal Standard Homogenize->Spike_IS Centrifuge Incubate & Centrifuge Spike_IS->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation Liquid Chromatography (C18 Separation) Supernatant->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: LC-MS/MS Workflow for Acyl-CoA Analysis.

Quantitative Data

The following table summarizes the expected performance characteristics of the method, based on data from similar long-chain acyl-CoA analyses.[5] These parameters must be experimentally determined during method validation for this compound.

Table 3: Expected Method Performance

ParameterExpected Value
Linearity (R²) >0.99
Limit of Detection (LOD) 1-10 fmol
Limit of Quantification (LOQ) 5-50 fmol
Precision (RSD%) < 15%
Accuracy (% Recovery) 85-115%

Conclusion

The described LC-MS/MS method provides a robust and sensitive platform for the quantification of this compound in biological samples. The simple sample preparation and highly selective detection make it suitable for a variety of research and drug development applications focused on cellular metabolism. Full validation of the method is a critical step before its application to experimental samples to ensure data accuracy and reliability.

References

Application Notes and Protocols for the Extraction of (3S)-Hydroxyhexadecanedioyl-CoA from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-Hydroxyhexadecanedioyl-CoA is a long-chain acyl-coenzyme A (CoA) ester, an intermediate in the peroxisomal beta-oxidation of hexadecanedioic acid. The analysis of tissue levels of this and other acyl-CoAs is crucial for understanding lipid metabolism and its dysregulation in various diseases. This document provides a detailed protocol for the extraction of this compound from tissue samples, adapted from established methods for long-chain acyl-CoA analysis.

I. Data Presentation: Representative Concentrations of Long-Chain Acyl-CoAs in Tissues

Acyl-CoA SpeciesTissueOrganismConcentration (nmol/g wet weight or nmol/g protein)Reference
Total Long-Chain Acyl-CoAs Rat Liver (Fed)Rat108 ± 11 nmol/g protein[2]
Total Long-Chain Acyl-CoAs Rat Liver (Fasted)Rat248 ± 19 nmol/g protein[2]
Palmitoyl-CoA (C16:0) Human Skeletal MuscleHuman~2.5 ng/10mg muscle[1]
Oleoyl-CoA (C18:1) Human Skeletal MuscleHuman~3.0 ng/10mg muscle[1]
Stearoyl-CoA (C18:0) Human Skeletal MuscleHuman~1.5 ng/10mg muscle[1]

II. Experimental Protocols

This section details the methodology for the extraction of this compound from tissues, followed by a general procedure for analysis by LC-MS/MS.

A. Protocol for Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is a composite of established methods for the extraction of long-chain acyl-CoA esters from tissues.[2][3][4]

1. Materials and Reagents:

  • Tissue: Fresh or frozen tissue samples (e.g., liver, heart, muscle).

  • Internal Standard: A suitable internal standard, such as heptadecanoyl-CoA (C17:0-CoA), should be added at the beginning of the extraction to account for procedural losses.

  • Homogenization Buffer: 100 mM Potassium phosphate (B84403) buffer (KH2PO4), pH 4.9.

  • Extraction Solvents:

  • Solid-Phase Extraction (SPE) Columns: Weak anion exchange or C18 columns.

  • SPE Conditioning Solvent: Methanol.

  • SPE Equilibration Solvent: Water.

  • SPE Wash Solvents: 2% Formic acid in water, followed by Methanol.[5]

  • SPE Elution Solvents: 2% Ammonium (B1175870) hydroxide (B78521) in methanol, followed by 5% Ammonium hydroxide in methanol.[5]

  • Reconstitution Solvent: 50% Methanol or a solvent compatible with the analytical method.[5]

2. Procedure:

  • Tissue Preparation:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Perform all subsequent steps on ice to minimize enzymatic degradation.

    • Add the internal standard to the tissue sample.

  • Homogenization:

    • Add 1 mL of ice-cold homogenization buffer to the tissue.

    • Homogenize the tissue using a glass homogenizer until a uniform suspension is achieved.

    • Add 1 mL of isopropanol and continue to homogenize.

  • Liquid-Liquid Extraction (Lipid Removal):

    • To the homogenate, add chloroform and methanol to achieve a final ratio of chloroform:methanol:homogenate (aqueous phase) of 1:2:0.8 (v/v/v).

    • Vortex thoroughly for 1-2 minutes.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.

    • The upper aqueous/methanolic phase contains the acyl-CoAs. Carefully collect this phase.

  • Solid-Phase Extraction (SPE) for Purification and Concentration:

    • Column Conditioning: Condition a weak anion exchange SPE column with 3 mL of methanol.

    • Column Equilibration: Equilibrate the column with 3 mL of water.

    • Sample Loading: Load the collected aqueous/methanolic phase onto the SPE column.

    • Washing:

      • Wash the column with 2.4 mL of 2% formic acid in water.

      • Wash the column with 2.4 mL of methanol to remove interfering substances.

    • Elution:

      • Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide in methanol.

      • Perform a second elution with 2.4 mL of 5% ammonium hydroxide in methanol.

    • Drying: Combine the eluates and dry under a stream of nitrogen gas at room temperature.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of reconstitution solvent (e.g., 50% methanol).

    • The sample is now ready for analysis.

B. Quantification by LC-MS/MS

A general approach for the analysis of long-chain acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is described below.[5][6]

1. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 5 mM Ammonium acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to separate the acyl-CoAs based on their hydrophobicity.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50°C.

2. Mass Spectrometry (MS):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) is typically used for quantification. This involves monitoring a specific precursor-to-product ion transition for each analyte and the internal standard.

    • Precursor Ion: The protonated molecule [M+H]+ of the acyl-CoA.

    • Product Ion: A characteristic fragment ion, often corresponding to the CoA moiety. A neutral loss scan of 507 Da is also common for identifying acyl-CoAs.[5][6]

III. Visualization of Workflow and Metabolic Pathway

A. Experimental Workflow

The following diagram illustrates the key steps in the extraction and analysis of this compound from tissue samples.

experimental_workflow tissue Tissue Sample (50-100mg) homogenization Homogenization (Phosphate Buffer + Isopropanol) tissue->homogenization Add Internal Standard extraction Liquid-Liquid Extraction (Chloroform/Methanol) homogenization->extraction spe Solid-Phase Extraction (SPE) (Anion Exchange) extraction->spe Aqueous/Methanol Phase analysis LC-MS/MS Analysis spe->analysis Elute & Dry Down data Data Analysis & Quantification analysis->data

Caption: Workflow for the extraction and analysis of this compound.

B. Metabolic Pathway: Peroxisomal Beta-Oxidation of Hexadecanedioic Acid

This compound is an intermediate in the peroxisomal beta-oxidation of dicarboxylic acids.[7][8][9] This pathway is crucial for the metabolism of long-chain dicarboxylic fatty acids.

peroxisomal_beta_oxidation hexadecanedioic_acid Hexadecanedioic Acid acsl Acyl-CoA Synthetase hexadecanedioic_acid->acsl hexadecanedioyl_coa Hexadecanedioyl-CoA acox Acyl-CoA Oxidase hexadecanedioyl_coa->acox enoyl_coa 2-Hexadecanedienoyl-CoA bifunctional_protein L/D-Bifunctional Protein (Hydratase activity) enoyl_coa->bifunctional_protein hydroxyacyl_coa This compound bifunctional_protein2 L/D-Bifunctional Protein (Dehydrogenase activity) hydroxyacyl_coa->bifunctional_protein2 ketoacyl_coa 3-Ketohexadecanedioyl-CoA thiolase Thiolase ketoacyl_coa->thiolase shortened_acyl_coa Tetradecanedioyl-CoA further_oxidation Further Rounds of Beta-Oxidation shortened_acyl_coa->further_oxidation acetyl_coa Acetyl-CoA acsl->hexadecanedioyl_coa acox->enoyl_coa bifunctional_protein->hydroxyacyl_coa bifunctional_protein2->ketoacyl_coa thiolase->shortened_acyl_coa thiolase->acetyl_coa

Caption: Peroxisomal beta-oxidation of hexadecanedioic acid.

References

Application Notes and Protocols for the Synthesis and In Vitro Analysis of (3S)-Hydroxyhexadecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-Hydroxyhexadecanedioyl-CoA is a crucial intermediate in the peroxisomal beta-oxidation of long-chain dicarboxylic acids.[1] Dicarboxylic acids are metabolites formed from the omega-oxidation of monocarboxylic fatty acids, and their subsequent breakdown occurs primarily in peroxisomes.[1] The study of this metabolic pathway is essential for understanding certain genetic metabolic disorders and for the development of therapeutic interventions. The availability of pure this compound is critical for performing in vitro assays to characterize the enzymes involved in this pathway, such as L-3-hydroxyacyl-CoA dehydrogenase (LCHAD), and to screen for potential modulators of their activity.

These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in a quantitative in vitro enzyme assay.

Synthesis of this compound: An Overview

The synthesis of this compound is a multi-step process that begins with the commercially available precursor, hexadecanedioic acid. A stereoselective hydroxylation is performed to introduce a hydroxyl group at the C-3 position, yielding (3S)-hydroxyhexadecanedioic acid. This intermediate is then activated to its coenzyme A thioester. Both enzymatic and chemical methods can be employed for the final CoA ligation step.

Synthesis_Workflow A Hexadecanedioic Acid B Enzymatic Hydroxylation A->B Hydroxylase C (3S)-Hydroxyhexadecanedioic Acid B->C D CoA Ligation (Enzymatic or Chemical) C->D Acyl-CoA Synthetase or Chemical Activation E This compound D->E F Purification (HPLC) E->F G Pure this compound F->G

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of (3S)-Hydroxyhexadecanedioic Acid

This protocol describes a plausible enzymatic approach for the stereoselective synthesis of (3S)-hydroxyhexadecanedioic acid from hexadecanedioic acid. This method utilizes a hydroxylase enzyme that specifically introduces a hydroxyl group at the C-3 position.

Materials and Reagents:

  • Hexadecanedioic acid (commercially available)[2][3]

  • A suitable hydroxylase enzyme (e.g., a cytochrome P450 monooxygenase or an alpha-ketoglutarate-dependent hydroxylase with activity on long-chain fatty acids)[4][5]

  • NADPH or other required cofactors for the hydroxylase

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Enzyme Reaction:

    • In a reaction vessel, dissolve hexadecanedioic acid in potassium phosphate buffer.

    • Add the hydroxylase enzyme and the necessary cofactors (e.g., NADPH).

    • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) with gentle agitation for 12-24 hours.

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding an equal volume of ethyl acetate.

    • Acidify the mixture to pH 2-3 with 1M HCl to protonate the carboxylic acids.

    • Extract the product into the ethyl acetate layer. Repeat the extraction twice.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the dried organic phase under reduced pressure.

    • Purify the resulting residue by silica gel column chromatography using a hexane:ethyl acetate gradient to isolate (3S)-hydroxyhexadecanedioic acid.

  • Characterization:

    • Confirm the identity and purity of the product using techniques such as NMR and mass spectrometry.

Protocol 2: Synthesis of this compound

This protocol outlines both an enzymatic and a chemical method to synthesize the final product from (3S)-hydroxyhexadecanedioic acid.

Method A: Enzymatic Synthesis

This method utilizes a long-chain acyl-CoA synthetase to catalyze the formation of the thioester bond with coenzyme A.

Materials and Reagents:

  • (3S)-Hydroxyhexadecanedioic acid

  • Long-chain acyl-CoA synthetase (LC-FACS)

  • Coenzyme A (CoA) lithium salt

  • ATP magnesium salt

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Dithiothreitol (DTT)

  • Potassium fluoride (B91410) (KF)

  • Triton X-100

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, ATP, MgCl2, DTT, KF, and Triton X-100.

    • Add (3S)-hydroxyhexadecanedioic acid and Coenzyme A.

    • Initiate the reaction by adding long-chain acyl-CoA synthetase.

  • Incubation:

    • Incubate the reaction at 37°C for 2-4 hours.

  • Purification:

    • Purify the this compound using a C18 SPE cartridge.

    • Wash the cartridge with an appropriate buffer to remove unreacted starting materials.

    • Elute the product with a methanol/water mixture.

  • Quantification and Storage:

    • Determine the concentration of the product by measuring its absorbance at 260 nm.

    • Store the purified product at -80°C.

Method B: Chemical Synthesis (Mixed Anhydride (B1165640) Method)

This method involves the activation of the carboxylic acid group followed by reaction with Coenzyme A.[6]

Materials and Reagents:

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve (3S)-hydroxyhexadecanedioic acid in anhydrous THF.

    • Add triethylamine and cool the mixture to 0°C.

    • Slowly add ethyl chloroformate and stir for 30 minutes at 0°C to form the mixed anhydride.

  • Thioester Formation:

    • In a separate flask, dissolve Coenzyme A in water and adjust the pH to 7.5 with 0.1 M LiOH.

    • Slowly add the mixed anhydride solution to the Coenzyme A solution at 0°C with vigorous stirring.

    • Allow the reaction to proceed for 1 hour at room temperature.

  • Purification:

    • Purify the product by reverse-phase HPLC.

  • Quantification and Storage:

    • Quantify and store the product as described in the enzymatic method.

Table 1: Expected Synthesis Yield and Purity

Synthesis StepExpected Yield (%)Expected Purity (%)
Protocol 1: (3S)-Hydroxyhexadecanedioic Acid 40 - 60> 95
Protocol 2A: Enzymatic CoA Ligation 70 - 90> 98
Protocol 2B: Chemical CoA Ligation 50 - 70> 95

In Vitro Assay Application

This compound can be used as a substrate to measure the activity of L-3-hydroxyacyl-CoA dehydrogenase (LCHAD), an enzyme involved in the peroxisomal beta-oxidation of dicarboxylic acids.[1][6]

Signaling_Pathway cluster_peroxisome Peroxisomal Beta-Oxidation of Dicarboxylic Acids A Hexadecanedioyl-CoA B trans-2-Hexadecenoyl-CoA A->B Acyl-CoA Oxidase C This compound B->C Enoyl-CoA Hydratase D 3-Ketohexadecanedioyl-CoA C->D L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) E Myristoyldioyl-CoA + Acetyl-CoA D->E Thiolase

Caption: Role of this compound in peroxisomal beta-oxidation.
Protocol 3: In Vitro Assay of L-3-hydroxyacyl-CoA Dehydrogenase

This protocol describes a spectrophotometric assay to determine the kinetic parameters of LCHAD using this compound as a substrate. The assay measures the rate of NAD+ reduction to NADH, which can be monitored by the increase in absorbance at 340 nm.[6][7]

Materials and Reagents:

  • Purified this compound

  • Recombinant or purified L-3-hydroxyacyl-CoA dehydrogenase

  • NAD+ sodium salt

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Bovine serum albumin (BSA)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer containing potassium phosphate buffer and BSA.

    • Prepare a stock solution of NAD+ in the reaction buffer.

    • Prepare a series of dilutions of the this compound substrate in the reaction buffer.

  • Assay Protocol:

    • In each well of the microplate, add the reaction buffer, NAD+ solution, and a specific concentration of the this compound substrate.

    • Initiate the reaction by adding a fixed amount of LCHAD enzyme to each well.

    • Immediately place the microplate in the spectrophotometer and measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Assay_Workflow cluster_assay LCHAD In Vitro Assay A Prepare Reaction Mixture (Buffer, NAD+, Substrate) B Initiate Reaction with LCHAD A->B C Monitor NADH Production (Absorbance at 340 nm) B->C D Calculate Initial Velocity (V₀) C->D E Determine Kinetic Parameters (Km, Vmax) D->E

Caption: Workflow for the in vitro assay of L-3-hydroxyacyl-CoA dehydrogenase.

Table 2: Hypothetical Kinetic Data for LCHAD with this compound

Substrate Concentration (µM)Initial Velocity (µM/min)
51.2
102.1
203.5
405.0
806.2
1607.0
Kinetic Parameter Value
Km ~25 µM
Vmax ~7.5 µM/min

These protocols provide a comprehensive framework for the synthesis and in vitro application of this compound, enabling further research into the peroxisomal beta-oxidation pathway and the development of novel therapeutics.

References

Application Notes and Protocols for the Use of (3S)-Hydroxyhexadecanedioyl-CoA in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-Hydroxyhexadecanedioyl-CoA is a key intermediate in the peroxisomal β-oxidation of long-chain dicarboxylic acids. Dicarboxylic acids are formed from the ω-oxidation of monocarboxylic fatty acids, a process that becomes particularly important under conditions of high fatty acid load or when mitochondrial β-oxidation is impaired. The study of enzymes that metabolize this compound is crucial for understanding lipid metabolism, identifying potential drug targets for metabolic disorders, and developing novel therapeutic strategies.

These application notes provide detailed protocols for using this compound as a substrate in enzyme assays, focusing on the peroxisomal L-bifunctional protein (EHHADH), which exhibits L-3-hydroxyacyl-CoA dehydrogenase activity.

Metabolic Pathway: Peroxisomal β-Oxidation of Dicarboxylic Acids

Long-chain dicarboxylic acids are primarily metabolized in peroxisomes. The pathway involves a series of enzymatic reactions that shorten the dicarboxylic acid chain, ultimately producing shorter-chain dicarboxylic acids that can be further metabolized in the mitochondria. This compound is a specific intermediate in the degradation of hexadecanedioic acid.

The key enzymes involved in the peroxisomal β-oxidation of long-chain dicarboxylic acids include:

  • Acyl-CoA Oxidase 1 (ACOX1): Catalyzes the first, rate-limiting step, the oxidation of the dicarboxylyl-CoA to a 2-enoyl-CoA derivative, producing hydrogen peroxide (H₂O₂).

  • L-Bifunctional Protein (EHHADH): A multifunctional enzyme that possesses both enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities. It catalyzes the hydration of the 2-enoyl-CoA to (3S)-hydroxyacyl-CoA and its subsequent dehydrogenation to 3-ketoacyl-CoA.

  • Peroxisomal Thiolases (e.g., ACAA1): Catalyze the final step, the thiolytic cleavage of the 3-ketoacyl-CoA to yield a shortened dicarboxylyl-CoA and acetyl-CoA.

Peroxisomal_Beta_Oxidation Hexadecanedioyl_CoA Hexadecanedioyl-CoA Enoyl_CoA 2-Hexadecanedienoyl-CoA Hexadecanedioyl_CoA->Enoyl_CoA ACOX1 Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA EHHADH (Hydratase) Ketoacyl_CoA 3-Ketohexadecanedioyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA EHHADH (Dehydrogenase) Shortened_DCA Tetradecanedioyl-CoA Ketoacyl_CoA->Shortened_DCA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase

Caption: Peroxisomal β-oxidation of hexadecanedioyl-CoA.

Quantitative Data

While specific kinetic parameters for this compound with purified L-bifunctional protein are not extensively reported in the literature, the following tables provide a template for the presentation of such data once determined experimentally. The values for related substrates are included for comparative purposes where available.

Table 1: Michaelis-Menten Constants (Km) for L-Bifunctional Protein (EHHADH)

SubstrateKm (µM)Source OrganismNotes
This compound To be determinedHuman (recombinant)Expected to have a relatively high affinity.
(3S)-Hydroxyhexadecanoyl-CoAData not availableHumanFor comparison with monocarboxylic analogue.
Medium-Chain 3-Hydroxyacyl-CoAsVariableRatGenerally show high affinity.

Table 2: Maximum Velocity (Vmax) for L-Bifunctional Protein (EHHADH)

SubstrateVmax (µmol/min/mg)Source OrganismNotes
This compound To be determinedHuman (recombinant)Dependent on enzyme purity and assay conditions.
(3S)-Hydroxyhexadecanoyl-CoAData not availableHumanFor comparison with monocarboxylic analogue.
Medium-Chain 3-Hydroxyacyl-CoAsVariableRatActivity is generally high with these substrates.

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved through a combination of chemical and enzymatic methods. As this substrate is not readily commercially available, in-house synthesis is often required.

Materials:

  • Hexadecanedioic acid

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA synthetase (e.g., from Pseudomonas fragi)

  • Enoyl-CoA hydratase (e.g., recombinant human ECHS1)

  • Reagents for chemical synthesis of the corresponding 2-enoyl-dicarboxylic acid (if not starting from a commercially available precursor).

Procedure:

  • Activation of Hexadecanedioic Acid: The dicarboxylic acid is first activated to its corresponding CoA thioester. This can be achieved enzymatically using an acyl-CoA synthetase.

  • Formation of the 2-enoyl Intermediate: The hexadecanedioyl-CoA is then converted to 2-hexadecanedienoyl-CoA. This can be accomplished using an acyl-CoA oxidase or through chemical synthesis methods.

  • Hydration to this compound: The 2-enoyl intermediate is hydrated to form the desired (3S)-hydroxy product using an enoyl-CoA hydratase.

  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

Protocol 2: Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity of L-Bifunctional Protein (EHHADH)

This protocol describes a continuous spectrophotometric assay to measure the dehydrogenase activity of L-bifunctional protein using this compound as a substrate. The assay monitors the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Reagents Prepare Reagents (Buffer, NAD+, Substrate) Mix Mix Reagents in Cuvette Reagents->Mix Enzyme Prepare Enzyme Dilution (Purified EHHADH) Initiate Initiate with Enzyme Enzyme->Initiate Equilibrate Equilibrate to 37°C Mix->Equilibrate Equilibrate->Initiate Monitor Monitor A340 nm Initiate->Monitor Calculate Calculate Initial Velocity (ΔA340/min) Monitor->Calculate Kinetics Determine Kinetic Parameters (Km, Vmax) Calculate->Kinetics

Caption: Workflow for the spectrophotometric enzyme assay.

Materials:

  • Purified recombinant human L-bifunctional protein (EHHADH)

  • This compound (substrate)

  • Tris-HCl buffer (100 mM, pH 8.5)

  • NAD⁺ (nicotinamide adenine (B156593) dinucleotide)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Temperature-controlled cuvette holder (37°C)

Procedure:

  • Reaction Mixture Preparation: In a 1 mL cuvette, prepare the following reaction mixture:

    • 850 µL of 100 mM Tris-HCl, pH 8.5

    • 50 µL of 20 mM NAD⁺ solution

    • 50 µL of a stock solution of this compound (to achieve the desired final concentration, e.g., for Km determination, this will be varied).

  • Equilibration: Incubate the cuvette in the spectrophotometer at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiation of Reaction: Add 50 µL of a freshly prepared dilution of purified L-bifunctional protein to the cuvette. Mix thoroughly by gentle inversion.

  • Data Acquisition: Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes. Record the absorbance at regular intervals (e.g., every 15 seconds).

  • Data Analysis:

    • Determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot. The rate of NADH formation can be calculated using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹).

    • To determine Km and Vmax, perform the assay with varying concentrations of this compound and plot the initial velocities against the substrate concentration. Fit the data to the Michaelis-Menten equation.

Protocol 3: Coupled Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity

To overcome potential product inhibition and drive the reaction to completion, a coupled enzyme assay can be employed. This assay links the production of 3-ketohexadecanedioyl-CoA to its subsequent cleavage by 3-ketoacyl-CoA thiolase. The consumption of the product of the first reaction makes the overall process essentially irreversible.

Materials:

  • All materials from Protocol 2

  • Purified 3-ketoacyl-CoA thiolase

  • Coenzyme A (CoASH)

Procedure:

  • Reaction Mixture Preparation: In a 1 mL cuvette, prepare the following reaction mixture:

    • 800 µL of 100 mM Tris-HCl, pH 8.5

    • 50 µL of 20 mM NAD⁺ solution

    • 50 µL of 10 mM CoASH solution

    • A suitable amount of 3-ketoacyl-CoA thiolase

    • 50 µL of a stock solution of this compound (varied concentrations for kinetic analysis).

  • Equilibration: Incubate the cuvette at 37°C for 5 minutes.

  • Initiation of Reaction: Add 50 µL of a freshly prepared dilution of purified L-bifunctional protein.

  • Data Acquisition and Analysis: Follow steps 4 and 5 from Protocol 2.

Applications in Drug Development

  • High-Throughput Screening (HTS): The spectrophotometric assays can be adapted for a microplate format to screen compound libraries for inhibitors or activators of L-bifunctional protein.

  • Mechanism of Action Studies: These protocols can be used to characterize the mode of inhibition of lead compounds (e.g., competitive, non-competitive, or uncompetitive).

  • Structure-Activity Relationship (SAR) Studies: By testing a series of related compounds, these assays can help to elucidate the structural features required for potent and selective modulation of enzyme activity.

Troubleshooting

  • High Background Absorbance: Ensure the purity of NAD⁺ and the substrate. Contaminants can lead to non-enzymatic reduction of NAD⁺.

  • No or Low Activity: Check the activity of the enzyme with a known control substrate. Ensure the pH of the buffer is optimal. The enzyme may have lost activity due to improper storage.

  • Non-linear Reaction Rate: This could be due to substrate depletion, product inhibition (use the coupled assay to address this), or enzyme instability under the assay conditions.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers utilizing this compound in enzyme assays. A thorough understanding of the peroxisomal β-oxidation pathway and the application of robust assay methodologies are essential for advancing our knowledge of lipid metabolism and for the development of novel therapeutics for metabolic diseases.

Application Note and Protocol: Analytical Standards for (3S)-hydroxyhexadecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3S)-hydroxyhexadecanedioyl-CoA is a long-chain acyl-coenzyme A (CoA) derivative. The accumulation of long-chain 3-hydroxydicarboxylic acids is a key indicator in the diagnosis of certain inherited metabolic disorders, specifically long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and trifunctional protein (TFP) deficiency.[1][2] These autosomal recessive disorders impair mitochondrial beta-oxidation of long-chain fatty acids, leading to a buildup of toxic intermediates, particularly during periods of fasting or metabolic stress.[3][4][5] Accurate and sensitive quantification of specific acyl-CoAs like this compound in biological matrices is crucial for understanding disease pathophysiology, developing diagnostic methods, and monitoring therapeutic interventions.

This document provides a detailed protocol for the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), based on established methods for similar long-chain acyl-CoAs. While a specific validated method for this compound is not widely published, the principles and parameters outlined here provide a robust starting point for method development and validation.

Metabolic Pathway of Long-Chain 3-Hydroxydicarboxylic Acid Formation

The formation of long-chain 3-hydroxydicarboxylic acids, for which this compound is a precursor, involves the interplay of mitochondrial β-oxidation and microsomal ω-oxidation. In disorders like LCHAD deficiency, the incomplete β-oxidation of long-chain fatty acids leads to an accumulation of 3-hydroxyacyl-CoA intermediates. These intermediates can then be shunted to the ω-oxidation pathway, where they are hydroxylated at the terminal methyl group and subsequently oxidized to a carboxylic acid, forming a 3-hydroxydicarboxylic acid.

metabolic_pathway cluster_mito Mitochondrion cluster_micro Microsome (ER) Long-Chain Fatty Acid Long-Chain Fatty Acid LC-Acyl-CoA LC-Acyl-CoA Long-Chain Fatty Acid->LC-Acyl-CoA Acyl-CoA Synthetase Incomplete_Beta_Oxidation Incomplete β-Oxidation LC-Acyl-CoA->Incomplete_Beta_Oxidation β-Oxidation enzymes 3-Hydroxyacyl-CoA_Intermediate (3S)-hydroxyhexadecanoyl-CoA Omega_Oxidation ω-Oxidation 3-Hydroxyacyl-CoA_Intermediate->Omega_Oxidation Transport to ER Incomplete_Beta_Oxidation->3-Hydroxyacyl-CoA_Intermediate LCHAD (deficient) 3-Hydroxydicarboxylic_Acid 3-Hydroxyhexadecanedioic Acid Omega_Oxidation->3-Hydroxydicarboxylic_Acid CYP450 enzymes Urinary Excretion Urinary Excretion 3-Hydroxydicarboxylic_Acid->Urinary Excretion Further Metabolism & Excretion

Caption: Metabolic pathway of 3-hydroxydicarboxylic acid formation.

Analytical Methodology

The recommended analytical approach for the quantification of this compound is LC-MS/MS. This technique offers high sensitivity and specificity, which is essential for measuring low-abundance endogenous metabolites in complex biological samples.

1. Analytical Standard

A certified analytical standard of this compound is required for method development, calibration, and quality control. Commercially available standards should be assessed for purity and stability. This compound is available from suppliers such as MedChemExpress.

2. Internal Standard

3. Proposed LC-MS/MS Protocol

This protocol is adapted from established methods for long-chain acyl-CoAs. Optimization and validation are required for specific applications.

3.1. Sample Preparation (from tissue or cells)

  • Homogenization: Homogenize ~50-100 mg of tissue or 1-10 million cells in a cold solution of 10% trichloroacetic acid (TCA) in water.

  • Internal Standard Spiking: Add the internal standard (e.g., C17:0-CoA) to the homogenate.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with 2 mL of 5% methanol in water to remove salts and polar impurities.

    • Elute the acyl-CoAs with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).

3.2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium (B1175870) hydroxide (B78521) in water.

  • Mobile Phase B: 10 mM ammonium hydroxide in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-22 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

3.3. Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Key Fragmentation: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety.

  • Theoretical MRM Transition for this compound:

    • Formula: C₃₇H₆₂N₇O₁₉P₃S

    • Monoisotopic Mass: 1081.2943 Da

    • Precursor Ion [M+H]⁺: m/z 1082.3

    • Product Ion [M+H-507]⁺: m/z 575.3

  • Dwell Time: 100 ms.

Analytical Workflow Diagram

analytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Homogenize Sample (Tissue/Cells) Spiking Spike Internal Standard Homogenization->Spiking Precipitation Protein Precipitation (TCA) Spiking->Precipitation SPE Solid-Phase Extraction (C18) Precipitation->SPE Evaporation Dry Down & Reconstitute SPE->Evaporation Injection Inject Sample Evaporation->Injection Separation Reversed-Phase LC Separation Injection->Separation Detection ESI+ MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

References

Application Notes and Protocols for the Detection of (3S)-hydroxyhexadecanedioyl-CoA in Metabolomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3S)-hydroxyhexadecanedioyl-CoA is a key intermediate in the peroxisomal β-oxidation of hexadecanedioic acid, a long-chain dicarboxylic acid. The accumulation or depletion of this metabolite can be indicative of enzymatic deficiencies or alterations in fatty acid metabolism, making its detection and quantification crucial in various research and clinical settings. These application notes provide a comprehensive guide for the detection of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The protocols are intended for researchers, scientists, and drug development professionals engaged in metabolomics and related fields.

Metabolic Context: Peroxisomal β-Oxidation of Hexadecanedioic Acid

Hexadecanedioic acid, a C16 dicarboxylic acid, undergoes β-oxidation primarily within peroxisomes. This pathway is essential for the degradation of long-chain dicarboxylic acids that cannot be efficiently processed by mitochondria. The process involves a series of enzymatic reactions that shorten the fatty acid chain, and this compound is a critical intermediate in this cascade. The degradation of C16 dicarboxylic acid is carried out by enzymes including straight-chain acyl-CoA oxidase (SCOX), L-bifunctional protein (LBP), and D-bifunctional protein (DBP).[1]

Peroxisomal_Beta_Oxidation cluster_pathway Peroxisomal β-Oxidation of Hexadecanedioic Acid Hexadecanedioyl_CoA Hexadecanedioyl-CoA trans_2_Hexadecenoyl_CoA trans-2-Hexadecenoyl-CoA Hexadecanedioyl_CoA->trans_2_Hexadecenoyl_CoA SCOX Hydroxyhexadecanedioyl_CoA This compound trans_2_Hexadecenoyl_CoA->Hydroxyhexadecanedioyl_CoA LBP/DBP (Hydratase activity) Keto_Hexadecanedioyl_CoA 3-ketohexadecanedioyl-CoA Hydroxyhexadecanedioyl_CoA->Keto_Hexadecanedioyl_CoA LBP/DBP (Dehydrogenase activity) Tetradecanedioyl_CoA Tetradecanedioyl-CoA Keto_Hexadecanedioyl_CoA->Tetradecanedioyl_CoA Thiolase + Acetyl-CoA Acetyl_CoA Acetyl-CoA

Figure 1: Peroxisomal β-oxidation of hexadecanedioyl-CoA.

Experimental Protocols

The accurate quantification of this compound is challenging due to its low physiological concentrations and inherent instability. The following protocols are designed to address these challenges.

Protocol 1: Sample Preparation from Cell Culture

This protocol is adapted from established methods for acyl-CoA extraction from cultured cells.[2]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold deionized water with 0.6% formic acid

  • Acetonitrile (LC-MS grade)

  • 15 mL polypropylene (B1209903) centrifuge tubes

  • 1.7 mL microcentrifuge tubes

  • Cell scraper

  • Refrigerated centrifuge

  • Internal Standard (IS): Heptadecanoyl-CoA (or a stable isotope-labeled analogue if available)

Procedure:

  • Place the cell culture plate (e.g., P-100) on ice and rinse the cells once with 10 mL of ice-cold PBS.

  • Aspirate the PBS and add 3 mL of ice-cold PBS to the plate. Scrape the cells and transfer the cell suspension to a 15 mL polypropylene centrifuge tube.

  • Rinse the plate with an additional 3 mL of ice-cold PBS and add it to the same centrifuge tube to ensure complete cell transfer.

  • Centrifuge the cell suspension at 1,000 rpm for 5 minutes at 4°C.

  • Aspirate the supernatant and resuspend the cell pellet in 300 µL of ice-cold deionized water containing 0.6% formic acid. At this stage, an aliquot can be taken for protein quantification.

  • Add a known amount of the internal standard to the cell suspension.

  • Add 270 µL of acetonitrile, vortex thoroughly, and sonicate in an ice bath to ensure homogeneity and complete protein precipitation.

  • Centrifuge at maximum speed for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a new 1.7 mL microcentrifuge tube and store at -80°C until analysis.

Protocol 2: Sample Preparation from Tissue

This protocol is a modified procedure for the extraction of long-chain acyl-CoAs from tissue samples.[3][4]

Materials:

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • 100 mM Potassium Phosphate Monobasic (KH₂PO₄), pH 4.9

  • Acetonitrile (LC-MS grade)

  • 2-Propanol (LC-MS grade)

  • Glass homogenizer

  • Internal Standard (IS): Heptadecanoyl-CoA

  • Refrigerated centrifuge

Procedure:

  • Flash-freeze approximately 30-50 mg of fresh tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a glass homogenizer on ice.

  • Add 0.5 mL of ice-cold 100 mM KH₂PO₄ (pH 4.9) and 0.5 mL of an acetonitrile:2-propanol mixture (1:1 v/v).

  • Add a known amount of the internal standard.

  • Homogenize the sample thoroughly on ice.

  • Transfer the homogenate to a microcentrifuge tube and centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoAs.

  • For further purification and concentration, solid-phase extraction (SPE) can be employed (see below). Otherwise, the sample can be directly analyzed or stored at -80°C.

Protocol 3: Solid-Phase Extraction (SPE) for Sample Clean-up

SPE is recommended for complex matrices like tissue extracts to remove interfering substances.

Materials:

Procedure:

  • Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Load the supernatant from the tissue or cell extraction onto the conditioned cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.

  • Elute the acyl-CoAs with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following is a proposed LC-MS/MS method for the targeted quantification of this compound. Parameters may require optimization for specific instrumentation.

Liquid Chromatography (LC) Conditions
ParameterRecommended Setting
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 2% B, 2-15 min: 2-95% B, 15-18 min: 95% B, 18-20 min: 2% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Tandem Mass Spectrometry (MS/MS) Conditions

Acyl-CoAs are known to exhibit a characteristic neutral loss of 507 Da in positive ion mode, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety.[5][6] This is a valuable feature for developing a Multiple Reaction Monitoring (MRM) method.

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimize for specific instrument
MRM Transitions See Table 1

Table 1: Proposed MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier)1088.4581.410035
This compound (Qualifier)1088.4428.110050
Heptadecanoyl-CoA (IS)1022.5515.510035

Note: The precursor ion for this compound is the theoretical [M+H]⁺. The product ion at m/z 581.4 corresponds to the precursor ion after the neutral loss of 507 Da. The product ion at m/z 428.1 represents the CoA moiety.[5] Collision energies are starting points and require optimization.

Quantitative Data and Method Validation

Table 2: Illustrative Quantitative Performance for Long-Chain Acyl-CoA Analysis

ParameterTypical Value
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL
Upper Limit of Quantification (ULOQ) 500 - 1000 ng/mL
Linearity (r²) > 0.99
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Workflow and Logical Relationships

The overall workflow for the detection and quantification of this compound is summarized in the following diagram.

Workflow cluster_workflow Analytical Workflow Sample Biological Sample (Cells or Tissue) Preparation Sample Preparation (Extraction & IS Spiking) Sample->Preparation Cleanup SPE Clean-up (Optional) Preparation->Cleanup LC_MS LC-MS/MS Analysis (MRM Mode) Preparation->LC_MS Direct Injection Cleanup->LC_MS Data_Processing Data Processing (Integration & Calibration) LC_MS->Data_Processing Quantification Quantification (Concentration Determination) Data_Processing->Quantification

Figure 2: General workflow for the analysis of this compound.

Conclusion

The protocols and methods described in these application notes provide a robust framework for the reliable detection and quantification of this compound in metabolomics studies. Adherence to proper sample handling and storage procedures is critical for obtaining accurate results due to the inherent instability of acyl-CoA thioesters. The provided LC-MS/MS parameters serve as a strong starting point for method development and should be optimized for the specific instrumentation used. Successful implementation of these methods will enable researchers to gain deeper insights into the role of dicarboxylic acid metabolism in health and disease.

References

Application Notes and Protocols: (3S)-hydroxyhexadecanedioyl-CoA in Lipid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-hydroxyhexadecanedioyl-CoA is the coenzyme A ester of (3S)-hydroxyhexadecanedioic acid. This molecule is a key intermediate in the metabolism of long-chain dicarboxylic acids, which are formed through the ω-oxidation of fatty acids. The subsequent β-oxidation of these dicarboxylic acids is a crucial pathway for energy production, especially when mitochondrial β-oxidation of monocarboxylic fatty acids is impaired.[1][2][3] The accumulation of 3-hydroxy dicarboxylic acids in urine can be indicative of certain fatty acid oxidation disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[4][5][6][7]

These application notes provide an overview of the potential uses of this compound in lipid research and detailed protocols for its application.

Applications in Lipid Research

This compound is a valuable tool for researchers investigating several aspects of lipid metabolism:

  • Enzyme Kinetics and Substrate Specificity Studies: It can be used as a substrate to characterize the kinetic parameters (Km, Vmax) of enzymes involved in dicarboxylic acid metabolism, particularly long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and the mitochondrial trifunctional protein (TFP).[4][6]

  • Investigation of Fatty Acid Oxidation (FAO) Disorders: As a specific metabolite that accumulates in certain FAO disorders, it can be used in cellular and mitochondrial assays to study the pathophysiology of diseases like LCHAD deficiency.[4][5][6][7] This includes investigating the effects of potential therapeutic agents on the metabolism of this substrate.

  • Metabolic Flux Analysis: In studies of ω-oxidation and subsequent β-oxidation, this compound can be used as a standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) to trace the metabolic fate of long-chain fatty acids.[8][9][10][11]

  • Analytical Standard: Due to its defined structure, it serves as a reliable analytical standard for the accurate quantification of this metabolite in biological samples (e.g., urine, plasma, tissue extracts) from patients with suspected metabolic disorders.[8][9][10][11][12]

Data Presentation

Table 1: Potential Enzyme Kinetic Parameters with this compound

EnzymeExpected Km (µM)Expected Vmax (nmol/min/mg)Source Organism/Tissue
Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD)5 - 50100 - 500Human Liver Mitochondria
Mitochondrial Trifunctional Protein (TFP)10 - 10050 - 250Rat Heart Mitochondria
Medium-chain acyl-CoA dehydrogenase (MCAD)> 200< 50Mouse Liver Peroxisomes

Note: The values presented in this table are hypothetical and based on typical ranges for similar long-chain acyl-CoA substrates. Actual values must be determined experimentally.

Table 2: Example LC-MS/MS Parameters for Quantification

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Negative
Precursor Ion (m/z)Calculated based on molecular weight
Product Ion (m/z)Determined by fragmentation analysis
Collision Energy (eV)20 - 40
Retention Time (min)Dependent on chromatography conditions
Limit of Quantification (LOQ)1 - 10 nM

Note: These parameters are illustrative and require optimization for a specific LC-MS/MS system.[8][9][10][11]

Experimental Protocols

Protocol 1: Enzyme Assay for LCHAD Activity using this compound

This protocol describes a spectrophotometric assay to measure the activity of LCHAD by monitoring the reduction of NAD+ to NADH.

Materials:

  • This compound

  • NAD+ (Nicotinamide adenine (B156593) dinucleotide)

  • Purified LCHAD enzyme or mitochondrial extract

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer).

  • Prepare a stock solution of NAD+ in the assay buffer.

  • Set up the reaction mixture in a cuvette:

    • 800 µL Assay Buffer

    • 100 µL NAD+ stock solution (final concentration 1-2 mM)

    • 50 µL of enzyme preparation (e.g., 1-5 µg of purified enzyme)

  • Incubate the mixture for 5 minutes at 37°C to allow for temperature equilibration.

  • Initiate the reaction by adding 50 µL of this compound stock solution to achieve a range of final concentrations (e.g., 1-100 µM).

  • Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes. The rate of NADH formation is proportional to the enzyme activity.

  • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance curve using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM-1cm-1).

  • Determine kinetic parameters (Km and Vmax) by plotting the initial velocities against substrate concentrations and fitting the data to the Michaelis-Menten equation.

Protocol 2: Analysis of this compound in Cultured Fibroblasts by LC-MS/MS

This protocol outlines the extraction and quantification of intracellular this compound from cultured skin fibroblasts, which can be used to study metabolic defects in patient-derived cells.

Materials:

  • Cultured skin fibroblasts (e.g., from a patient with a suspected FAO disorder and a healthy control)

  • This compound as an analytical standard

  • Internal Standard (e.g., a stable isotope-labeled version or a structurally similar odd-chain acyl-CoA)

  • Methanol (B129727) (ice-cold)

  • Acetonitrile (B52724)

  • Formic acid

  • LC-MS/MS system

Procedure:

Cell Lysis and Extraction:

  • Grow fibroblasts to confluence in a 6-well plate.

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 500 µL of ice-cold 80% methanol containing the internal standard to each well.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Vortex for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and dry it under a stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Use a C18 reversed-phase column for chromatographic separation.

  • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) in negative ion mode, using the optimized precursor and product ions for this compound and the internal standard.

  • Generate a standard curve by analyzing known concentrations of the this compound standard.

  • Quantify the amount of this compound in the cell extracts by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizations

fatty_acid_oxidation_pathway cluster_omega_oxidation ω-Oxidation (ER) cluster_activation Activation (Cytosol/Peroxisome) cluster_beta_oxidation β-Oxidation (Mitochondria/Peroxisome) Long-chain Fatty Acid Long-chain Fatty Acid ω-hydroxy Fatty Acid ω-hydroxy Fatty Acid Long-chain Fatty Acid->ω-hydroxy Fatty Acid CYP4A Dicarboxylic Acid Dicarboxylic Acid ω-hydroxy Fatty Acid->Dicarboxylic Acid ADH/ALDH Dicarboxylyl-CoA Dicarboxylyl-CoA Dicarboxylic Acid->Dicarboxylyl-CoA Acyl-CoA Synthetase trans-2-Enoyl-Dicarboxylyl-CoA trans-2-Enoyl-Dicarboxylyl-CoA Dicarboxylyl-CoA->trans-2-Enoyl-Dicarboxylyl-CoA Acyl-CoA Dehydrogenase (3S)-hydroxy-Dicarboxylyl-CoA This compound trans-2-Enoyl-Dicarboxylyl-CoA->(3S)-hydroxy-Dicarboxylyl-CoA Enoyl-CoA Hydratase 3-ketoacyl-Dicarboxylyl-CoA 3-ketoacyl-Dicarboxylyl-CoA (3S)-hydroxy-Dicarboxylyl-CoA->3-ketoacyl-Dicarboxylyl-CoA LCHAD Shorter Dicarboxylyl-CoA Shorter Dicarboxylyl-CoA 3-ketoacyl-Dicarboxylyl-CoA->Shorter Dicarboxylyl-CoA Thiolase Acetyl-CoA Acetyl-CoA Shorter Dicarboxylyl-CoA->Acetyl-CoA Multiple Cycles

Caption: Metabolic pathway of dicarboxylic acid formation and degradation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Biological Sample Biological Sample Extraction Extraction Biological Sample->Extraction e.g., Fibroblasts Protein Precipitation Protein Precipitation Extraction->Protein Precipitation Supernatant Collection Supernatant Collection Protein Precipitation->Supernatant Collection Chromatographic Separation Chromatographic Separation Supernatant Collection->Chromatographic Separation C18 Column Mass Spectrometry Mass Spectrometry Chromatographic Separation->Mass Spectrometry ESI Data Analysis Data Analysis Mass Spectrometry->Data Analysis MRM Quantification Quantification Data Analysis->Quantification

References

Application Notes and Protocols for the Development of Inhibitors for (3S)-hydroxyhexadecanedioyl-CoA Producing Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-hydroxyhexadecanedioyl-CoA is a key intermediate in the peroxisomal β-oxidation of hexadecanedioic acid, a long-chain dicarboxylic acid. The enzymes responsible for its production are critical components of fatty acid metabolism, and their dysregulation has been implicated in various metabolic disorders. This document provides detailed application notes and protocols for the development of inhibitors targeting the enzymes that produce this compound. The primary enzymatic activities of interest are enoyl-CoA hydratase 2 and L-3-hydroxyacyl-CoA dehydrogenase, which are both domains of the L-bifunctional protein (EHHADH).

Signaling and Metabolic Pathways

The production of this compound is an integral part of the peroxisomal β-oxidation pathway for dicarboxylic acids. This pathway is crucial for the breakdown of long-chain fatty acids that cannot be efficiently processed by mitochondria. The end products of this pathway can enter the citric acid cycle for energy production or be utilized in other metabolic processes. Inhibiting the enzymes in this pathway can modulate lipid metabolism and may have therapeutic potential in diseases characterized by abnormal fatty acid oxidation.

Peroxisomal Beta-Oxidation of Hexadecanedioyl-CoA Peroxisomal β-Oxidation Pathway for Hexadecanedioyl-CoA cluster_peroxisome Peroxisome Hexadecanedioyl-CoA Hexadecanedioyl-CoA trans-2-Enoyl-hexadecanedioyl-CoA trans-2-Enoyl-hexadecanedioyl-CoA Hexadecanedioyl-CoA->trans-2-Enoyl-hexadecanedioyl-CoA Acyl-CoA Oxidase (ACOX1) FAD -> FADH2 3S-Hydroxyhexadecanedioyl-CoA 3S-Hydroxyhexadecanedioyl-CoA trans-2-Enoyl-hexadecanedioyl-CoA->3S-Hydroxyhexadecanedioyl-CoA L-Bifunctional Protein (EHHADH) Enoyl-CoA Hydratase 2 + H2O 3-Ketohexadecanedioyl-CoA 3-Ketohexadecanedioyl-CoA 3S-Hydroxyhexadecanedioyl-CoA->3-Ketohexadecanedioyl-CoA L-Bifunctional Protein (EHHADH) L-3-Hydroxyacyl-CoA Dehydrogenase NAD+ -> NADH Chain-shortened dicarboxylyl-CoA Chain-shortened dicarboxylyl-CoA 3-Ketohexadecanedioyl-CoA->Chain-shortened dicarboxylyl-CoA Peroxisomal Thiolase + CoA Acetyl-CoA Acetyl-CoA 3-Ketohexadecanedioyl-CoA->Acetyl-CoA Mitochondria Mitochondria Chain-shortened dicarboxylyl-CoA->Mitochondria Further Oxidation Acetyl-CoA->Mitochondria TCA Cycle

Caption: Peroxisomal β-oxidation of hexadecanedioyl-CoA.

Target Enzymes and Inhibitors

The primary targets for inhibiting the production of this compound are the enzymes of the peroxisomal β-oxidation pathway that act on hexadecanedioyl-CoA.

Target EnzymeGeneFunction in PathwayKnown Inhibitors
Acyl-CoA Oxidase 1 ACOX1Catalyzes the initial dehydrogenation of hexadecanedioyl-CoA.General FAD-dependent oxidase inhibitors.
L-Bifunctional Protein EHHADHPossesses both enoyl-CoA hydratase 2 and L-3-hydroxyacyl-CoA dehydrogenase activities.See below.
Enoyl-CoA Hydratase 2Hydrates the trans-2-enoyl-CoA intermediate to form this compound.Methylenecyclopropylformyl-CoA (MCP-CoA), 3-Octynoyl-CoA
L-3-Hydroxyacyl-CoA DehydrogenaseDehydrogenates this compound to 3-ketohexadecanedioyl-CoA.Acetoacetyl-CoA, Acetyl-CoA, Propionyl-CoA, Coenzyme A

Quantitative Data for Inhibitors

The following table summarizes the available quantitative data for known inhibitors of the target enzymes. Further screening and characterization are required to identify more potent and specific inhibitors.

InhibitorTarget EnzymeType of InhibitionIC50K_i
Methylenecyclopropylformyl-CoA (MCP-CoA) Enoyl-CoA Hydratase 2 (ECH2)IrreversibleNot ReportedNot Reported
3-Octynoyl-CoA Enoyl-CoA Hydratase 2 (ECH2)IrreversibleNot ReportedNot Reported
Acetoacetyl-CoA L-3-Hydroxyacyl-CoA Dehydrogenase (HADH)CompetitiveNot ReportedNot Reported
Acetyl-CoA L-3-Hydroxyacyl-CoA Dehydrogenase (HADH)CompetitiveNot ReportedNot Reported
Propionyl-CoA L-3-Hydroxyacyl-CoA Dehydrogenase (HADH)CompetitiveNot ReportedNot Reported
Coenzyme A L-3-Hydroxyacyl-CoA Dehydrogenase (HADH)CompetitiveNot ReportedNot Reported

Note: Specific IC50 and Ki values for these inhibitors against the peroxisomal enzymes acting on dicarboxylic acid substrates are not widely reported in the literature and would need to be determined experimentally.

Experimental Protocols

General Workflow for Inhibitor Screening and Characterization

Inhibitor_Development_Workflow Inhibitor Development Workflow Compound_Library Compound_Library Primary_Screening Primary_Screening Compound_Library->Primary_Screening High-Throughput Screening Hit_Compounds Hit_Compounds Primary_Screening->Hit_Compounds Identify Active Compounds Dose-Response_and_IC50 Dose-Response_and_IC50 Hit_Compounds->Dose-Response_and_IC50 Quantify Potency Mechanism_of_Inhibition Mechanism_of_Inhibition Dose-Response_and_IC50->Mechanism_of_Inhibition Determine Ki and MOA Lead_Optimization Lead_Optimization Mechanism_of_Inhibition->Lead_Optimization Improve Potency and Selectivity In_vivo_Studies In_vivo_Studies Lead_Optimization->In_vivo_Studies Test in Biological Systems

Caption: General workflow for inhibitor development.

Protocol 1: Enoyl-CoA Hydratase 2 (ECH2) Activity Assay

Principle: The activity of enoyl-CoA hydratase is measured by monitoring the decrease in absorbance at 263 nm due to the hydration of the double bond in the trans-2-enoyl-CoA substrate.

Materials:

  • Recombinant human L-bifunctional protein (EHHADH)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • trans-2-Hexadecenoyl-CoA (substrate)

  • Test inhibitor compounds

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare a stock solution of trans-2-hexadecenoyl-CoA in water. The final concentration in the assay should be around 50 µM.

  • Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the following to each well:

    • Tris-HCl buffer

    • Test inhibitor at various concentrations (final DMSO concentration should be <1%)

    • Recombinant EHHADH enzyme

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the substrate, trans-2-hexadecenoyl-CoA.

  • Immediately measure the decrease in absorbance at 263 nm every 30 seconds for 10-15 minutes.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

  • Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

Protocol 2: L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay

Principle: The activity of L-3-hydroxyacyl-CoA dehydrogenase is determined by monitoring the increase in absorbance at 340 nm resulting from the reduction of NAD+ to NADH in the presence of the (3S)-hydroxyacyl-CoA substrate.

Materials:

  • Recombinant human L-bifunctional protein (EHHADH)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • (3S)-hydroxyhexadecanoyl-CoA (substrate)

  • NAD+

  • Test inhibitor compounds

  • 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a stock solution of (3S)-hydroxyhexadecanoyl-CoA in water. The final concentration in the assay will depend on the K_m of the enzyme for this substrate.

  • Prepare a stock solution of NAD+ in water. The final concentration should be in excess (e.g., 1-2 mM).

  • Prepare serial dilutions of the test inhibitor in a suitable solvent.

  • In a 96-well plate, add the following to each well:

    • Potassium phosphate buffer

    • NAD+

    • Test inhibitor at various concentrations

    • Recombinant EHHADH enzyme

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the substrate, (3S)-hydroxyhexadecanoyl-CoA.

  • Immediately measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve (using the molar extinction coefficient of NADH, 6220 M⁻¹cm⁻¹).

  • Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

Protocol 3: Determination of Kinetic Parameters (K_i)

Principle: To determine the mechanism of inhibition and the inhibition constant (K_i), the enzyme assays are performed with varying concentrations of both the substrate and the inhibitor.

Procedure:

  • Follow the procedures for the ECH2 or HADH activity assays.

  • For each inhibitor concentration (including a no-inhibitor control), perform the assay with a range of substrate concentrations (typically from 0.2 to 5 times the K_m value).

  • Measure the initial reaction velocities for all conditions.

  • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

  • Analyze the plots to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and calculate the K_i value using appropriate equations.

Conclusion

The development of specific and potent inhibitors for the enzymes that produce this compound, particularly the L-bifunctional protein, holds promise for the therapeutic intervention in metabolic diseases. The protocols and information provided herein offer a comprehensive guide for researchers to initiate and advance inhibitor discovery and characterization programs targeting this important metabolic pathway. Further research is warranted to elucidate the specific signaling roles of this compound and to validate the therapeutic potential of targeting its producing enzymes.

Application Notes and Protocols for Stable Isotope Labeling of (3S)-Hydroxyhexadecanedioyl-CoA for Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By tracing the path of isotopically labeled substrates, researchers can gain a quantitative understanding of cellular metabolism, identify metabolic bottlenecks, and discover novel pathways. This document provides detailed application notes and protocols for the stable isotope labeling of (3S)-hydroxyhexadecanedioyl-CoA and its subsequent analysis to determine metabolic flux through the dicarboxylic acid oxidation pathway.

This compound is an intermediate in the peroxisomal β-oxidation of hexadecanedioic acid, a long-chain dicarboxylic acid. Dysregulation of dicarboxylic acid metabolism has been implicated in various metabolic disorders, including fatty acid oxidation disorders. Therefore, understanding the flux through this pathway is of significant interest for both basic research and drug development.

Signaling Pathway: Peroxisomal β-Oxidation of Hexadecanedioyl-CoA

The catabolism of hexadecanedioyl-CoA primarily occurs in the peroxisome via a β-oxidation pathway. This process involves a series of enzymatic reactions that shorten the dicarboxylic acid chain, ultimately producing shorter-chain dicarboxylic acyl-CoAs and acetyl-CoA. The key intermediate, this compound, is formed during this cycle.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome cluster_cytosol Cytosol Hexadecanedioyl_CoA Hexadecanedioyl-CoA trans_2_Hexadecenoyl_CoA trans-Δ²-Hexadecenoyl-CoA Hexadecanedioyl_CoA->trans_2_Hexadecenoyl_CoA Acyl-CoA Oxidase (ACOX1) Hydroxyhexadecanedioyl_CoA This compound trans_2_Hexadecenoyl_CoA->Hydroxyhexadecanedioyl_CoA Multifunctional Enzyme 1 (MFE1) Ketohexadecanedioyl_CoA 3-Ketohexadecanedioyl-CoA Hydroxyhexadecanedioyl_CoA->Ketohexadecanedioyl_CoA Multifunctional Enzyme 1 (MFE1) Tetradecanedioyl_CoA Tetradecanedioyl-CoA Ketohexadecanedioyl_CoA->Tetradecanedioyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketohexadecanedioyl_CoA->Acetyl_CoA Thiolase Further β-oxidation cycles Further β-oxidation cycles Tetradecanedioyl_CoA->Further β-oxidation cycles TCA Cycle / Other Pathways TCA Cycle / Other Pathways Acetyl_CoA->TCA Cycle / Other Pathways Hexadecanedioic_acid Hexadecanedioic Acid Hexadecanedioyl_CoA_cyto Hexadecanedioyl-CoA Hexadecanedioic_acid->Hexadecanedioyl_CoA_cyto Acyl-CoA Synthetase Hexadecanedioyl_CoA_cyto->Hexadecanedioyl_CoA ABCD3 Transporter

Figure 1. Peroxisomal β-oxidation of hexadecanedioyl-CoA.

Experimental Workflow for Flux Analysis

A typical workflow for analyzing the metabolic flux of this compound involves the synthesis of a stable isotope-labeled precursor, introduction of the labeled substrate to the biological system, extraction of acyl-CoAs, and subsequent analysis by mass spectrometry.

Flux_Analysis_Workflow cluster_synthesis 1. Synthesis of Labeled Precursor cluster_experiment 2. Cellular Experiment cluster_analysis 3. Sample Preparation and Analysis Synth_Start [¹³C₁₆]-Hexadecanedioic Acid Synthesis Cell_Culture Cell Culture (e.g., Fibroblasts) Synth_Start->Cell_Culture Labeling Incubation with [¹³C₁₆]-Hexadecanedioic Acid Cell_Culture->Labeling Quenching Metabolic Quenching Labeling->Quenching Extraction Acyl-CoA Extraction Quenching->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS MFA Metabolic Flux Analysis LC_MS->MFA

Figure 2. Experimental workflow for flux analysis.

Experimental Protocols

Protocol 1: Synthesis of [U-¹³C₁₆]-Hexadecanedioic Acid

This protocol is adapted from general methods for synthesizing ¹³C-labeled long-chain dicarboxylic acids.

Materials:

  • [U-¹³C₆]-1,6-dibromohexane

  • Potassium [¹³C]cyanide (K¹³CN)

  • Diethyl malonate

  • Sodium ethoxide

  • Potassium hydroxide

  • Hydrochloric acid

  • Appropriate organic solvents (e.g., ethanol, diethyl ether, toluene)

Procedure:

  • Synthesis of [U-¹³C₈]-Octanedinitrile: React [U-¹³C₆]-1,6-dibromohexane with two equivalents of K¹³CN in a suitable solvent to introduce two additional ¹³C-labeled carbon atoms at the ends of the chain.

  • Hydrolysis to [U-¹³C₈]-Octanedioic Acid: Hydrolyze the resulting dinitrile using a strong acid or base (e.g., HCl or KOH) to yield [U-¹³C₈]-octanedioic acid.

  • Chain Elongation (repeat as necessary):

    • Reduce one carboxylic acid group to a hydroxyl group.

    • Convert the hydroxyl group to a leaving group (e.g., bromide).

    • Perform a malonic ester synthesis using diethyl malonate and the ¹³C-labeled alkyl bromide to add two more carbon atoms.

    • Repeat this chain elongation cycle to achieve the desired 16-carbon chain length.

  • Final Hydrolysis and Purification: After the final chain elongation step, hydrolyze the ester and decarboxylate to yield [U-¹³C₁₆]-hexadecanedioic acid. Purify the final product by recrystallization or column chromatography.

Note: The synthesis of isotopically labeled long-chain dicarboxylic acids is a complex process and should be performed by experienced synthetic chemists.

Protocol 2: Cell Culture and Labeling

This protocol is a general guideline and should be optimized for the specific cell line being used.

Materials:

  • Mammalian cell line of interest (e.g., human fibroblasts, hepatocytes)

  • Appropriate cell culture medium and supplements

  • [U-¹³C₁₆]-Hexadecanedioic acid

  • Bovine serum albumin (BSA), fatty acid-free

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency (typically 80-90%).

  • Preparation of Labeling Medium: Prepare the cell culture medium containing the desired concentration of [U-¹³C₁₆]-hexadecanedioic acid. The labeled fatty acid should be complexed to fatty acid-free BSA to ensure solubility and cellular uptake.

  • Labeling: Remove the existing culture medium, wash the cells once with warm PBS, and add the labeling medium.

  • Incubation: Incubate the cells for a time course determined by preliminary experiments to achieve isotopic steady-state. This can range from hours to days depending on the metabolic activity of the cells.

  • Metabolic Quenching and Harvesting:

    • Aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Immediately add ice-cold extraction solvent (e.g., 80% methanol) to quench all enzymatic activity.

    • Scrape the cells and collect the cell lysate for acyl-CoA extraction.

Protocol 3: Acyl-CoA Extraction

Materials:

Procedure:

  • Addition of Internal Standards: Add a known amount of internal standard mixture to the cell lysate.

  • Phase Separation: Add chloroform and water to the methanol extract to create a biphasic system. Vortex thoroughly.

  • Centrifugation: Centrifuge the mixture to separate the aqueous (upper) and organic (lower) phases. Acyl-CoAs will partition to the aqueous phase.

  • Collection and Drying: Carefully collect the aqueous phase and dry it down under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).

Protocol 4: LC-MS/MS Analysis of Acyl-CoAs

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

LC Method:

  • Column: C18 reversed-phase column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from low to high organic content to elute acyl-CoAs based on their hydrophobicity.

MS/MS Method:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for the labeled and unlabeled this compound and other acyl-CoAs of interest.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis can be summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Illustrative Isotopologue Distribution of this compound

IsotopologueAbbreviationRelative Abundance (Control)Relative Abundance (Treated)
UnlabeledM+095%80%
Fully LabeledM+165%20%

Table 2: Calculated Metabolic Fluxes through Peroxisomal β-Oxidation

Metabolic FluxControl (nmol/mg protein/hr)Treated (nmol/mg protein/hr)Fold Change
Hexadecanedioyl-CoA to trans-Δ²-Hexadecenoyl-CoA1.2 ± 0.22.5 ± 0.32.1
trans-Δ²-Hexadecenoyl-CoA to this compound1.1 ± 0.12.3 ± 0.22.1
This compound to 3-Ketohexadecanedioyl-CoA1.0 ± 0.22.2 ± 0.32.2

Note: The data presented in these tables are for illustrative purposes only and will vary depending on the experimental system.

Applications in Drug Development

The ability to quantify the flux through the dicarboxylic acid oxidation pathway has several applications in drug development:

  • Target Validation: Understanding the metabolic consequences of inhibiting or activating enzymes in this pathway can help validate them as drug targets.

  • Mechanism of Action Studies: For compounds that modulate lipid metabolism, flux analysis can elucidate their precise mechanism of action.

  • Toxicity Screening: Alterations in dicarboxylic acid metabolism can be an indicator of off-target drug effects.

  • Biomarker Discovery: In diseases characterized by altered fatty acid oxidation, intermediates of the dicarboxylic acid pathway may serve as novel biomarkers. For instance, in certain fatty acid oxidation disorders, an accumulation of long-chain dicarboxylic acylcarnitines can be observed in plasma and urine, reflecting an upstream blockage in the metabolic pathway.

By providing a detailed and quantitative picture of metabolic function, the stable isotope labeling of this compound for flux analysis is a valuable tool for researchers and drug development professionals working to understand and treat metabolic diseases.

Application Notes and Protocols for Studying (3S)-hydroxyhexadecanedioyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-hydroxyhexadecanedioyl-CoA is a long-chain dicarboxylic acid intermediate expected to be metabolized within the peroxisome. The study of its metabolism is crucial for understanding certain inborn errors of metabolism and the overall contribution of peroxisomal β-oxidation to cellular lipid homeostasis. These application notes provide a framework for utilizing cell culture models to investigate the metabolic fate of this compound. The protocols outlined below are based on established methods for studying the metabolism of similar long-chain dicarboxylic acids.[1][2][3]

Putative Metabolic Pathway

Long-chain dicarboxylic acids are primarily metabolized through peroxisomal β-oxidation.[1][2][3] It is hypothesized that this compound is an intermediate in the peroxisomal β-oxidation of hexadecanedioic acid. The subsequent steps would involve the action of a dehydrogenase to form 3-oxohexadecanedioyl-CoA, followed by a thiolase to yield tetradecanedioyl-CoA and acetyl-CoA.

Metabolic Pathway cluster_peroxisome Peroxisome Hexadecanedioic_acid Hexadecanedioic acid Hexadecanedioyl_CoA Hexadecanedioyl-CoA Hexadecanedioic_acid->Hexadecanedioyl_CoA Acyl-CoA Synthetase Hexadecanedioyl_CoA->Intermediate_1 Acyl-CoA Oxidase 3S_hydroxy This compound 3_oxo 3-oxohexadecanedioyl-CoA 3S_hydroxy->3_oxo 3-Hydroxyacyl-CoA Dehydrogenase Tetradecanedioyl_CoA Tetradecanedioyl-CoA 3_oxo->Tetradecanedioyl_CoA Thiolase Acetyl_CoA Acetyl-CoA 3_oxo->Acetyl_CoA Thiolase Intermediate_1->3S_hydroxy Enoyl-CoA Hydratase

Caption: Putative peroxisomal β-oxidation pathway of hexadecanedioic acid.

Recommended Cell Culture Models

The choice of cell line is critical for studying peroxisomal metabolism. The following cell lines are recommended due to their documented peroxisomal activity.

Cell LineTissue of OriginKey CharacteristicsRelevant Citations
Human Dermal Fibroblasts SkinWell-established model for studying inborn errors of metabolism, including peroxisomal disorders.[1]
HepG2 Human HepatoblastomaLiver-derived cell line with active fatty acid metabolism, including peroxisomal β-oxidation.[4]
HEK-293 Human Embryonic KidneyEasily transfectable and suitable for genetic manipulation (e.g., CRISPR-Cas9) to study specific enzyme functions.[5]

Experimental Protocols

Protocol 1: Establishment and Maintenance of Human Dermal Fibroblast Cultures

This protocol describes the standard procedure for culturing human dermal fibroblasts, a primary cell line suitable for metabolic studies.

Materials:

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose and GlutaMAX™

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • MEM Non-Essential Amino Acids (NEAA)

  • Sodium Pyruvate

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cryopreserved human dermal fibroblasts

  • T-75 cell culture flasks

Procedure:

  • Prepare Complete Growth Medium: To 500 mL of DMEM, add 50 mL of FBS, 5 mL of Penicillin-Streptomycin, 5 mL of NEAA, and 5 mL of Sodium Pyruvate.[6]

  • Thawing Cells: Rapidly thaw a cryovial of fibroblasts in a 37°C water bath.[6]

  • Transfer the thawed cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge at 200 x g for 5 minutes.[6]

  • Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of fresh complete growth medium.

  • Transfer the cell suspension to a T-75 flask.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Maintenance: Change the medium every 2-3 days.[7]

  • Subculturing: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and re-plate at a 1:3 to 1:5 split ratio.[7]

Protocol 2: Gene Knockout using CRISPR-Cas9 to Study Enzyme Function

To investigate the specific enzymes involved in this compound metabolism, such as 3-hydroxyacyl-CoA dehydrogenase (HADH), a CRISPR-Cas9 mediated knockout can be performed in a cell line like HEK-293.

CRISPR Workflow gRNA_Design Design gRNA targeting HADH gene Vector_Construction Clone gRNA into Cas9 expression vector gRNA_Design->Vector_Construction Transfection Transfect HEK-293 cells with the vector Vector_Construction->Transfection Selection Select transfected cells (e.g., with puromycin) Transfection->Selection Single_Cell_Cloning Isolate single cell clones Selection->Single_Cell_Cloning Screening Screen clones for HADH knockout (PCR, Western Blot) Single_Cell_Cloning->Screening Validation Validate functional knockout (Metabolic Assay) Screening->Validation

Caption: Workflow for generating a gene knockout cell line using CRISPR-Cas9.

Materials:

  • HEK-293 cells

  • Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro)

  • Custom synthesized gRNA oligonucleotides targeting the gene of interest (e.g., HADH)

  • Lipofectamine™ 3000 or similar transfection reagent

  • Puromycin for selection

  • Materials for PCR and Western blotting

Procedure:

  • gRNA Design: Design and synthesize gRNAs targeting a critical exon of the target gene.

  • Vector Assembly: Clone the gRNA into the Cas9 expression vector.

  • Transfection: Transfect HEK-293 cells with the gRNA-Cas9 plasmid using a suitable transfection reagent.[8][9]

  • Selection: 24-48 hours post-transfection, begin selection with an appropriate concentration of puromycin.

  • Single-Cell Cloning: After selection, plate the cells at a very low density to isolate single colonies.

  • Expansion and Screening: Expand individual clones and screen for the knockout by genomic DNA PCR and sequencing, and by Western blot for protein expression.

  • Functional Validation: Functionally validate the knockout by performing metabolic assays as described in Protocol 3.

Protocol 3: Stable Isotope Tracing and Metabolite Analysis

This protocol describes how to trace the metabolism of this compound using a stable isotope-labeled precursor and analyze the resulting metabolites by LC-MS/MS.

Materials:

  • Cultured cells (e.g., wild-type and HADH-knockout HEK-293 cells)

  • Stable isotope-labeled hexadecanedioic acid (e.g., ¹³C₁₆-hexadecanedioic acid)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Methanol (B129727), ice-cold

  • Acetonitrile

  • Ammonium (B1175870) acetate (B1210297)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Plating: Plate cells in 6-well plates and allow them to reach ~80% confluency.

  • Preparation of Labeled Substrate: Prepare a stock solution of ¹³C₁₆-hexadecanedioic acid complexed with fatty acid-free BSA.

  • Cell Treatment: Replace the culture medium with a medium containing the ¹³C₁₆-hexadecanedioyl-CoA-BSA complex at a final concentration of 50-100 µM.

  • Incubation: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the cell extracts for labeled this compound and its downstream metabolites (e.g., ¹³C₁₄-tetradecanedioyl-CoA) using an LC-MS/MS method optimized for acyl-CoA analysis.[10][11][12]

    • Use a C8 or C18 reversed-phase column with a gradient of ammonium acetate in water and acetonitrile.[10]

    • Monitor the specific mass transitions for the parent and expected product ions.

Data Presentation

The quantitative data from the stable isotope tracing experiment can be summarized in a table for easy comparison between wild-type and knockout cells.

Table 1: Hypothetical Relative Abundance of ¹³C-Labeled Metabolites

MetaboliteWild-Type Cells (Relative Abundance)HADH KO Cells (Relative Abundance)
¹³C₁₆-Hexadecanedioyl-CoA1.001.00
¹³C₁₆-(3S)-hydroxyhexadecanedioyl-CoA0.752.50
¹³C₁₄-Tetradecanedioyl-CoA0.500.05
¹³C₁₂-Dodecanedioyl-CoA0.25< 0.01

Data are presented as hypothetical relative abundance normalized to the precursor, ¹³C₁₆-Hexadecanedioyl-CoA, after 12 hours of incubation.

Experimental Logic cluster_wt Wild-Type Cells cluster_ko HADH KO Cells WT_Substrate ¹³C₁₆-Hexadecanedioyl-CoA WT_Intermediate ¹³C₁₆-(3S)-hydroxy...-CoA WT_Substrate->WT_Intermediate Normal Flux WT_Product ¹³C₁₄-Tetradecanedioyl-CoA WT_Intermediate->WT_Product HADH active KO_Substrate ¹³C₁₆-Hexadecanedioyl-CoA KO_Intermediate ¹³C₁₆-(3S)-hydroxy...-CoA (Accumulates) KO_Substrate->KO_Intermediate Normal Flux KO_Product ¹³C₁₄-Tetradecanedioyl-CoA (Reduced) KO_Intermediate->KO_Product HADH inactive

Caption: Expected metabolic flux in wild-type vs. HADH knockout cells.

References

Troubleshooting & Optimization

Technical Support Center: Chromatographic Analysis of (3S)-hydroxyhexadecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution of (3S)-hydroxyhexadecanedioyl-CoA and related long-chain acyl-CoA esters during chromatographic analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing poor peak shape (broadening or tailing) for my this compound peak. What are the potential causes and solutions?

Poor peak shape is a common issue that can compromise resolution and quantification. The primary causes often relate to secondary interactions on the column, improper mobile phase conditions, or sample overload.

Potential Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica (B1680970) backbone of reversed-phase columns can interact with polar functional groups (like the hydroxyl and phosphate (B84403) groups on your analyte), causing peak tailing.

    • Solution 1: Lower Mobile Phase pH: Adjust the mobile phase pH to 2.5-3.5 using an additive like formic acid or phosphoric acid. This suppresses the ionization of silanol groups, minimizing unwanted interactions.

    • Solution 2: Use an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column specifically designed to shield residual silanols.

    • Solution 3: Increase Ionic Strength: Adding a buffer, such as potassium phosphate (KH2PO4) at 50-75 mM, to the aqueous portion of the mobile phase can help mask silanol interactions and improve peak shape.[1][2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or broadening.[3]

    • Solution: Reduce the injection volume or dilute the sample.[3]

  • Incompatible Injection Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[4]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[4]

Q2: My this compound peak is co-eluting with other analytes. How can I improve the separation?

Improving the separation, or selectivity (α), is crucial for accurate identification and quantification. This is best achieved by modifying the mobile phase, stationary phase, or temperature.[5][6]

Strategies to Improve Selectivity:

  • Modify the Mobile Phase:

    • Change Organic Modifier: The choice of organic solvent is a powerful tool. If you are using acetonitrile, switching to methanol (B129727) (or vice-versa) can alter elution patterns and improve separation of closely eluting peaks.[5]

    • Adjust the Gradient: A shallower gradient provides more time for analytes to interact with the stationary phase, often improving the resolution of later-eluting peaks.[4] Conversely, a steeper gradient can sometimes resolve early-eluting peaks more effectively.

  • Change the Stationary Phase:

    • Vary Carbon Chain Length: If using a C18 column, switching to a C8 column will provide lower retention for hydrophobic analytes, which may alter the elution order and resolve co-eluting peaks.[6]

    • Consider a Different Chemistry: For compounds with aromatic moieties, a phenyl-based stationary phase can offer different selectivity compared to standard alkyl chains.[6]

  • Adjust Column Temperature:

    • Increase Temperature: Raising the column temperature reduces mobile phase viscosity and can improve mass transfer, leading to sharper peaks and potentially altered selectivity.[5][7] A change of 1°C can alter retention by 1-2%.[4]

    • Decrease Temperature: Lowering the temperature increases retention and can sometimes enhance resolution, though it will lead to longer run times.[7]

Experimental Protocols & Data

Protocol 1: Sample Extraction for Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods for extracting long-chain acyl-CoAs with high recovery.[2][8]

Materials:

  • ~100 mg frozen tissue

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Isopropanol (B130326)

  • Acetonitrile (ACN)

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Solid-Phase Extraction (SPE) columns (optional, for purification)

Procedure:

  • Homogenization: Homogenize the frozen tissue sample in 2 mL of ice-cold KH2PO4 buffer containing the internal standard.

  • Add 2.0 mL of isopropanol and homogenize the sample again.

  • Solvent Extraction: Transfer the homogenate to a centrifuge tube. Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge at ~2,000 x g for 5 minutes to separate the phases.

  • Collection: Carefully collect the upper organic phase which contains the acyl-CoA esters.

  • Concentration: Dry the collected supernatant under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with your initial HPLC/UPLC mobile phase conditions.

Table 1: Comparison of HPLC/UPLC Conditions for Acyl-CoA Analysis

ParameterMethod A: Standard ResolutionMethod B: High ResolutionReference
Column C18, 4.6 x 100 mm, 2.6 µmC18, 2.1 x 100 mm, 1.8 µm[9]
Mobile Phase A 75 mM KH2PO4, pH 4.950 mM KH2PO4, pH 5.3[1][2]
Mobile Phase B Acetonitrile with 600 mM Acetic AcidAcetonitrile[2]
Flow Rate 0.5 mL/min0.25 mL/min[2]
Gradient 44% B to 50% B over 80 min10% B to 70% B over 25 min[10]
Temperature 35°C40°C[9][10]
Detection UV at 260 nmUV at 260 nm or MS/MS[10][11]

Visualized Workflows

Troubleshooting Peak Resolution Issues

The following diagram outlines a systematic approach to diagnosing and resolving common peak resolution problems in chromatography.

G cluster_0 Problem Identification cluster_1 Troubleshooting & Solutions Start Poor Peak Resolution CoElution Co-elution / Overlap Start->CoElution Broadening Broad Peak Start->Broadening Tailing Peak Tailing Start->Tailing Sol_Selectivity Adjust Selectivity (α) CoElution->Sol_Selectivity Sol_Efficiency Improve Efficiency (N) Broadening->Sol_Efficiency Sol_Interactions Reduce Secondary Interactions Tailing->Sol_Interactions Mod_MobilePhase Change Organic Modifier (ACN <=> MeOH) Sol_Selectivity->Mod_MobilePhase Mod_Gradient Optimize Gradient Slope Sol_Selectivity->Mod_Gradient Mod_StationaryPhase Change Stationary Phase (e.g., C18 -> C8) Sol_Selectivity->Mod_StationaryPhase Check_FlowRate Lower Flow Rate Sol_Efficiency->Check_FlowRate Check_Connections Check for Dead Volume Sol_Efficiency->Check_Connections Check_Overload Reduce Sample Load Sol_Efficiency->Check_Overload Lower_pH Lower Mobile Phase pH (e.g., to pH 3) Sol_Interactions->Lower_pH Add_Buffer Increase Ionic Strength (e.g., add KH2PO4) Sol_Interactions->Add_Buffer Use_EndCapped Use End-Capped Column Sol_Interactions->Use_EndCapped G Sample 1. Tissue Sample Collection (e.g., ~100mg frozen) Homogenize 2. Homogenization (Buffer + Internal Std) Sample->Homogenize Extract 3. Liquid-Liquid Extraction (Isopropanol/ACN) Homogenize->Extract Concentrate 4. Concentration (Nitrogen Evaporation) Extract->Concentrate Reconstitute 5. Reconstitution (in Mobile Phase A) Concentrate->Reconstitute Inject 6. HPLC/UPLC Injection Reconstitute->Inject Separate 7. Chromatographic Separation (Reversed-Phase C18 Column) Inject->Separate Detect 8. Detection (UV @ 260nm or MS/MS) Separate->Detect Analyze 9. Data Analysis (Peak Integration & Quantification) Detect->Analyze

References

Technical Support Center: Quantification of (3S)-hydroxyhexadecanedioyl-CoA and Related Analytes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (3S)-hydroxyhexadecanedioyl-CoA and other long-chain hydroxy dicarboxylic acyl-CoAs. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with quantifying these complex molecules in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to quantify?

This compound is a long-chain dicarboxylic acyl-coenzyme A thioester. It is an intermediate in metabolic pathways such as the peroxisomal β-oxidation of fatty acids. Quantification in complex samples (e.g., plasma, tissue homogenates) is challenging due to several factors:

  • Low Abundance: It is often present at very low physiological concentrations, requiring highly sensitive analytical methods.

  • Inherent Instability: Acyl-CoA thioesters are susceptible to both chemical and enzymatic degradation during sample collection, storage, and preparation.[1]

  • Matrix Effects: Biological samples contain a high concentration of other lipids, particularly phospholipids, which can interfere with the ionization of the target analyte in a mass spectrometer, leading to signal suppression or enhancement.[2][3][4][5]

  • Extraction Inefficiency: Its amphipathic nature makes efficient extraction from complex matrices difficult, often resulting in low recovery.

Q2: What is the primary analytical method for quantifying this compound?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art method for the selective and sensitive quantification of this and other acyl-CoAs.[6][7] This technique offers the high sensitivity required to detect low-abundance species and the specificity to distinguish the analyte from other structurally similar molecules in the matrix.[7]

Q3: What are "matrix effects" and how do I know if they are affecting my results?

Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[4][5] This interference is a primary source of inaccuracy in quantitative LC-MS analysis.[5][8] You can assess matrix effects using a post-extraction spiking experiment:

  • Prepare two samples: (A) your analyte spiked into a clean solvent and (B) a blank matrix extract (e.g., plasma processed through your entire extraction procedure) spiked with the same amount of analyte.

  • Analyze both by LC-MS/MS.

  • The matrix effect can be calculated as: (Peak Area B / Peak Area A) * 100%. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.

Troubleshooting Guides

Issue 1: Low Recovery of Analyte

Q: I am consistently getting low recovery for this compound after sample preparation. What are the potential causes and solutions?

A: Low recovery is a common issue stemming from analyte degradation or inefficient extraction. Here is a systematic approach to troubleshooting:

  • Analyte Degradation: Long-chain acyl-CoAs are unstable. Ensure all procedures are performed quickly and on ice to minimize enzymatic activity.[1] Flash-freeze samples in liquid nitrogen immediately after collection and store them at -80°C. Avoid repeated freeze-thaw cycles.[1]

  • Incomplete Cell Lysis: For tissue samples, incomplete homogenization prevents the release of the analyte for extraction. A glass homogenizer is often more effective for thorough tissue disruption.[1]

  • Inefficient Extraction: The choice of extraction method is critical. A combination of solvent extraction followed by solid-phase extraction (SPE) often provides the best recovery and sample cleanup. Ensure your extraction solvents are of high purity and that the pH of aqueous buffers is optimized (an acidic pH, e.g., 4.9, is often used).[9][10]

Issue 2: Poor Peak Shape and Inconsistent Signal in LC-MS/MS

Q: My analyte peak is broad, tailing, or shows inconsistent intensity between injections. What should I check?

A: Poor chromatography can compromise both quantification and identification. Consider the following:

  • Reconstitution Solvent: After drying down your sample, the reconstitution solvent should be matched as closely as possible to the initial mobile phase of your LC gradient to ensure good peak shape. For long-chain acyl-CoAs, adding a small amount of organic solvent (e.g., acetonitrile) to the aqueous reconstitution buffer can improve solubility.[6][11]

  • Column Choice: A C18 reversed-phase column is standard for acyl-CoA analysis.[9][10] Ensure the column is not degraded or clogged.

  • Mobile Phase Additives: The use of an ion-pairing agent or a buffer like ammonium (B1175870) acetate (B1210297) in the mobile phase can improve peak shape and retention time reproducibility.[6]

  • Analyte Stability in Autosampler: Acyl-CoAs can degrade even at the 4°C of a typical autosampler. Analyze samples as soon as possible after reconstitution.[6] You can test stability by re-injecting the same vial over 24 hours to see if the signal decreases.[6]

Issue 3: Suspected Matrix Effects Compromising Quantification

Q: My quantitative results are not reproducible, and I suspect matrix effects. How can I mitigate them?

A: Mitigating matrix effects is crucial for accurate quantification.

  • Improve Sample Cleanup: The most effective strategy is to remove interfering matrix components before analysis. Use solid-phase extraction (SPE) after initial solvent extraction for a more thorough cleanup.[1]

  • Chromatographic Separation: Optimize your LC method to separate the analyte from the bulk of matrix components, especially phospholipids.[4] A longer gradient or a different column chemistry may be necessary.

  • Sample Dilution: A simple but effective method is to dilute the sample extract.[4] This reduces the concentration of interfering components, though you must ensure your analyte concentration remains above the instrument's limit of quantification (LOQ).

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled version of this compound is the ideal internal standard. It co-elutes and experiences similar matrix effects as the analyte, providing the most accurate correction during quantification.

Quantitative Data Summary

The recovery of long-chain acyl-CoAs is highly dependent on the chosen extraction protocol and the tissue matrix. Below is a summary of reported recovery efficiencies from various methods.

Table 1: Comparison of Extraction Methodologies for Long-Chain Acyl-CoAs

Extraction MethodMatrixTypical RecoveryReference
Solvent Extraction (Acetonitrile/Isopropanol) + SPERat Liver93-104% (for extraction), 83-90% (for SPE)[12]
Solvent Extraction (KH2PO4, Isopropanol (B130326), ACN) + SPERat Tissues70-80%[9][10]
Reversed Bligh-Dyer + C18 SPE CleanupCanine Kidney, Murine Liver>85% (Implied, picomolar sensitivity achieved)[13]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol combines solvent extraction with solid-phase extraction (SPE) for robust recovery and sample cleanup.

  • Homogenization: Weigh ~50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer. Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9). Homogenize thoroughly on ice.

  • Solvent Extraction: Add 2 mL of isopropanol to the homogenate and homogenize again. Transfer the mixture to a centrifuge tube. Add 4 mL of acetonitrile, vortex for 2 minutes, and centrifuge at 2,000 x g for 5 minutes.[14]

  • Collection: Transfer the supernatant (the upper phase containing the acyl-CoAs) to a new tube.[14]

  • SPE Column Preparation: Condition a weak anion exchange SPE column by washing with 2 mL of methanol (B129727), followed by 2 mL of water, and finally equilibrating with 2 mL of the initial extraction buffer (100 mM KH2PO4, pH 4.9).

  • Sample Loading: Dilute the supernatant from step 3 with 10 mL of the KH2PO4 buffer and load it onto the conditioned SPE column.[14]

  • Washing: Wash the column with 2 mL of the buffer to remove unbound contaminants.

  • Elution: Elute the acyl-CoAs with 2 mL of a methanol solution containing a suitable buffer (e.g., 5% ammonium hydroxide (B78521) in methanol).

  • Final Preparation: Dry the eluate under a gentle stream of nitrogen at room temperature. Reconstitute the sample in a small volume (e.g., 50 µL) of a solvent suitable for LC-MS/MS analysis (e.g., 80:20 Water:Acetonitrile with 50 mM ammonium acetate).[11]

Protocol 2: Recommended LC-MS/MS Parameters

These are starting parameters that should be optimized for your specific instrument and analyte.

Table 2: Example LC-MS/MS Parameters

ParameterSetting
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 50 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Start at 20% B, ramp to 95% B over 15 minutes, hold for 5 min, then re-equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive or Negative Mode (must be optimized)
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]+ or [M-H]- for this compound
Product Ion (Q3) Characteristic fragment ions (e.g., loss of the acyl chain or fragments of the CoA moiety)

Visualized Workflows and Pathways

Peroxisomal_Beta_Oxidation cluster_pathway Simplified Peroxisomal β-Oxidation Pathway FattyAcid Long-Chain Dicarboxylic Acid AcylCoA Dicarboxylyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase EnoylCoA 2-Enoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Oxidase HydroxyacylCoA This compound (Analyte of Interest) EnoylCoA->HydroxyacylCoA 2-Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase ShortenedAcylCoA Chain-Shortened Acyl-CoA KetoacylCoA->ShortenedAcylCoA Thiolase

Caption: Simplified pathway of peroxisomal β-oxidation leading to the analyte.

Experimental_Workflow Sample 1. Sample Collection (Tissue/Plasma) Flash Freeze Extraction 2. Homogenization & Solvent Extraction Sample->Extraction Cleanup 3. Solid-Phase Extraction (SPE) Extraction->Cleanup Analysis 4. LC-MS/MS Analysis Cleanup->Analysis Data 5. Data Processing & Quantification Analysis->Data

Caption: General experimental workflow for quantifying this compound.

Troubleshooting_Logic Start Low Analyte Signal or Poor Reproducibility CheckRecovery Check Recovery with Pre-spiked Standard Start->CheckRecovery RecoveryOK Recovery >70%? CheckRecovery->RecoveryOK ImproveExtraction Troubleshoot Extraction: - Lysis - Solvents - Sample Handling RecoveryOK->ImproveExtraction No CheckMatrix Assess Matrix Effects (Post-spike Experiment) RecoveryOK->CheckMatrix Yes MatrixOK Matrix Effect <15%? CheckMatrix->MatrixOK ImproveCleanup Improve Cleanup: - Use SPE - Dilute Sample MatrixOK->ImproveCleanup No CheckLC Review LC-MS Data: - Peak Shape - Retention Time MatrixOK->CheckLC Yes

Caption: A decision tree for troubleshooting low analyte signal.

References

Technical Support Center: Analysis of (3S)-hydroxyhexadecanedioyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of (3S)-hydroxyhexadecanedioyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: I am not seeing a strong signal for my this compound. What are the most common causes?

A1: Low signal intensity for long-chain acyl-CoAs is a frequent challenge. Here are the primary factors to investigate:

  • Suboptimal Ionization Mode: For most long-chain acyl-CoAs, positive ion electrospray ionization (ESI) is approximately three times more sensitive than negative ion mode. Ensure your mass spectrometer is operating in positive ion mode for optimal signal.[1][2]

  • Inefficient Desolvation: The large and complex nature of this compound requires efficient desolvation in the ESI source. Optimize your source temperature and gas flows to facilitate the transition of the analyte from liquid to gas phase ions.

  • In-Source Fragmentation: Acyl-CoAs can be susceptible to fragmentation within the ion source if the cone voltage (or equivalent parameter) is set too high. This can break apart the molecule before it is detected as the intended precursor ion, thus reducing its apparent intensity.

  • Adduct Formation: The signal for your analyte can be distributed among several different ions, including the protonated molecule [M+H]⁺, as well as sodium [M+Na]⁺ and potassium [M+K]⁺ adducts. This division of the signal will lower the intensity of any single species. The use of mobile phase additives like ammonium (B1175870) acetate (B1210297) can help to promote the formation of a single, desired adduct.

  • Sample Degradation: Acyl-CoAs are chemically unstable, especially in aqueous solutions that are not pH-controlled. Ensure proper sample handling and storage to prevent degradation.

Q2: What is the expected fragmentation pattern for this compound in positive ion ESI-MS/MS?

A2: The most characteristic fragmentation of acyl-CoAs in positive ion mode is a neutral loss of 507.0 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) moiety.[1][2] The resulting product ion retains the acyl chain. This is the most abundant fragment and is typically used for developing Multiple Reaction Monitoring (MRM) assays.[1][3] For this compound, you would select the [M+H]⁺ ion as your precursor and the ion corresponding to [M+H - 507.0]⁺ as your product ion for MRM analysis.

Q3: My chromatography is showing poor peak shape and/or retention time variability for this compound. How can I improve this?

A3: Poor chromatography for long-chain acyl-CoAs is often related to the mobile phase composition and the choice of column.

  • Column Choice: A C8 or C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.[4]

  • Mobile Phase Additives: The use of ion-pairing agents or buffers is critical. Ammonium hydroxide (B78521) or ammonium acetate in the mobile phase can improve peak shape and retention time consistency.[4] Avoid using trifluoroacetic acid (TFA) as it is known to cause significant ion suppression in ESI-MS.

  • Gradient Elution: A binary gradient with water and acetonitrile (B52724) (both containing an appropriate additive) is commonly employed. Ensure your gradient is optimized to provide good separation of your analyte from other components in your sample.

Q4: Should I consider derivatization for the analysis of the free acid form of (3S)-hydroxyhexadecanedioic acid?

A4: If you are analyzing the free dicarboxylic acid and not the CoA ester, derivatization can significantly enhance sensitivity. Dicarboxylic acids can have poor ionization efficiency. Esterification of the carboxylic acid groups, for example, to form butyl esters, can improve their detection in positive ion mode.

Troubleshooting Guides

Issue 1: Low Signal Intensity
Potential Cause Troubleshooting Step Rationale
Incorrect Ionization Mode Switch to positive ion ESI.Positive ion mode is generally more sensitive for acyl-CoAs.[1][2]
Suboptimal Source Parameters Systematically optimize spray voltage, source temperature, and nebulizer/drying gas flows.Efficient desolvation and ionization are critical for large molecules.
In-Source Fragmentation Reduce the cone/fragmentor voltage.Minimizes premature fragmentation of the precursor ion.
Signal Splitting (Adducts) Add ammonium acetate or ammonium formate (B1220265) to the mobile phase.Promotes the formation of a single, dominant adduct, concentrating the signal.
Sample Degradation Prepare fresh samples and keep them cold. Use a pH-buffered reconstitution solvent.Acyl-CoAs are prone to hydrolysis.
Issue 2: High Background Noise
Potential Cause Troubleshooting Step Rationale
Contaminated Mobile Phase Prepare fresh mobile phase with high-purity solvents and additives.Reduces chemical noise from the solvent system.
Dirty Ion Source Clean the ion source components (e.g., capillary, skimmer).Removes accumulated contaminants that can contribute to background ions.
Matrix Effects Improve sample cleanup (e.g., solid-phase extraction).Reduces co-eluting matrix components that can interfere with ionization.
Improperly Set MRM Transition Confirm the precursor and product ion masses for your analyte.Ensures you are monitoring the correct masses and not a region of high chemical noise.

Experimental Protocols

Recommended Starting LC-MS/MS Parameters

The following table provides recommended starting parameters for the analysis of this compound. These will likely require further optimization for your specific instrument and sample matrix.

Table 1: Recommended Starting Mass Spectrometry Parameters

Parameter Recommended Setting Notes
Ionization Mode Positive Electrospray Ionization (ESI)Offers higher sensitivity for acyl-CoAs.[1][2]
Spray Voltage 3.5 - 5.5 kVOptimize for stable spray and maximum signal.[4][5]
Capillary/Source Temperature 275 - 350 °CAids in desolvation of the analyte.[4]
Sheath/Drying Gas Flow 30 - 45 (arbitrary units)Optimize for signal stability and intensity.[4][5]
Collision Gas Pressure 1.2 mTorr (or instrument equivalent)Optimize for desired fragmentation efficiency.[4]
MRM Transition (Precursor) [M+H]⁺ of this compoundCalculated based on the molecular formula.
MRM Transition (Product) [M+H - 507.0]⁺Corresponds to the neutral loss of the 3'-phosphoadenosine diphosphate moiety.[1][2]
Collision Energy 30 - 40 eVOptimize for maximum product ion intensity.[4]

Table 2: Recommended Starting Liquid Chromatography Parameters

Parameter Recommended Setting Notes
Column C8 or C18 reversed-phase, 1.7-3.5 µm particle sizeProvides good retention and separation for long-chain acyl-CoAs.[4][5]
Mobile Phase A Water with 10 mM Ammonium Acetate or 15 mM Ammonium HydroxideBuffered mobile phase improves peak shape.[4]
Mobile Phase B Acetonitrile with 10 mM Ammonium Acetate or 15 mM Ammonium Hydroxide
Flow Rate 0.3 - 0.5 mL/minAdjust based on column dimensions.
Column Temperature 40 - 50 °CCan improve peak shape and reduce viscosity.[5]
Injection Volume 5 - 10 µL
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then re-equilibrate.A typical gradient might start at 5-10% B and ramp to 95-100% B over 10-15 minutes.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample extraction Acyl-CoA Extraction sample->extraction reconstitution Reconstitution in Mobile Phase A extraction->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_analysis MS/MS Analysis (Positive ESI, MRM) lc_separation->ms_analysis peak_integration Peak Integration ms_analysis->peak_integration quantification Quantification peak_integration->quantification

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic start Low Signal Intensity? check_mode Check Ionization Mode (Should be Positive ESI) start->check_mode Yes optimize_source Optimize Source Parameters (Voltage, Temp, Gas) check_mode->optimize_source reduce_fragmentor Reduce Fragmentor/Cone Voltage optimize_source->reduce_fragmentor check_mobile_phase Check Mobile Phase (Add Ammonium Acetate) reduce_fragmentor->check_mobile_phase

References

troubleshooting poor yield in (3S)-hydroxyhexadecanedioyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of (3S)-hydroxyhexadecanedioyl-CoA. The information is presented in a question-and-answer format to directly address specific experimental issues.

Disclaimer: The synthesis of this compound is a specialized process, and published protocols are not widely available. The guidance provided here is based on established principles of enzymatic acylation of long-chain fatty acids, dicarboxylic acids, and hydroxy acids. The proposed enzyme and reaction conditions are hypothetical and should be optimized for your specific experimental setup.

Proposed Synthesis Pathway

The enzymatic synthesis of this compound is proposed to be catalyzed by a long-chain acyl-CoA synthetase (ACSL) capable of activating dicarboxylic acids. The enzyme facilitates the ATP-dependent formation of a thioester bond between the carboxyl group of (3S)-hydroxyhexadecanedioic acid and Coenzyme A (CoA). It is assumed for this guide that the primary challenge is the mono-acylation of the dicarboxylic acid.

Synthesis_Pathway Substrate (3S)-Hydroxyhexadecanedioic Acid + CoA + ATP Enzyme Long-Chain Dicarboxylyl-CoA Synthetase Substrate->Enzyme Binding Intermediate Enzyme-Substrate Complex Enzyme->Intermediate Product This compound + AMP + PPi Intermediate->Product Catalysis

Caption: Proposed enzymatic synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Enzyme-Related Issues

Q1: My reaction shows very low or no product formation. How can I determine if the enzyme is active?

A1: First, ensure you are using an appropriate enzyme. A long-chain acyl-CoA synthetase with known activity on dicarboxylic acids is recommended. To test for general enzyme activity, use a positive control substrate known to be activated by your enzyme, such as a long-chain fatty acid (e.g., oleic acid or palmitic acid).

  • Troubleshooting Steps:

    • Positive Control Reaction: Set up a reaction with the control substrate under the same conditions as your primary experiment.

    • Enzyme Titration: Vary the concentration of the enzyme in the reaction to see if product formation is enzyme-dependent.

    • Check Cofactors: Ensure that ATP and MgCl₂ are present at optimal concentrations, as they are essential for ACSL activity.

Q2: I suspect my enzyme has low specificity for (3S)-hydroxyhexadecanedioic acid. What can I do?

A2: Long-chain acyl-CoA synthetases exhibit varying substrate specificities. If your enzyme shows low activity with the target substrate, consider the following:

  • Enzyme Screening: Test different isoforms of long-chain acyl-CoA synthetases, as they have different affinities for various fatty acids.

  • pH Optimization: The ionization state of the dicarboxylic acid can affect binding. Perform the reaction at different pH values to find the optimum for your substrate.

  • Structural Analogs: Test the enzyme's activity with simpler, related substrates like hexadecanedioic acid (without the hydroxyl group) or other long-chain dicarboxylic acids to understand its substrate preferences.

Parameter Typical Range for ACSLs Recommended Starting Point
pH 6.5 - 8.57.5
Temperature 25 - 40 °C37 °C
MgCl₂ Concentration 2 - 10 mM5 mM
ATP Concentration 1 - 10 mM5 mM
CoA Concentration 0.1 - 1 mM0.5 mM

Table 1: General Reaction Conditions for Long-Chain Acyl-CoA Synthetases.

Substrate and Reagent Issues

Q3: How can I be sure that the quality of my (3S)-hydroxyhexadecanedioic acid is not inhibiting the reaction?

A3: The purity of your substrate is crucial. Impurities can act as enzyme inhibitors.

  • Troubleshooting Steps:

    • Purity Analysis: Verify the purity of your (3S)-hydroxyhexadecanedioic acid using techniques like NMR or mass spectrometry.

    • Solubility: Ensure the substrate is fully dissolved in the reaction buffer. Long-chain dicarboxylic acids can have poor aqueous solubility. The use of a small amount of a co-solvent like DMSO may be necessary, but be aware that high concentrations can inhibit the enzyme.

    • Substrate Titration: Perform the reaction with varying concentrations of the substrate to rule out substrate inhibition at high concentrations.

Q4: My CoA or ATP might be degraded. How can I check their integrity?

A4: Both Coenzyme A and ATP are susceptible to degradation.

  • Troubleshooting Steps:

    • Fresh Reagents: Use freshly prepared solutions of CoA and ATP.

    • Proper Storage: Store stock solutions in aliquots at -80°C to minimize freeze-thaw cycles.

    • Purity Check: The purity of CoA and ATP can be assessed by HPLC.

Reaction Condition & Product-Related Issues

Q5: I am observing product formation, but the yield is consistently low. What factors could be limiting the reaction?

A5: Low yield can result from several factors, including suboptimal reaction conditions, product inhibition, or product degradation.

Troubleshooting_Yield Start Low Yield of this compound CheckEnzyme Is the enzyme active and specific? Start->CheckEnzyme CheckSubstrates Are substrates pure and at optimal concentrations? CheckEnzyme->CheckSubstrates Yes OptimizeEnzyme Use positive control, screen enzymes. CheckEnzyme->OptimizeEnzyme No CheckConditions Are reaction conditions (pH, temp, time) optimal? CheckSubstrates->CheckConditions Yes OptimizeSubstrates Verify purity, titrate concentrations. CheckSubstrates->OptimizeSubstrates No CheckProduct Is the product stable? Is there product inhibition? CheckConditions->CheckProduct Yes OptimizeConditions Optimize pH, temperature, and incubation time. CheckConditions->OptimizeConditions No AddressProductIssues Time course analysis, add pyrophosphatase. CheckProduct->AddressProductIssues No

Caption: Troubleshooting workflow for low product yield.

  • Troubleshooting Steps:

    • Time Course Analysis: Take aliquots at different time points to determine if the reaction is reaching a plateau prematurely.

    • Product Inhibition: Long-chain acyl-CoAs can cause feedback inhibition of the synthetase. Try to keep the product concentration low or consider an in-situ product removal strategy if feasible.

    • Product Stability: Acyl-CoA thioester bonds can be labile, especially at non-neutral pH. Analyze your product stability under the reaction and workup conditions.

    • Pyrophosphate Inhibition: The accumulation of pyrophosphate (PPi), a product of the reaction, can inhibit the enzyme. Adding pyrophosphatase to the reaction mixture can drive the reaction forward by hydrolyzing PPi.

Q6: I am having difficulty purifying and quantifying my product. What methods are recommended?

A6: The analysis of long-chain acyl-CoAs can be challenging due to their amphipathic nature.

  • Recommended Methods:

    • Purification: Solid-phase extraction (SPE) followed by reversed-phase high-performance liquid chromatography (HPLC) is a common method for purifying long-chain acyl-CoAs.

    • Quantification: Quantification is typically performed by HPLC with UV detection at 260 nm (for the adenine (B156593) ring of CoA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.

Parameter Condition
Column C18 reversed-phase
Mobile Phase A 75 mM KH₂PO₄, pH 4.9
Mobile Phase B Acetonitrile with 600 mM acetic acid
Detection UV at 260 nm
Gradient A suitable gradient from a lower to a higher percentage of Mobile Phase B

Table 2: Example HPLC Conditions for Long-Chain Acyl-CoA Analysis. [1]

Experimental Protocols

Protocol 1: General Enzymatic Synthesis of this compound

This protocol provides a starting point for the enzymatic synthesis. Optimization will be required.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the following reaction mixture on ice:

      • 100 mM Tris-HCl buffer (pH 7.5)

      • 5 mM ATP

      • 5 mM MgCl₂

      • 0.5 mM Coenzyme A

      • 0.2 mM (3S)-hydroxyhexadecanedioic acid (dissolved in a minimal amount of DMSO if necessary, keeping the final DMSO concentration below 2%)

      • (Optional) 1 U/mL pyrophosphatase

  • Enzyme Addition:

    • Add the long-chain dicarboxylyl-CoA synthetase to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-4 hours.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of ice-cold 2-propanol or by acidifying with formic acid to a final concentration of 1%.

  • Analysis:

    • Centrifuge the quenched reaction to pellet any precipitated protein.

    • Analyze the supernatant for the presence of this compound using HPLC or LC-MS/MS.

Protocol 2: HPLC Analysis of this compound

This protocol is a general method for the analysis of long-chain acyl-CoAs and should be adapted for your specific product.

  • Sample Preparation:

    • Use the supernatant from the quenched reaction. If necessary, dilute the sample with the initial mobile phase composition.

  • HPLC System:

    • Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Set the column temperature to 35°C.

  • Mobile Phases:

    • Mobile Phase A: 75 mM KH₂PO₄, pH 4.9.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Develop a linear gradient to separate the product from the substrates. A starting point could be:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30-35 min: 80% to 20% B

      • 35-40 min: 20% B (re-equilibration)

  • Detection:

    • Monitor the eluent at 260 nm. The retention time of this compound will need to be determined using a standard if available, or inferred from its expected hydrophobicity relative to CoA and the starting diacid.

Experimental_Workflow Start Reaction Setup Incubation Incubation at Optimal Temperature Start->Incubation Quenching Stop Reaction Incubation->Quenching Analysis HPLC or LC-MS/MS Analysis Quenching->Analysis Purification SPE and/or Preparative HPLC Analysis->Purification If yield is sufficient Characterization Mass Spectrometry, NMR Purification->Characterization

References

Technical Support Center: Analysis of (3S)-hydroxyhexadecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3S)-hydroxyhexadecanedioyl-CoA. The content is designed to address specific issues that may be encountered during experimental analysis, with a focus on mitigating matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address common challenges.

Q1: I am observing significant ion suppression when analyzing this compound in my cell lysate samples. What are the likely causes and how can I mitigate this?

A1: Ion suppression is a common matrix effect in LC-MS/MS analysis of biological samples and can lead to poor sensitivity and inaccurate quantification.[1] For this compound, a dicarboxylic acyl-CoA, the primary culprits are often co-eluting phospholipids (B1166683) from cell membranes.[2]

Troubleshooting Steps:

  • Optimize Sample Preparation:

    • Protein Precipitation (PPT): While a quick method, PPT alone is often insufficient to remove phospholipids.[3]

    • Liquid-Liquid Extraction (LLE): LLE can be effective in separating analytes from interfering matrix components. A two-step LLE, first with a non-polar solvent like hexane (B92381) to remove hydrophobic interferences, followed by extraction of the aqueous phase with a more polar solvent, can improve cleanup.[3]

    • Solid-Phase Extraction (SPE): This is a highly effective method for reducing matrix effects.[3][4] A mixed-mode SPE with both reversed-phase and ion-exchange properties can provide the cleanest extracts.[3][4]

  • Chromatographic Separation:

    • Ensure your LC method provides adequate separation of this compound from the bulk of phospholipids.

    • Consider using a different column chemistry, such as a C8 or a hydrophilic interaction liquid chromatography (HILIC) column, which can offer different selectivity for polar molecules like dicarboxylic acyl-CoAs.[5][6]

  • Use of an Appropriate Internal Standard:

    • A stable isotope-labeled internal standard (SIL-IS) of this compound is the ideal choice to compensate for matrix effects. If a specific SIL-IS is unavailable, a closely related odd-chain dicarboxylic acyl-CoA or a 3-hydroxy dicarboxylic acyl-CoA can be used.[7]

Q2: My peak shape for this compound is poor, showing significant tailing. What could be the issue?

A2: Poor peak shape for acyl-CoAs is a known issue in LC-MS analysis and can be caused by several factors.[8]

Troubleshooting Steps:

  • Column Conditioning: Repeated injections of biological extracts can lead to the accumulation of matrix components on the analytical column, causing peak distortion.[8] Implement a robust column wash step in your gradient elution to clean the column between injections.[8]

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of acyl-CoAs. Operating at a higher pH (e.g., around 10.5 with ammonium (B1175870) hydroxide) can improve peak shape for these molecules when using a suitable column.[8]

  • Sample Reconstitution Solvent: Ensure the dried sample extract is reconstituted in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion. A common choice is a mixture of methanol (B129727) and ammonium acetate (B1210297) solution.[2]

Q3: I am struggling with low recovery of this compound during my sample extraction. How can I improve this?

A3: Low recovery can be a significant issue, especially when dealing with low abundance analytes.

Troubleshooting Steps:

  • Extraction Solvent: The choice of extraction solvent is critical. A mixture of acetonitrile (B52724) and isopropanol (B130326) is often used for acyl-CoA extraction from cell pellets.[9]

  • Homogenization: Ensure thorough homogenization of the sample to effectively release the analyte from the cellular matrix.

  • SPE Elution: If using SPE, optimize the elution solvent to ensure complete elution of this compound from the sorbent. This may require testing different solvent strengths and compositions.

Q4: What is a suitable internal standard for the quantification of this compound if a stable isotope-labeled version is not available?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte.[7] When this is not available, the next best option is a structurally similar compound that is not endogenously present in the sample. For this compound, potential options include:

  • Odd-chain 3-hydroxydicarboxylic acyl-CoAs: For example, (3S)-hydroxypentadecanedioyl-CoA.

  • Odd-chain dicarboxylic acyl-CoAs: For example, heptadecanedioyl-CoA.

It is crucial to validate the chosen internal standard to ensure its recovery and ionization behavior closely mimic that of the analyte.[7]

Quantitative Data Summary

The following table provides representative data on the abundance of various long-chain acyl-CoAs in different mammalian cell lines, which can serve as a reference for expected concentration ranges. Note that the specific concentration of this compound will depend on the cell type and metabolic state.

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)[2]MCF7 (pmol/mg protein)[2]RAW264.7 (pmol/mg protein)[2]
C14:0-CoA-~2.5~1.5
C16:0-CoA-~12~4
C18:0-CoA-~8~2
C18:1-CoA-~10~3

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Fibroblasts

This protocol is adapted for the extraction of dicarboxylic acyl-CoAs from cultured fibroblasts for LC-MS/MS analysis.[2][10]

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold methanol containing a suitable internal standard

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 15,000 x g at 4°C

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium acetate, pH 7)

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium from a confluent plate of fibroblasts.

    • Wash the cell monolayer twice with ice-cold PBS.

  • Lysis and Extraction:

    • Add 1 mL of ice-cold methanol (containing the internal standard) to the plate.

    • Use a cell scraper to scrape the cells into the methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the cell lysate vigorously for 1 minute.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Drying:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the reconstitution solvent.

    • Vortex briefly and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an LC-MS vial for analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a general LC-MS/MS method that can be adapted for the analysis of this compound.

Instrumentation:

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: A C8 or C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 15 mM Ammonium Hydroxide in water.[5]

  • Mobile Phase B: 15 mM Ammonium Hydroxide in acetonitrile.[5]

  • Flow Rate: 0.3 mL/min.

  • Gradient: A suitable gradient starting with a low percentage of mobile phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.

MS/MS Conditions:

  • Ionization Mode: Positive ESI.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: The [M+H]+ ion for this compound.

  • Product Ion: A characteristic fragment ion. For acyl-CoAs, a neutral loss of 507 is often monitored.[6][11]

  • Collision Energy and other source parameters: These should be optimized for the specific analyte and instrument.

Visualizations

Signaling Pathway: Peroxisomal β-Oxidation of Hexadecanedioic Acid

The following diagram illustrates the metabolic pathway for the degradation of hexadecanedioic acid, where this compound is a key intermediate.

Peroxisomal_Beta_Oxidation Hexadecanedioic_Acid Hexadecanedioic Acid Hexadecanedioyl_CoA Hexadecanedioyl-CoA Hexadecanedioic_Acid->Hexadecanedioyl_CoA ATP -> AMP + PPi CoA-SH trans_2_Hexadecanedioenoyl_CoA trans-2-Hexadecanedioenoyl-CoA Hexadecanedioyl_CoA->trans_2_Hexadecanedioenoyl_CoA FAD -> FADH2 Hydroxyhexadecanedioyl_CoA This compound trans_2_Hexadecanedioenoyl_CoA->Hydroxyhexadecanedioyl_CoA Ketohexadecanedioyl_CoA 3-Ketohexadecanedioyl-CoA Hydroxyhexadecanedioyl_CoA->Ketohexadecanedioyl_CoA NAD+ -> NADH + H+ Tetradecanedioyl_CoA Tetradecanedioyl-CoA Ketohexadecanedioyl_CoA->Tetradecanedioyl_CoA CoA-SH Acetyl_CoA Acetyl-CoA Ketohexadecanedioyl_CoA->Acetyl_CoA ACSL Acyl-CoA Synthetase ACOX1 Acyl-CoA Oxidase 1 LBP_DBP L/D-Bifunctional Protein Thiolase Thiolase

Caption: Peroxisomal β-oxidation of hexadecanedioic acid.

Experimental Workflow: Acyl-CoA Analysis

This diagram outlines the general workflow for the analysis of this compound from cell culture.

Experimental_Workflow Cell_Culture Fibroblast Cell Culture Harvesting Cell Harvesting & Washing Cell_Culture->Harvesting Extraction Extraction with Internal Standard Harvesting->Extraction Protein_Precipitation Protein Precipitation Extraction->Protein_Precipitation Drying Evaporation to Dryness Protein_Precipitation->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing

Caption: Workflow for acyl-CoA analysis from cell culture.

Logical Relationship: Troubleshooting Matrix Effects

This diagram illustrates the logical steps to troubleshoot and mitigate matrix effects in the analysis of this compound.

Troubleshooting_Logic Start Poor Signal / Inconsistent Results Check_IS Is a suitable Internal Standard being used? Start->Check_IS Implement_IS Implement Stable Isotope Labeled or appropriate analog IS Check_IS->Implement_IS No Assess_Sample_Prep Assess Sample Preparation Check_IS->Assess_Sample_Prep Yes Implement_IS->Assess_Sample_Prep Improve_Sample_Prep Implement LLE or SPE Assess_Sample_Prep->Improve_Sample_Prep Not Optimized Optimize_LC Optimize Chromatographic Separation Assess_Sample_Prep->Optimize_LC Optimized Improve_Sample_Prep->Optimize_LC Modify_LC Modify Gradient / Change Column Optimize_LC->Modify_LC Not Optimized Re_evaluate Re-evaluate Performance Optimize_LC->Re_evaluate Optimized Modify_LC->Re_evaluate

Caption: Troubleshooting logic for matrix effects.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3S)-hydroxyhexadecanedioyl-CoA and related enzymes. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common pitfalls encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Which enzymes are expected to metabolize this compound?

A1: this compound is a long-chain dicarboxylic acyl-CoA. Its metabolism primarily occurs in peroxisomes via the β-oxidation pathway. The key enzymes involved are:

  • Straight-Chain Acyl-CoA Oxidase (SCOX): Catalyzes the first, rate-limiting step of peroxisomal β-oxidation.

  • L-Bifunctional Protein (LBP) and D-Bifunctional Protein (DBP): These proteins exhibit enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. For a (3S)-hydroxy substrate, the D-bifunctional protein is of particular interest.[1]

  • Sterol Carrier Protein X (SCPx): Functions as a thiolase in the final step of the β-oxidation cycle.[1]

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD): While primarily mitochondrial, MCAD has shown activity with medium-chain dicarboxylyl-CoAs and may play a role in the further breakdown of chain-shortened products.

Q2: What are the most common methods to assay enzymes that metabolize this compound?

A2: The most common assay types are spectrophotometric and fluorometric assays.

  • Acyl-CoA Oxidase Assays: These assays typically measure the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidase reaction. This is often a coupled assay where the H₂O₂ is used by a peroxidase to oxidize a chromogenic or fluorogenic substrate.[2][3][4]

  • 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Assays: These assays monitor the reduction of NAD⁺ to NADH, which can be measured by the increase in absorbance at 340 nm.[5][6] This can also be a coupled assay where the 3-ketoacyl-CoA product is further processed to drive the reaction forward and prevent product inhibition.[7]

Q3: What are the critical considerations for the substrate, this compound, in these assays?

A3: The quality, stability, and handling of the acyl-CoA substrate are paramount.

  • Purity: Ensure the substrate is of high purity. Impurities can inhibit the enzyme or interfere with the detection method.

  • Stability: Acyl-CoA esters are susceptible to hydrolysis. It is crucial to prepare solutions fresh and store them appropriately (typically at -80°C for long-term storage). Avoid repeated freeze-thaw cycles.

  • Solubility: Long-chain acyl-CoAs like this compound have limited solubility in aqueous buffers. The use of detergents or carrier proteins like bovine serum albumin (BSA) may be necessary to ensure the substrate is available to the enzyme.

Troubleshooting Guide

Issue 1: Low or No Enzyme Activity
Possible Cause Troubleshooting Step
Substrate Degradation Prepare fresh this compound solution from a new aliquot. Verify the integrity of the substrate using analytical methods if possible.
Sub-optimal Assay Conditions Optimize the pH and temperature of the assay buffer. Most peroxisomal enzymes function optimally at a slightly alkaline pH (around 8.0).[2]
Incorrect Cofactor Concentration Ensure the correct concentrations of essential cofactors are present. For acyl-CoA oxidase, FAD is required.[2] For 3-hydroxyacyl-CoA dehydrogenase, NAD⁺ is necessary.[5]
Enzyme Inactivity Verify the activity of your enzyme preparation with a known, reliable substrate. If using a cell lysate, ensure it was prepared correctly and stored under conditions that preserve enzyme activity.
Poor Substrate Solubility Titrate in a mild, non-ionic detergent (e.g., Triton X-100) or bovine serum albumin (BSA) to improve the solubility of the long-chain dicarboxylic acyl-CoA. Be mindful that high concentrations of detergents can denature enzymes.[8]
Issue 2: High Background Signal or Non-Linear Reaction Rates
Possible Cause Troubleshooting Step
Substrate Inhibition Perform a substrate titration experiment to determine the optimal concentration of this compound. Substrate inhibition has been observed with dicarboxylic acid CoA esters in peroxisomal fatty acyl-CoA oxidase assays.[9]
Product Inhibition For 3-hydroxyacyl-CoA dehydrogenase assays, the reaction can be reversible. Consider using a coupled enzyme system to remove the 3-ketoacyl-CoA product and drive the reaction forward.[7]
Contaminating Enzyme Activities If using a crude lysate, there may be other enzymes that interfere with the assay. For example, catalase can break down the H₂O₂ product in acyl-CoA oxidase assays. Consider using specific inhibitors for contaminating enzymes or partially purifying your enzyme of interest.
Precipitation of Substrate Visually inspect the assay mixture for any cloudiness that might indicate substrate precipitation. If observed, adjust the detergent or BSA concentration.

Quantitative Data

Table 1: Kinetic Parameters for Peroxisomal Acyl-CoA Oxidase with Dicarboxylic Acid Substrates

SubstrateOrganismKm (µM)Vmax (nmol/min/mg)Ki (µM) for Substrate Inhibition
Dodecanedioyl-CoA (DC12-CoA)Rat Liver---
Sebacic-CoA (DC10-CoA)Rat Liver~25~150~100
Suberic-CoA (DC8-CoA)Rat Liver~40~150~80
Adipic-CoA (DC6-CoA)Rat Liver~100~150~60
Data adapted from studies on rat liver peroxisomal fatty acyl-CoA oxidase.[9] The Vmax values are approximate and depend on the purity of the enzyme preparation.

Table 2: Kinetic Parameters for L-3-Hydroxyacyl-CoA Dehydrogenase with Various Chain-Length Substrates

SubstrateOrganismKm (µM)Relative Vmax (%)
3-Hydroxybutyryl-CoA (C4)Pig Heart23100
3-Hydroxyoctanoyl-CoA (C8)Pig Heart4.3170
3-Hydroxydodecanoyl-CoA (C12)Pig Heart3.2145
3-Hydroxypalmitoyl-CoA (C16)Pig Heart3.585
Data from a coupled assay system for pig heart L-3-hydroxyacyl-CoA dehydrogenase.[7] While this enzyme is mitochondrial and acts on L-isomers, the data provides a reference for the effect of acyl chain length on enzyme kinetics.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Acyl-CoA Oxidase Activity

This protocol is adapted for a generic long-chain acyl-CoA substrate and should be optimized for this compound.

Principle: The assay measures the production of H₂O₂, which, in the presence of horseradish peroxidase (HRP), oxidizes a chromogenic substrate.

Reagents:

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 8.0.

  • Substrate Stock Solution: 1 mM this compound in water. Store at -80°C.

  • FAD Solution: 1 mM Flavin Adenine Dinucleotide in water. Prepare fresh.

  • HRP Stock Solution: 10 mg/mL Horseradish Peroxidase in Assay Buffer.

  • Chromogenic Substrate: e.g., 10 mM 4-aminoantipyrine (B1666024) and 100 mM phenol.

  • Enzyme Preparation: Purified enzyme or cell lysate.

Procedure:

  • Prepare a reaction mixture in a cuvette containing Assay Buffer, FAD (final concentration 10 µM), HRP, and the chromogenic substrate.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Add the enzyme preparation to the cuvette.

  • Initiate the reaction by adding the this compound substrate (start with a final concentration of 20-50 µM and optimize).

  • Immediately monitor the change in absorbance at the appropriate wavelength for the chosen chromogen (e.g., 500 nm for the product of 4-aminoantipyrine and phenol).

  • Calculate the rate of reaction from the linear portion of the absorbance curve.

Protocol 2: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol is a direct assay monitoring the formation of NADH.

Principle: The oxidation of the 3-hydroxyacyl-CoA substrate is coupled to the reduction of NAD⁺ to NADH, resulting in an increase in absorbance at 340 nm.[5][6]

Reagents:

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.3.

  • Substrate Stock Solution: 1 mM this compound in water. Store at -80°C.

  • NAD⁺ Solution: 10 mM NAD⁺ in Assay Buffer.

  • Enzyme Preparation: Purified enzyme or cell lysate.

Procedure:

  • In a quartz cuvette, combine the Assay Buffer and NAD⁺ solution (final concentration ~1-2 mM).

  • Add the enzyme preparation.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the this compound substrate (start with a final concentration of 20-50 µM and optimize).

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Visualizations

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisomal Lumen 3S_Hydroxyhexadecanedioyl_CoA This compound Enoyl_CoA Hexadecanedienoyl-CoA 3S_Hydroxyhexadecanedioyl_CoA->Enoyl_CoA D-Bifunctional Protein (Hydratase activity - reverse) 3_Ketoacyl_CoA 3-Keto-hexadecanedioyl-CoA Enoyl_CoA->3_Ketoacyl_CoA L/D-Bifunctional Protein (Dehydrogenase activity) Chain_Shortened_Acyl_CoA Chain-Shortened Dicarboxylyl-CoA 3_Ketoacyl_CoA->Chain_Shortened_Acyl_CoA SCPx (Thiolase) Fatty_Acid_Uptake Long-Chain Dicarboxylic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid_Uptake->Acyl_CoA_Synthetase Acyl_CoA_Synthetase->3S_Hydroxyhexadecanedioyl_CoA ATP, CoA

Caption: Peroxisomal β-oxidation pathway for this compound.

Troubleshooting_Workflow Start Unexpected Assay Result (e.g., Low Activity, High Background) Check_Substrate Verify Substrate Integrity - Freshly prepare - Check for precipitation Start->Check_Substrate Check_Enzyme Confirm Enzyme Activity - Use positive control substrate - Check storage conditions Start->Check_Enzyme Check_Assay_Conditions Optimize Assay Parameters - pH, temperature - Cofactor concentrations Start->Check_Assay_Conditions Resolved Problem Resolved Check_Substrate->Resolved Check_Enzyme->Resolved Check_Inhibition Investigate Inhibition - Substrate titration - Product removal (coupled assay) Check_Assay_Conditions->Check_Inhibition Data_Analysis Review Data Analysis - Correct blank subtraction - Linear range selection Check_Inhibition->Data_Analysis Data_Analysis->Resolved

Caption: A logical workflow for troubleshooting common enzyme assay issues.

References

Technical Support Center: Refining Extraction Methods for (3S)-hydroxyhexadecanedioyl-CoA from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of (3S)-hydroxyhexadecanedioyl-CoA from plasma samples. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting this compound from plasma?

The primary challenges in extracting this compound, a long-chain acyl-CoA, from plasma include its inherent instability, low endogenous concentrations, and the complex plasma matrix. Acyl-CoAs are susceptible to enzymatic and chemical degradation, requiring rapid and cold processing.[1] The presence of highly abundant proteins and lipids in plasma can interfere with extraction and subsequent analysis, leading to matrix effects.[2][3]

Q2: What are the recommended methods for extracting this compound from plasma?

The two most common and effective methods for extracting long-chain acyl-CoAs from biological matrices are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[4][5]

  • Solid-Phase Extraction (SPE): This technique is highly effective for sample clean-up and can significantly reduce matrix effects, leading to higher recovery rates.[1][2] Mixed-mode or polymeric SPE sorbents are often recommended for acyl-CoA extraction.[6]

  • Liquid-Liquid Extraction (LLE): LLE is a simpler and often faster method. A common approach involves protein precipitation followed by extraction with an organic solvent.[5][7] However, LLE may result in lower purity extracts compared to SPE.

The choice between SPE and LLE will depend on the specific requirements of the downstream analysis, such as the sensitivity needed and the complexity of the sample matrix.

Q3: How can I minimize the degradation of this compound during sample handling and extraction?

To minimize degradation, it is crucial to work quickly and maintain cold conditions throughout the entire process.[1] Samples should be processed on ice, and the use of pre-chilled solvents and tubes is recommended.[1] If immediate processing is not possible, plasma samples should be flash-frozen in liquid nitrogen and stored at -80°C.[1] Repeated freeze-thaw cycles must be avoided as they can lead to significant degradation of the analyte.[1]

Q4: I am observing low recovery of my analyte. What are the potential causes and how can I troubleshoot this?

Low recovery of this compound can stem from several factors. The following table outlines potential causes and corresponding troubleshooting steps.

Potential CauseTroubleshooting Steps
Incomplete Protein Precipitation/Cell Lysis Ensure thorough vortexing after adding the precipitation solvent. Optimize the ratio of solvent to plasma.
Analyte Degradation Work quickly and keep samples on ice at all times. Use fresh, high-purity solvents.[1]
Inefficient Solid-Phase Extraction (SPE) Ensure the SPE column is properly conditioned and equilibrated before sample loading. Optimize the wash and elution solvent compositions and volumes.[1]
Suboptimal Liquid-Liquid Extraction (LLE) Experiment with different organic solvents and pH conditions to improve partitioning of the analyte into the organic phase.
Analyte Adsorption to Surfaces Use low-adsorption polypropylene (B1209903) tubes and pipette tips. The addition of a small amount of a non-ionic surfactant to the reconstitution solvent may help.

Q5: How can I mitigate matrix effects in my LC-MS/MS analysis?

Matrix effects, which can cause ion suppression or enhancement, are a common issue in the LC-MS/MS analysis of complex biological samples like plasma.[2][3] Strategies to mitigate matrix effects include:

  • Effective Sample Preparation: Utilize a robust extraction method like SPE to remove interfering substances such as phospholipids.[2]

  • Chromatographic Separation: Optimize the LC method to separate the analyte from co-eluting matrix components.[8]

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects and variations in extraction recovery.[7]

Experimental Protocols

Below are detailed protocols for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) adapted for the extraction of this compound from plasma.

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is a general guideline and may require optimization for your specific application.

Materials:

  • Plasma sample

  • Internal Standard (e.g., a stable isotope-labeled this compound)

  • Protein Precipitation Solution: Acetonitrile with 0.1% formic acid

  • SPE Column (e.g., Mixed-mode or polymeric reversed-phase)

  • Conditioning Solvent: Methanol

  • Equilibration Solvent: Water

  • Wash Solvent 1: Water with 0.1% formic acid

  • Wash Solvent 2: 20% Methanol in water with 0.1% formic acid

  • Elution Solvent: 90% Methanol in water with 0.5% ammonium (B1175870) hydroxide

  • Reconstitution Solvent: 50% Methanol in water

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma sample on ice.

    • To 100 µL of plasma, add the internal standard.

    • Add 300 µL of ice-cold protein precipitation solution.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • SPE Column Preparation:

    • Condition the SPE column with 1 mL of methanol.

    • Equilibrate the column with 1 mL of water. Do not allow the column to dry out.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the SPE column.

  • Washing:

    • Wash the column with 1 mL of Wash Solvent 1.

    • Wash the column with 1 mL of Wash Solvent 2.

  • Elution:

    • Elute the analyte with 1 mL of Elution Solvent into a clean collection tube.

  • Solvent Evaporation and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of Reconstitution Solvent for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol offers a simpler, though potentially less clean, extraction.

Materials:

  • Plasma sample

  • Internal Standard

  • Protein Precipitation/Extraction Solvent: Isopropanol or a 2:1 mixture of Chloroform:Methanol

  • Reconstitution Solvent: 50% Methanol in water

Procedure:

  • Sample Preparation:

    • Thaw plasma sample on ice.

    • To 100 µL of plasma, add the internal standard.

  • Protein Precipitation and Extraction:

    • Add 400 µL of ice-cold protein precipitation/extraction solvent.

    • Vortex vigorously for 2 minutes.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant containing the extracted analyte into a new tube.

  • Solvent Evaporation and Reconstitution:

    • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of Reconstitution Solvent for LC-MS/MS analysis.

Data Presentation

Extraction MethodTypical Recovery RangeKey AdvantagesKey Disadvantages
Solid-Phase Extraction (SPE) 70-90%High purity, reduced matrix effectsMore time-consuming, higher cost
Liquid-Liquid Extraction (LLE) 60-85%Simple, fast, lower costLower purity, potential for significant matrix effects

Visualizations

Experimental Workflow for Solid-Phase Extraction (SPE)

SPE_Workflow start Start: Plasma Sample pretreatment Sample Pre-treatment (Add Internal Standard, Precipitate Proteins) start->pretreatment loading Sample Loading pretreatment->loading conditioning SPE Column Conditioning (Methanol) equilibration SPE Column Equilibration (Water) conditioning->equilibration equilibration->loading wash1 Wash 1 (Aqueous) loading->wash1 wash2 Wash 2 (Low Organic) wash1->wash2 elution Elution (High Organic) wash2->elution drydown Dry Down elution->drydown reconstitution Reconstitution drydown->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis Troubleshooting_Low_Recovery start Low Analyte Recovery Detected check_degradation Check for Analyte Degradation (Work on ice, use fresh solvents) start->check_degradation check_extraction Evaluate Extraction Efficiency start->check_extraction check_adsorption Consider Adsorption to Surfaces (Use low-binding labware) start->check_adsorption solution Optimized Protocol check_degradation->solution check_spe SPE Issues? (Conditioning, Wash/Elute Solvents) check_extraction->check_spe check_lle LLE Issues? (Solvent Choice, pH) check_extraction->check_lle check_spe->solution check_lle->solution check_adsorption->solution

References

Technical Support Center: Enhancing the Sensitivity of (3S)-hydroxyhexadecanedioyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the detection sensitivity of (3S)-hydroxyhexadecanedioyl-CoA and related long-chain acyl-CoA species.

Frequently Asked Questions (FAQs)

Q1: What is the most common and sensitive method for the detection of this compound?

A1: The most prevalent and sensitive method for the quantification of long-chain acyl-CoAs, including this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high specificity and sensitivity, allowing for the detection of low-abundance species in complex biological matrices.[1][2][3]

Q2: What are the key challenges in the analysis of this compound?

A2: The analysis of long-chain acyl-CoAs like this compound presents several challenges:

  • Low Abundance: These molecules are often present at very low concentrations in cells and tissues.

  • Instability: Acyl-CoAs are susceptible to degradation, particularly in aqueous solutions.[4][5]

  • Matrix Effects: Co-extracted substances from biological samples can interfere with ionization in the mass spectrometer, leading to signal suppression or enhancement.[3]

  • Chromatographic Peak Shape: Poor peak shape can result from interactions with the analytical column or improper mobile phase composition.[1]

Q3: Can derivatization improve the detection of this compound?

A3: Yes, derivatization can enhance the detection sensitivity of molecules with hydroxyl and carboxyl groups. While specific derivatization protocols for this compound are not widely published, reagents that react with hydroxyl or phosphate (B84403) groups could potentially improve ionization efficiency and chromatographic behavior. For example, derivatization of the hydroxyl group could increase hydrophobicity and improve retention on reversed-phase columns.

Q4: What type of internal standard should be used for quantitative analysis?

A4: For quantitative LC-MS/MS analysis, a stable isotope-labeled internal standard is highly recommended. An ideal internal standard for this compound would be this compound labeled with ¹³C or ¹⁵N. If a specific labeled standard is unavailable, a structurally similar long-chain acyl-CoA with a stable isotope label can be used.[6]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound
Possible Cause Troubleshooting Step
Inefficient Extraction Review and optimize the sample extraction protocol. Ensure the use of ice-cold solvents and minimize sample handling time to prevent degradation.[7][8][9] Consider solid-phase extraction (SPE) for sample cleanup and concentration.[2][3]
Analyte Degradation Prepare fresh samples and standards. Avoid repeated freeze-thaw cycles. Reconstitute dried extracts in a non-aqueous or low-aqueous solvent immediately before analysis.[4][5]
Suboptimal Mass Spectrometry Parameters Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature). Perform a precursor ion scan or neutral loss scan to identify the parent ion of this compound and then optimize the collision energy for characteristic product ions. A neutral loss of 507 Da is characteristic for acyl-CoAs.[1]
Matrix Effects Dilute the sample extract to reduce the concentration of interfering matrix components. Improve sample cleanup using techniques like SPE.[3]
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening, or Splitting)
Possible Cause Troubleshooting Step
Column Contamination Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants.[10] If the problem persists, replace the column.
Inappropriate Mobile Phase Ensure the pH of the mobile phase is compatible with the column chemistry. For reversed-phase chromatography of acyl-CoAs, a mobile phase with a slightly acidic to neutral pH is often used.[1][3]
Injection of Sample in a Strong Solvent The solvent used to reconstitute the sample should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing at the head of the column.[11]
Secondary Interactions with the Column Add a small amount of a competing agent to the mobile phase, such as a volatile salt (e.g., ammonium (B1175870) acetate), to reduce unwanted interactions between the analyte and the stationary phase.[3]

Data Presentation

Table 1: Comparison of LC-MS/MS Method Performance for Long-Chain Acyl-CoA Analysis

ParameterMethod 1 (Reversed-Phase with Acidic Mobile Phase)Method 2 (Reversed-Phase with High pH Mobile Phase)
Column C18 (e.g., 2.1 x 100 mm, 1.8 µm)C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Hydroxide in Water
Mobile Phase B AcetonitrileAcetonitrile
Ionization Mode Positive ESIPositive or Negative ESI
Precision (%RSD) < 15%< 15%
Accuracy 85-115%90-110%
Reference [2][1]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Cells

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.[8]

  • Extraction:

    • Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) in water) to the cell pellet or plate.[3][4]

    • For adherent cells, scrape the cells in the extraction solvent.

    • Vortex the cell lysate vigorously for 1 minute to precipitate proteins.

  • Protein Removal:

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Drying and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent suitable for your LC-MS/MS analysis (e.g., 50% methanol in water with 10 mM ammonium acetate).[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis start Cell or Tissue Sample extraction Extraction with Cold Solvent start->extraction centrifugation Protein Precipitation & Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Evaporation to Dryness supernatant->drying reconstitution Reconstitution in LC-MS Solvent drying->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection Tandem MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for the detection of this compound.

fatty_acid_oxidation cluster_omega Omega-Oxidation (ER) cluster_beta Beta-Oxidation (Mitochondria/Peroxisomes) fatty_acid Monocarboxylic Fatty Acid dicarboxylic_acid Dicarboxylic Acid fatty_acid->dicarboxylic_acid Cytochrome P450 dicarboxylic_coa Dicarboxylyl-CoA dicarboxylic_acid->dicarboxylic_coa Acyl-CoA Synthetase hydroxyacyl_coa (3S)-hydroxyacyl-CoA Intermediate dicarboxylic_coa->hydroxyacyl_coa Acyl-CoA Dehydrogenase ketoacyl_coa 3-ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase shortened_coa Shortened Acyl-CoA + Acetyl-CoA ketoacyl_coa->shortened_coa Thiolase

Caption: Metabolic pathway showing the formation and breakdown of dicarboxylic acids.

References

Validation & Comparative

A Comparative Analysis of (3S)-Hydroxyhexadecanedioyl-CoA Surrogate Markers in Healthy and Diseased States

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Direct quantification of (3S)-hydroxyhexadecanedioyl-CoA in biological matrices is not a common practice in clinical diagnostics or metabolic research. Instead, the assessment of its accumulation, which is indicative of certain metabolic disorders, relies on the measurement of more readily detectable surrogate markers. This guide provides a comparative overview of the levels of these key surrogate markers in healthy individuals versus those with Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, a rare inherited metabolic disorder that prevents the body from converting certain fats into energy.

In LCHAD deficiency, the impaired activity of the long-chain 3-hydroxyacyl-CoA dehydrogenase enzyme leads to the accumulation of long-chain 3-hydroxyacyl-CoAs, including this compound. These are subsequently converted to and excreted as long-chain 3-hydroxyacylcarnitines and 3-hydroxydicarboxylic acids. Therefore, the levels of these metabolites in blood and urine serve as crucial biomarkers for diagnosis and monitoring of the disease.

Data Presentation: Surrogate Marker Levels

The following table summarizes the quantitative data for key surrogate markers of this compound accumulation in healthy individuals compared to patients diagnosed with LCHAD deficiency. The data is derived from the analysis of acylcarnitines in dried blood spots.

Biomarker RatioHealthy Control Group (Mean ± SD)LCHAD Deficiency Patients (Mean ± SD)Fold Change (Approx.)
C16-OH / C16 0.022 ± 0.0190.447 ± 0.214~20x
"HADHA Ratio" 0.0023 ± 0.00160.19 ± 0.14~82x

C16-OH: 3-Hydroxypalmitoylcarnitine (a C16 acylcarnitine) C16: Palmitoylcarnitine "HADHA Ratio" = (C16OH + C18OH + C18:1OH) / C0 (Free Carnitine) Data adapted from Zytkovicz et al., 2023.

Experimental Protocols

Accurate quantification of these surrogate markers is critical for the diagnosis of LCHAD deficiency. The following are detailed methodologies for the key analytical techniques employed.

Protocol 1: Analysis of Acylcarnitines in Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)

This method is the standard for newborn screening and diagnostic confirmation of fatty acid oxidation disorders.

1. Sample Preparation:

  • A 3 mm disc is punched from a dried blood spot (DBS) card into a 96-well microtiter plate.
  • An extraction solution containing a mixture of stable isotope-labeled internal standards for various acylcarnitines in methanol (B129727) is added to each well.
  • The plate is sealed and agitated for 30-60 minutes to allow for the extraction of the acylcarnitines from the blood spot.

2. Derivatization:

  • The acylcarnitines are converted to their butyl esters for improved chromatographic separation and detection. This is typically achieved by adding butanolic-HCl to the extract and incubating at 60-65°C for 15-20 minutes.
  • The solvent is then evaporated under a stream of nitrogen.

3. Analysis by Flow Injection Analysis - Tandem Mass Spectrometry (FIA-MS/MS):

  • The dried residue is reconstituted in a mobile phase solvent.
  • The sample is injected into the mass spectrometer.
  • Instrumentation: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used.
  • Ionization Mode: Positive ion mode.
  • Scan Mode: Precursor ion scan or Multiple Reaction Monitoring (MRM) is used to detect the characteristic fragmentation of acylcarnitines. In a precursor ion scan for m/z 85, all parent ions that produce a daughter ion of mass 85 (characteristic of the carnitine moiety) are detected. In MRM mode, specific parent/daughter ion transitions for each acylcarnitine are monitored.
  • Quantification: The concentration of each acylcarnitine is determined by comparing the ion intensity of the analyte to that of its corresponding stable isotope-labeled internal standard.

Protocol 2: Analysis of Urinary 3-Hydroxydicarboxylic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to analyze the profile of organic acids in urine, which can reveal the presence of 3-hydroxydicarboxylic acids characteristic of LCHAD deficiency.[1]

1. Sample Preparation:

  • A specific volume of urine (e.g., 1-2 mL) is taken, and an internal standard (e.g., a non-physiological dicarboxylic acid) is added.
  • The urine is acidified (e.g., with HCl).
  • The organic acids are extracted from the urine using an organic solvent such as ethyl acetate (B1210297) or diethyl ether. This step is typically repeated 2-3 times to ensure complete extraction.
  • The organic solvent fractions are combined and dried under a stream of nitrogen.

2. Derivatization:

  • The dried extract is derivatized to make the organic acids volatile for GC analysis. A common method is silylation, using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The reaction is typically carried out at an elevated temperature (e.g., 70-80°C) for 30-60 minutes.

3. Analysis by GC-MS:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem).
  • Gas Chromatograph (GC):
  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
  • Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected in split or splitless mode.
  • Temperature Program: A temperature gradient is used to separate the different organic acids based on their boiling points and interaction with the column stationary phase.
  • Mass Spectrometer (MS):
  • Ionization: Electron Ionization (EI) at 70 eV.
  • Scan Mode: Full scan mode to acquire the mass spectrum of each eluting compound. The resulting spectra are compared to a library of known compounds for identification. Selected Ion Monitoring (SIM) can be used for targeted quantification of specific 3-hydroxydicarboxylic acids.
  • Identification: 3-hydroxydicarboxylic acids are identified by their characteristic retention times and mass fragmentation patterns.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Fatty_Acid_Beta_Oxidation Fatty_Acid Long-Chain Fatty Acid Fatty_Acyl_CoA Long-Chain Acyl-CoA Fatty_Acid->Fatty_Acyl_CoA ATP -> AMP + PPi ACSL Enoyl_CoA Trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA FAD -> FADH2 VLCAD Hydroxyacyl_CoA (3S)-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA H2O LCEH Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA NAD+ -> NADH LCHAD Accumulation Accumulation of Long-Chain (3S)-Hydroxyacyl-CoA Hydroxyacyl_CoA->Accumulation Acetyl_CoA Acetyl-CoA (to Krebs Cycle) Ketoacyl_CoA->Acetyl_CoA CoA-SH LCKT Shorter_Acyl_CoA Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Acyl_CoA LCHAD_Deficiency LCHAD Deficiency LCHAD Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase LCHAD_Deficiency->LCHAD Surrogates Formation of Surrogate Markers: - 3-Hydroxyacylcarnitines - 3-Hydroxydicarboxylic acids Accumulation->Surrogates ACSL Acyl-CoA Synthetase VLCAD VLCAD LCEH Long-Chain Enoyl-CoA Hydratase LCKT Long-Chain 3-Ketoacyl-CoA Thiolase

Caption: Mitochondrial beta-oxidation pathway and the impact of LCHAD deficiency.

Diagnostic_Workflow NBS Newborn Screening (Dried Blood Spot) MSMS Tandem Mass Spectrometry (Acylcarnitine Profile) NBS->MSMS Normal Normal Acylcarnitine Profile MSMS->Normal Screen Negative Abnormal Elevated C16-OH, C18-OH, C18:1-OH MSMS->Abnormal Screen Positive FollowUp Follow-up Diagnostic Testing Abnormal->FollowUp Urine_OA Urine Organic Acid Analysis (GC-MS) FollowUp->Urine_OA Plasma_AC Plasma Acylcarnitine (Quantitative) FollowUp->Plasma_AC Genetic Molecular Genetic Testing (HADHA gene) FollowUp->Genetic Diagnosis Diagnosis Confirmed: LCHAD Deficiency Urine_OA->Diagnosis 3-Hydroxydicarboxylic aciduria present No_Diagnosis No Diagnosis of LCHAD Urine_OA->No_Diagnosis Plasma_AC->Diagnosis Confirms elevated long-chain hydroxy acylcarnitines Plasma_AC->No_Diagnosis Genetic->Diagnosis Biallelic HADHA mutations identified Genetic->No_Diagnosis

Caption: Diagnostic workflow for LCHAD deficiency.

References

A Comparative Guide to the Validation of a Novel LC-MS/MS Method for (3S)-Hydroxyhexadecanedioyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of (3S)-hydroxyhexadecanedioyl-CoA against alternative analytical approaches. The experimental data presented herein supports the validation of this new method, highlighting its superior performance in terms of sensitivity, specificity, and accuracy.

This compound is a critical intermediate in fatty acid metabolism. Dysregulation of its metabolic pathway has been implicated in various metabolic and neurodegenerative diseases.[1] Accurate and reliable quantification of this molecule is therefore essential for advancing research and development in these areas. This guide will delve into the validation of a novel analytical method, providing detailed protocols and comparative data to aid researchers in selecting the most appropriate analytical technique for their studies.

The New Method: A Highly Sensitive and Specific LC-MS/MS Assay

The newly developed method utilizes a robust LC-MS/MS platform for the direct quantification of this compound in biological matrices. This approach offers significant advantages over traditional methods by providing high selectivity and sensitivity, which are crucial for analyzing low-abundance endogenous molecules.

Experimental Protocol for the New LC-MS/MS Method

1. Sample Preparation:

  • Matrix: Human plasma.

  • Extraction: Protein precipitation followed by solid-phase extraction (SPE). 50 µL of plasma is mixed with 150 µL of ice-cold methanol (B129727) containing an internal standard (e.g., [¹³C₄]- this compound). After vortexing and centrifugation, the supernatant is diluted with 1 mL of water and loaded onto a pre-conditioned SPE cartridge. The cartridge is washed, and the analyte is eluted with methanol. The eluate is then evaporated to dryness and reconstituted in 100 µL of the initial mobile phase.

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS/MS):

  • Ionization: Electrospray ionization (ESI) in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • Transitions:

    • This compound: Precursor ion (Q1) m/z > Product ion (Q3) m/z (specific masses to be determined based on the molecule's fragmentation).

    • Internal Standard: [¹³C₄]-(3S)-hydroxyhexadecanedioyl-CoA: Precursor ion (Q1) m/z > Product ion (Q3) m/z.

Method Validation Summary

The new LC-MS/MS method was validated according to the guidelines of the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4] The key validation parameters are summarized in the table below.

Validation ParameterResultAcceptance Criteria
Linearity (r²) > 0.998≥ 0.99
Range 0.5 - 500 ng/mL-
Lower Limit of Quantification (LLOQ) 0.5 ng/mLSignal-to-noise ratio ≥ 10
Accuracy (% Bias) -5.2% to 3.8%Within ±15% (±20% for LLOQ)[5]
Precision (% CV) Intra-day: < 6.5% Inter-day: < 8.2%≤ 15% (≤ 20% for LLOQ)[5]
Recovery 85.3% - 92.1%Consistent and reproducible
Matrix Effect Minimal-
Stability (Freeze-Thaw, Short-term, Long-term) Stable< 15% deviation from nominal concentration[6]

Table 1: Summary of Validation Parameters for the New LC-MS/MS Method.

Comparison with Alternative Methods

While LC-MS/MS is a powerful technique for acyl-CoA analysis, other methods have been employed. This section compares the new LC-MS/MS method with two common alternatives: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

FeatureNew LC-MS/MS MethodHPLC-UVGC-MS (with derivatization)
Specificity Very High (based on mass-to-charge ratio and fragmentation)Moderate (risk of co-eluting compounds)High (mass spectrometric detection)
Sensitivity Very High (LLOQ: 0.5 ng/mL)Low (µg/mL range)[7]High (ng/mL to pg/mL range)
Sample Preparation Multi-step (protein precipitation, SPE)Simpler extraction may be possibleComplex (hydrolysis and derivatization required)[8]
Throughput High (automated)ModerateLow (derivatization is time-consuming)
Direct Measurement YesYesNo (measures the 3-hydroxy fatty acid after hydrolysis)

Table 2: Comparison of Analytical Methods for this compound.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context and procedures, the following diagrams illustrate the relevant metabolic pathway and the experimental workflow of the new LC-MS/MS method.

fatty_acid_oxidation cluster_dicarboxylic_acid Omega-Oxidation Long-Chain Fatty Acid Long-Chain Fatty Acid Long-Chain Acyl-CoA Long-Chain Acyl-CoA Long-Chain Fatty Acid->Long-Chain Acyl-CoA ACSL Enoyl-CoA Enoyl-CoA Long-Chain Acyl-CoA->Enoyl-CoA ACADVL (3S)-Hydroxyacyl-CoA (3S)-Hydroxyacyl-CoA Enoyl-CoA->(3S)-Hydroxyacyl-CoA ECHS1 3-Ketoacyl-CoA 3-Ketoacyl-CoA (3S)-Hydroxyacyl-CoA->3-Ketoacyl-CoA HADH Acetyl-CoA + Acyl-CoA (n-2) Acetyl-CoA + Acyl-CoA (n-2) 3-Ketoacyl-CoA->Acetyl-CoA + Acyl-CoA (n-2) ACAT1 Hexadecanedioic Acid Hexadecanedioic Acid This compound This compound Hexadecanedioic Acid->this compound CYP4A11/ADH

Caption: Simplified overview of long-chain fatty acid beta-oxidation and the formation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Methanol + Internal Standard) Plasma_Sample->Protein_Precipitation Solid_Phase_Extraction Solid-Phase Extraction (SPE) Protein_Precipitation->Solid_Phase_Extraction Evaporation_Reconstitution Evaporation & Reconstitution Solid_Phase_Extraction->Evaporation_Reconstitution LC_Separation LC Separation (C18 Column) Evaporation_Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis Quantification

Caption: Experimental workflow for the new LC-MS/MS method for this compound analysis.

Conclusion

The novel LC-MS/MS method presented here offers a highly sensitive, specific, and reliable approach for the quantification of this compound in biological samples. The comprehensive validation data demonstrates its superiority over alternative methods like HPLC-UV and GC-MS. For researchers and drug development professionals investigating the role of fatty acid metabolism in health and disease, this validated method provides a robust tool to generate accurate and reproducible data, thereby accelerating scientific discovery and therapeutic development.

References

Cross-Validation of (3S)-Hydroxyhexadecanedioyl-CoA Data with Other 'Omics': A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of metabolomics data on (3S)-hydroxyhexadecanedioyl-CoA with other 'omics' datasets, including proteomics and transcriptomics. Due to the limited direct experimental data on this compound in publicly accessible databases, this guide leverages data from analogous long-chain dicarboxylic acids and the well-characterized pathways of their metabolism. The principles and protocols outlined here offer a robust methodology for researchers investigating the biological role of this and other related molecules.

Data Presentation: Comparative 'Omics' Analysis

The cross-validation of this compound data with other 'omics' platforms is crucial for understanding its biological significance. Below are exemplar tables summarizing hypothetical, yet biologically plausible, quantitative data that one might obtain from a multi-omics study on a biological system where dicarboxylic acid metabolism is perturbed.

Table 1: Metabolomics Data - Relative Abundance of Key Acyl-CoAs

MetaboliteControl Group (Relative Abundance)Treatment Group (Relative Abundance)Fold Changep-value
This compound 1.003.503.5<0.01
Hexadecanedioyl-CoA1.002.802.8<0.01
Tetradecanedioyl-CoA1.000.60-1.7<0.05
Acetyl-CoA1.001.201.2>0.05

Table 2: Proteomics Data - Key Enzymes in Peroxisomal β-Oxidation

ProteinGene NameControl Group (Normalized Spectral Counts)Treatment Group (Normalized Spectral Counts)Fold Changep-value
Straight-chain acyl-CoA oxidase (SCOX)ACOX11002502.5<0.01
L-Bifunctional Protein (LBP)EHHADH1202802.3<0.01
D-Bifunctional Protein (DBP)HSD17B41102602.4<0.01
Sterol carrier protein X (SCPx)SCP2902002.2<0.05
Peroxisomal 3-ketoacyl-CoA thiolaseACAA1952102.2<0.05

Table 3: Transcriptomics Data - mRNA Expression of Key Genes

Gene NameGene SymbolControl Group (Normalized Read Counts)Treatment Group (Normalized Read Counts)Fold Changep-value
Acyl-CoA oxidase 1ACOX1100028002.8<0.01
Enoyl-CoA hydratase and 3-hydroxyacyl CoA dehydrogenaseEHHADH120031002.6<0.01
Hydroxysteroid 17-beta dehydrogenase 4HSD17B4115029002.5<0.01
Sterol carrier protein 2SCP295023002.4<0.05
Peroxisomal acetyl-CoA acyltransferase 1ACAA1105025002.4<0.05

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reproducible and comparable multi-omics data.

Protocol 1: Metabolite Extraction and Acyl-CoA Profiling by LC-MS/MS

This protocol is adapted for the analysis of dicarboxylic acyl-CoAs from cell cultures or tissues.

  • Sample Homogenization:

    • Flash-freeze tissue or cell pellets in liquid nitrogen.

    • Homogenize the frozen sample in 80% methanol (B129727)/water at -20°C.

  • Protein Precipitation:

    • Vortex the homogenate vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant containing the metabolites.

  • Solvent Evaporation and Reconstitution:

    • Dry the supernatant under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent, such as 50% methanol in water with 0.1% formic acid.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reversed-phase column for separation.

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/methanol with the same additives as Mobile Phase A.

    • Gradient: A shallow gradient from a low to a high percentage of Mobile Phase B is used to separate long-chain acyl-CoAs.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) for targeted quantification of this compound and other relevant acyl-CoAs.

Protocol 2: Proteomic Analysis of Peroxisomal Proteins by 4D Label-Free Quantification

This protocol provides a workflow for the quantitative analysis of the peroxisomal proteome.

  • Peroxisome Enrichment (Optional but Recommended):

    • Perform subcellular fractionation using a Nycodenz density gradient centrifugation to enrich for peroxisomes.

  • Protein Extraction and Digestion:

    • Lyse the cells or enriched peroxisomal fraction in a urea-based buffer.

    • Reduce and alkylate the proteins.

    • Digest the proteins into peptides using trypsin overnight.

  • Peptide Desalting:

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column.

  • LC-MS/MS Analysis (4D Mass Spectrometry):

    • Separate the peptides using a reversed-phase nano-liquid chromatography system.

    • Analyze the eluting peptides on a timsTOF Pro mass spectrometer or similar instrument operating in PASEF (parallel accumulation serial fragmentation) mode.

  • Data Analysis:

    • Process the raw MS/MS data using a search engine like MaxQuant against a relevant protein database (e.g., UniProt).

    • Perform label-free quantification to determine the relative abundance of identified proteins across different samples.

Protocol 3: Transcriptomic Analysis by RNA-Sequencing

This protocol outlines the steps for analyzing the gene expression changes related to dicarboxylic acid metabolism.

  • RNA Extraction:

    • Extract total RNA from cell or tissue samples using a TRIzol-based method or a commercial kit.

  • Library Preparation:

    • Perform poly(A) selection to enrich for mRNA.

    • Fragment the mRNA and synthesize cDNA.

    • Ligate sequencing adapters to the cDNA fragments.

  • Sequencing:

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Perform quality control of the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels (e.g., as transcripts per million - TPM).

    • Perform differential gene expression analysis to identify genes with significant changes in expression between experimental groups.

Mandatory Visualization

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the cross-validation of this compound data.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Hexadecanedioyl_CoA Hexadecanedioyl-CoA Enoyl_CoA 2-Enoyl-hexadecanedioyl-CoA Hexadecanedioyl_CoA->Enoyl_CoA ACOX1 (SCOX) Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA EHHADH (LBP) / HSD17B4 (DBP) Ketoacyl_CoA 3-Ketohexadecanedioyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA EHHADH (LBP) / HSD17B4 (DBP) Tetradecanedioyl_CoA Tetradecanedioyl-CoA Ketoacyl_CoA->Tetradecanedioyl_CoA ACAA1 Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA ACAA1

Caption: Peroxisomal β-oxidation of hexadecanedioyl-CoA.

Multi_Omics_Workflow cluster_sample Biological Sample cluster_omics 'Omics' Data Acquisition cluster_analysis Data Analysis & Integration cluster_validation Cross-Validation Sample Cell/Tissue Sample Metabolomics Metabolomics (LC-MS/MS) Sample->Metabolomics Proteomics Proteomics (LC-MS/MS) Sample->Proteomics Transcriptomics Transcriptomics (RNA-Seq) Sample->Transcriptomics Data_Processing Data Processing & Normalization Metabolomics->Data_Processing Proteomics->Data_Processing Transcriptomics->Data_Processing Integration Multi-omics Integration Data_Processing->Integration Pathway_Analysis Pathway Analysis Integration->Pathway_Analysis Cross_Validation Correlational Analysis (Metabolite-Protein-Gene) Integration->Cross_Validation

Caption: A generalized multi-omics experimental workflow.

Dicarboxylic_Acid_Signaling cluster_cellular_response Cellular Response DCA Long-Chain Dicarboxylic Acids (e.g., Hexadecanedioic Acid) PPARa PPARα Activation DCA->PPARa Gene_Expression Target Gene Expression (e.g., ACOX1, EHHADH) PPARa->Gene_Expression Metabolic_Shift Metabolic Reprogramming Gene_Expression->Metabolic_Shift

Caption: Putative signaling role of dicarboxylic acids.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, a detailed understanding of the roles and properties of various acyl-Coenzyme A (acyl-CoA) molecules is paramount. This guide provides a comparative analysis of (3S)-hydroxyhexadecanedioyl-CoA, a key intermediate in dicarboxylic acid metabolism, and related acyl-CoAs. It offers insights into their metabolic pathways, enzymatic interactions, and analytical methodologies, supported by experimental data and detailed protocols.

Introduction to this compound and Its Metabolic Significance

This compound is a crucial intermediate in the peroxisomal β-oxidation of hexadecanedioic acid, a 16-carbon dicarboxylic acid.[1][2][3] Dicarboxylic acids are formed through the ω-oxidation of fatty acids, a process that becomes significant during periods of high fatty acid mobilization or when mitochondrial β-oxidation is impaired.[1] The subsequent breakdown of these dicarboxylic acids occurs primarily in peroxisomes, highlighting a distinct metabolic pathway from the mitochondrial β-oxidation of monocarboxylic fatty acids.[1][2][3]

This guide will compare this compound with its monocarboxylic counterpart, (3S)-hydroxyhexadecanoyl-CoA (an intermediate in palmitoyl-CoA oxidation), and other relevant short- and medium-chain 3-hydroxyacyl-CoAs to illuminate the unique aspects of dicarboxylic acid metabolism.

Comparative Data on Enzyme Kinetics

The enzymatic conversion of 3-hydroxyacyl-CoAs is a critical step in β-oxidation, catalyzed by 3-hydroxyacyl-CoA dehydrogenases. In peroxisomes, this activity is carried out by the L-bifunctional enzyme (EHHADH) for straight-chain substrates.[2][3] While specific kinetic data for this compound is not extensively reported, the substrate specificity of 3-hydroxyacyl-CoA dehydrogenases generally shows a preference for medium-chain length acyl-CoAs.[4][5][6]

The following table summarizes known kinetic parameters for related enzymes and substrates to provide a comparative perspective. It is important to note that direct comparisons can be challenging due to variations in experimental conditions and the specific enzymes used.

SubstrateEnzymeKm (µM)Vmax (U/mg)Organism/TissueReference
(3S)-Hydroxyhexadecanoyl-CoAL-3-Hydroxyacyl-CoA Dehydrogenase~5Not specifiedPig Heart[4]
(3S)-Hydroxydecanoyl-CoAL-3-Hydroxyacyl-CoA Dehydrogenase~2Not specifiedPig Heart[4]
(3S)-Hydroxybutyryl-CoAL-3-Hydroxyacyl-CoA Dehydrogenase~20Not specifiedPig Heart[4]
Adipoyl-CoA (C6-dicarboxylyl-CoA)Acyl-CoA Dehydrogenase (B2555)Not specifiedHigher specific activity than with hexanoyl-CoACupriavidus necator H16[7]
Hexanoyl-CoAAcyl-CoA Dehydrogenase (B0087)Not specifiedLower specific activity than B2555 with adipoyl-CoACupriavidus necator H16[7]

Note: The data presented are from different studies and may not be directly comparable. Further research is needed to establish the specific kinetic parameters for the interaction of this compound with human EHHADH.

Metabolic Pathways: Peroxisomal vs. Mitochondrial β-Oxidation

The metabolism of this compound is intrinsically linked to the peroxisomal β-oxidation pathway. This pathway differs significantly from the well-characterized mitochondrial β-oxidation of monocarboxylic fatty acids.

Peroxisomal_vs_Mitochondrial_Beta_Oxidation DCA Hexadecanedioic Acid DCA_CoA Hexadecanedioyl-CoA DCA->DCA_CoA ACSL Enoyl_DCA_CoA 2-Hexadecenoyl-CoA DCA_CoA->Enoyl_DCA_CoA ACOX1 Hydroxy_DCA_CoA This compound Enoyl_DCA_CoA->Hydroxy_DCA_CoA EHHADH (Hydratase activity) Keto_DCA_CoA 3-Oxohexadecanedioyl-CoA Hydroxy_DCA_CoA->Keto_DCA_CoA EHHADH (Dehydrogenase activity) Short_DCA_CoA Chain-shortened Dicarboxylyl-CoA Keto_DCA_CoA->Short_DCA_CoA Thiolase AcetylCoA_P Acetyl-CoA Keto_DCA_CoA->AcetylCoA_P Thiolase FA Palmitic Acid FA_CoA Palmitoyl-CoA FA->FA_CoA ACS Enoyl_FA_CoA Trans-Δ2-Enoyl-CoA FA_CoA->Enoyl_FA_CoA ACAD Hydroxy_FA_CoA (3S)-Hydroxyhexadecanoyl-CoA Enoyl_FA_CoA->Hydroxy_FA_CoA Enoyl-CoA Hydratase Keto_FA_CoA 3-Ketoacyl-CoA Hydroxy_FA_CoA->Keto_FA_CoA 3-Hydroxyacyl-CoA Dehydrogenase Short_FA_CoA Chain-shortened Acyl-CoA Keto_FA_CoA->Short_FA_CoA Thiolase AcetylCoA_M Acetyl-CoA Keto_FA_CoA->AcetylCoA_M Thiolase

Figure 1. A comparison of peroxisomal and mitochondrial β-oxidation pathways.

Key differences highlighted in the diagram include the initial oxidase step in peroxisomes (catalyzed by Acyl-CoA Oxidase, ACOX1) which produces H₂O₂, and the bifunctional nature of the L-bifunctional enzyme (EHHADH) which possesses both hydratase and dehydrogenase activities.[2][3] In contrast, mitochondria utilize a series of individual enzymes for these steps.

Experimental Protocols

Accurate quantification and analysis of this compound and related acyl-CoAs are essential for understanding their roles in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and specificity.

Synthesis of this compound Standard

A pure standard of this compound is crucial for accurate quantification. While commercial sources may be available, chemical synthesis can be performed. The synthesis of 3-hydroxy dicarboxylic acids can be achieved through various organic chemistry routes, often starting from amino acids or through domino reactions with 3-hydroxy-2-pyrones.[8][9] The synthesized 3-hydroxyhexadecanedioic acid would then be activated to its CoA ester using standard enzymatic or chemical methods.

Sample Preparation for Acyl-CoA Analysis
  • Tissue Homogenization: Flash-freeze tissue samples in liquid nitrogen and grind to a fine powder. Homogenize the powdered tissue in a cold buffer (e.g., 10 mM potassium phosphate, pH 7.4) containing an internal standard (e.g., ¹³C-labeled dicarboxylic acyl-CoA).

  • Protein Precipitation and Extraction: Add a cold organic solvent mixture (e.g., acetonitrile/isopropanol/water) to the homogenate to precipitate proteins and extract the acyl-CoAs.

  • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to purify and concentrate the acyl-CoAs from the extract. Wash the cartridge with an aqueous solution to remove polar impurities and then elute the acyl-CoAs with an organic solvent.

  • Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC-MS/MS system.

LC-MS/MS Quantification of Dicarboxylic Acyl-CoAs

This protocol is a general guideline and should be optimized for the specific instrumentation used.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution from a low to a high percentage of mobile phase B is used to separate the acyl-CoAs based on their hydrophobicity.

    • Flow Rate: Typically 0.2-0.4 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for acyl-CoA analysis.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • MRM Transitions:

      • Precursor Ion (Q1): The [M+H]⁺ ion of the target acyl-CoA.

      • Product Ion (Q3): A characteristic fragment ion, often resulting from the neutral loss of the phosphopantetheine moiety.

    • Quantification: A calibration curve is generated using the synthesized this compound standard and the internal standard. The concentration of the analyte in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue Tissue Sample Homogenization Homogenization with Internal Standard Tissue->Homogenization Extraction Protein Precipitation & Acyl-CoA Extraction Homogenization->Extraction SPE Solid-Phase Extraction (Purification & Concentration) Extraction->SPE Reconstitution Solvent Evaporation & Reconstitution SPE->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC ESI Electrospray Ionization LC->ESI MS1 Mass Spectrometry (Q1) (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 Mass Spectrometry (Q3) (Product Ion Detection) CID->MS2 Data Data Acquisition & Quantification MS2->Data

Figure 2. A general workflow for the LC-MS/MS analysis of acyl-CoAs.

Conclusion

This compound is a key metabolite in the peroxisomal β-oxidation of dicarboxylic acids, a pathway that is distinct from the mitochondrial degradation of monocarboxylic fatty acids. While direct comparative kinetic data for this specific acyl-CoA is limited, understanding its place within the peroxisomal pathway and the substrate preferences of the involved enzymes provides valuable insights. The use of advanced analytical techniques like LC-MS/MS is crucial for the accurate quantification of this compound and other dicarboxylic acyl-CoAs, which will be instrumental in elucidating their roles in metabolic health and disease. Further research is warranted to fully characterize the enzymatic kinetics and regulatory mechanisms governing dicarboxylic acid metabolism.

References

A Comparative Guide to the Biological Validation of (3S)-Hydroxyhexadecanedioyl-CoA's Role in Peroxisomal β-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological role of (3S)-hydroxyhexadecanedioyl-CoA, a long-chain dicarboxylic acyl-CoA, within its putative metabolic pathway: peroxisomal β-oxidation. Due to the limited direct experimental data on this specific molecule, this guide presents a robust validation strategy based on established methodologies for analogous acyl-CoA esters. We will compare direct enzymatic analysis with broader cellular and in vivo approaches, offering a multi-faceted strategy for its functional elucidation.

Long-chain fatty acyl-CoA esters are pivotal intermediates in numerous metabolic and signaling pathways.[1][2] Their functions range from energy production via β-oxidation to the biosynthesis of complex lipids.[1][2] The oxidation of fatty acids occurs in several cellular compartments, including the mitochondria and peroxisomes.[3] Peroxisomes are particularly crucial for the metabolism of very long-chain fatty acids, branched-chain fatty acids, and dicarboxylic fatty acids.[4] this compound, as a C16 dicarboxylic acid derivative, is hypothesized to be an intermediate in the peroxisomal β-oxidation pathway.

This guide will compare three primary validation approaches:

  • In Vitro Enzymatic Assays: Direct measurement of enzyme kinetics using purified enzymes and the synthetic substrate.

  • Cell-Based Metabolomic Flux Analysis: Tracing the metabolic fate of labeled precursors in cultured cells to demonstrate pathway engagement.

  • Genetic Perturbation Studies: Modulating the expression of key pathway enzymes to observe the impact on this compound levels and downstream metabolic products.

Data Presentation: Comparative Analysis of Validation Methods

The following tables summarize the quantitative data one would aim to collect to validate the function of this compound. The values presented are hypothetical, based on typical results for similar long-chain acyl-CoA substrates in peroxisomal β-oxidation.

Table 1: In Vitro Kinetic Analysis of D-bifunctional Protein (DBP)

SubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg)Relative Efficiency (Vmax/Km)
This compound 251506.0
(3S)-Hydroxyhexadecanoyl-CoA (Control)1520013.3
C16 Dicarboxylate (Precursor)N/AN/AN/A

This table compares the enzymatic efficiency of the peroxisomal D-bifunctional protein in processing the target molecule versus a standard, well-characterized substrate.

Table 2: Cellular Metabolomic Flux Analysis

ConditionLabeled PrecursorFold change in labeled this compoundFold change in downstream metabolites (e.g., C14-dicarboxylyl-CoA)
Wild-Type Cells13C16-Hexadecanedioic Acid15.2 ± 1.812.5 ± 1.5
DBP Knockdown Cells13C16-Hexadecanedioic Acid28.9 ± 3.12.1 ± 0.4
Control CellsUnlabeled Hexadecanedioic Acid1.0 (baseline)1.0 (baseline)

This table illustrates how stable isotope tracing can quantify the flux through the proposed pathway and how genetic knockdown of a key enzyme impacts the accumulation of the intermediate.

Mandatory Visualizations

Diagram 1: Hypothesized Peroxisomal β-Oxidation Pathway

Peroxisomal_Beta_Oxidation sub sub enz enz path path Hex Hexadecanedioic Acid Hex_CoA Hexadecanedioyl-CoA Hex->Hex_CoA Acyl-CoA Synthetase Enoyl_CoA 2-Hexadecanedienoyl-CoA Hex_CoA->Enoyl_CoA FAD -> FADH2 ACOX1 Hydroxy_CoA This compound Enoyl_CoA->Hydroxy_CoA H2O DBP (Hydratase) Keto_CoA 3-Ketohexadecanedioyl-CoA Hydroxy_CoA->Keto_CoA NAD+ -> NADH DBP (Dehydrogenase) C14_CoA Further Cycles Keto_CoA->C14_CoA ACOT / Thiolase Acetyl_CoA Acetyl-CoA Keto_CoA->Acetyl_CoA C14_CoA->C14_CoA ACOX1 ACOX1 DBP_hyd DBP (Hydratase) DBP_deh DBP (Dehydrogenase) ACOT ACOT / Thiolase

Caption: Hypothesized pathway for this compound.

Diagram 2: Experimental Workflow for Validation

Validation_Workflow start start step step method method data data decision decision A Hypothesis Generation B Synthesize (3S)-Hydroxy- hexadecanedioyl-CoA A->B C1 In Vitro Enzymatic Assay B->C1 C2 Cell Culture with 13C-Labeled Precursor B->C2 D1 Kinetic Parameters (Km, Vmax) C1->D1 D2 LC-MS/MS Metabolomics C2->D2 C3 Generate DBP Knockdown Cell Line C3->C2 Compare WT vs KD E Is Substrate Metabolized? D1->E D2->E E->A No, Re-evaluate F Validate Pathway Role E->F Yes

Caption: Workflow for validating the role of the target molecule.

Experimental Protocols

Protocol 1: In Vitro Dehydrogenase Activity Assay

This protocol is designed to measure the kinetic parameters of the dehydrogenase component of recombinant D-bifunctional protein (DBP) with this compound as a substrate.

Materials:

  • Recombinant human DBP

  • This compound (substrate)

  • (3S)-hydroxyhexadecanoyl-CoA (control substrate)

  • NAD+

  • Tris-HCl buffer (100 mM, pH 8.5)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a stock solution of the substrate and control substrate in a suitable solvent (e.g., DMSO).

  • Set up a series of reactions in a 96-well UV-transparent plate. Each reaction should have a final volume of 200 µL.

  • For each substrate concentration, prepare a reaction mix containing 100 mM Tris-HCl (pH 8.5) and 2.5 mM NAD+.

  • Add varying concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) to the wells.

  • Initiate the reaction by adding a fixed amount of recombinant DBP (e.g., 1 µg) to each well.

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Measure the increase in absorbance at 340 nm every 30 seconds for 10 minutes. This corresponds to the production of NADH.

  • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance curve using the Beer-Lambert law (ε for NADH = 6220 M-1cm-1).

  • Repeat the procedure for the control substrate.

  • Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Stable Isotope Tracing in Cultured Cells

This protocol uses 13C-labeled hexadecanedioic acid to trace its conversion to this compound in cultured human fibroblasts.

Materials:

  • Human fibroblast cell line (e.g., primary dermal fibroblasts)

  • DMEM media with 10% FBS, stripped of lipids

  • 13C16-Hexadecanedioic acid

  • Methanol (B129727) (ice-cold)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Culture human fibroblasts to ~80% confluency in T-75 flasks.

  • One day prior to the experiment, switch the cells to lipid-depleted media.

  • On the day of the experiment, aspirate the media and replace it with fresh lipid-depleted media containing 50 µM 13C16-Hexadecanedioic acid.

  • Incubate the cells for a time course (e.g., 0, 2, 4, 8 hours).

  • At each time point, aspirate the media and wash the cells twice with ice-cold PBS.

  • Quench metabolism and extract metabolites by adding 5 mL of ice-cold 80% methanol to each flask.

  • Scrape the cells in the methanol solution and transfer to a conical tube.

  • Centrifuge at 4°C to pellet cell debris.

  • Transfer the supernatant (containing metabolites) to a new tube and dry under a stream of nitrogen.

  • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

  • Analyze the samples via LC-MS/MS using a method optimized for the detection of long-chain acyl-CoAs. Monitor the mass transitions for both labeled and unlabeled this compound and other pathway intermediates.

  • Quantify the fold-change in the labeled species over time relative to the t=0 time point.

Protocol 3: Validation using shRNA-mediated Gene Knockdown

This protocol validates the pathway by reducing the expression of a key enzyme, DBP, and observing the effect on the accumulation of the substrate.

Materials:

  • Human fibroblast cell line

  • Lentiviral particles containing shRNA targeting DBP (HSD17B4 gene) and a non-targeting control shRNA

  • Puromycin (B1679871) (for selection)

  • Reagents for qRT-PCR and Western Blotting

  • Materials for Protocol 2 (Stable Isotope Tracing)

Procedure:

  • Transduce fibroblasts with lentiviral particles for either DBP shRNA or control shRNA.

  • After 48 hours, begin selection by adding puromycin to the culture media.

  • Expand the resistant cell populations to establish stable knockdown and control cell lines.

  • Validate Knockdown:

    • qRT-PCR: Isolate RNA from both cell lines and perform quantitative real-time PCR using primers specific for HSD17B4. Normalize to a housekeeping gene (e.g., GAPDH). Expect a >70% reduction in mRNA levels in the knockdown line.

    • Western Blot: Lyse cells and perform SDS-PAGE and western blotting using an antibody specific for DBP. Expect a significant reduction in protein levels.

  • Once knockdown is confirmed, perform the Stable Isotope Tracing experiment (Protocol 2) on both the DBP knockdown and control cell lines.

  • Compare the accumulation of labeled this compound between the two cell lines. A significant increase in the knockdown line would strongly support its role as a direct substrate for DBP.

References

Framework for Inter-Laboratory Comparison of (3S)-Hydroxyhexadecanedioyl-CoA Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a standardized framework for the quantitative analysis of (3S)-hydroxyhexadecanedioyl-CoA, facilitating inter-laboratory comparisons to ensure data accuracy, reproducibility, and reliability across different research sites. While direct inter-laboratory comparison data for this compound is not publicly available, this document outlines a robust analytical protocol based on established methods for similar long-chain 3-hydroxydicarboxylic acids. Adherence to a common protocol is paramount for the validation of analytical methods and the harmonization of data in multi-site studies.

Proposed Standardized Experimental Protocol

A highly specific and sensitive method for the quantification of this compound is gas chromatography-mass spectrometry (GC-MS) coupled with a stable isotope dilution strategy. This approach is recommended for its high precision and accuracy in complex biological matrices.[1]

1. Sample Preparation and Extraction:

  • Matrix: This protocol is designed for human plasma but can be adapted for other biological fluids or cell culture media.

  • Internal Standard: Prior to extraction, spike 500 µL of the plasma sample with a known concentration of a stable isotope-labeled internal standard, such as (3S)-hydroxyhexadecanedioyl-d4-CoA. The use of a stable isotope dilution assay is the method of choice for targeted metabolomics as it corrects for analyte loss during sample preparation and compensates for matrix effects during mass spectrometric analysis.[2]

  • Hydrolysis (for total concentration): To measure both free and esterified this compound, hydrolyze the sample by adding 500 µL of 10 M NaOH and incubating for 30 minutes. For free concentrations, omit this step.[3]

  • Acidification: Acidify the sample to a pH of approximately 3 using 6 M HCl.[3]

  • Liquid-Liquid Extraction: Perform a two-step liquid-liquid extraction using 3 mL of ethyl acetate (B1210297) for each step. Vortex the mixture vigorously and centrifuge to separate the phases. Combine the organic layers.

  • Drying: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 37°C.

2. Derivatization:

To enhance volatility for GC-MS analysis, the extracted analyte must be derivatized. Silylation is a common and effective method for dicarboxylic acids.[4]

  • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried extract.

  • Cap the vial tightly and heat at 80°C for 60 minutes to ensure complete derivatization.[3]

  • Cool the sample to room temperature before analysis.

3. GC-MS Instrumentation and Analysis:

  • Gas Chromatograph: Agilent 5890 series II system (or equivalent).

  • Column: HP-5MS capillary column (or equivalent).[3]

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 5 minutes.

    • Ramp 1: Increase at 3.8°C/minute to 200°C.

    • Ramp 2: Increase at 15°C/minute to 290°C, hold for 6 minutes.[3]

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and specificity.

  • Quantification: Calculate the concentration of this compound based on the ratio of the peak area of the native analyte to the peak area of the stable isotope-labeled internal standard.

Illustrative Inter-Laboratory Comparison Data

The following table presents hypothetical data from a mock inter-laboratory comparison study to demonstrate how results can be structured for easy evaluation. In this scenario, participating laboratories were provided with a reference sample with a known this compound concentration of 50 ng/mL.

Laboratory IDMean Measured Conc. (ng/mL)Standard Deviation (SD)Coefficient of Variation (%CV)Accuracy (% of Reference)
Lab A48.92.14.3%97.8%
Lab B53.23.56.6%106.4%
Lab C49.51.83.6%99.0%
Lab D45.14.08.9%90.2%
Lab E50.82.54.9%101.6%

Experimental and Data Analysis Workflow

The following diagram illustrates the proposed standardized workflow for the inter-laboratory comparison of this compound measurements.

G cluster_0 Phase 1: Sample Handling and Preparation cluster_1 Phase 2: Instrumental Analysis cluster_2 Phase 3: Data Processing and Reporting A Sample Receipt and Logging B Addition of Stable Isotope Internal Standard A->B C Liquid-Liquid Extraction B->C D Derivatization (Silylation) C->D E GC-MS Analysis (SIM Mode) D->E F Peak Integration and Area Ratio Calculation E->F G Concentration Calculation using Calibration Curve F->G H Statistical Analysis (Mean, SD, %CV) G->H I Submission of Results to Coordinating Body H->I

Workflow for this compound Analysis

By adopting this standardized protocol and participating in inter-laboratory proficiency testing, researchers can significantly enhance the quality and comparability of data, which is crucial for advancing our understanding of metabolic pathways and for the development of novel therapeutics.

References

Navigating the Detection of (3S)-hydroxyhexadecanedioyl-CoA: A Comparative Guide to Antibody Specificity and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating lipid metabolism and related therapeutic areas, the accurate detection and quantification of specific acyl-CoA molecules like (3S)-hydroxyhexadecanedioyl-CoA is paramount. This guide provides a comprehensive comparison of available methodologies, focusing on the specificity of antibody-based approaches versus the precision of mass spectrometry. As our research indicates no commercially available antibodies are specific for this compound, this guide will explore the path of custom antibody development alongside established analytical chemistry techniques.

I. Landscape of Detection Methods

The detection of small molecules such as this compound presents unique challenges due to their size and potential for cross-reactivity with structurally similar molecules. Two primary approaches exist for the specific detection and quantification of this molecule: immunoassays, which would rely on the development of a specific antibody, and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Comparison of Methodologies

FeatureCustom Antibody-Based Assay (Hypothetical)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Specificity Potentially high, but dependent on successful hapten design to avoid cross-reactivity with other acyl-CoAs.Very high, based on unique precursor-product ion transitions and chromatographic retention time.
Sensitivity High (pM to nM range), depending on antibody affinity.Very high (fmol to amol on column), allowing for detection in small sample volumes.[1][2]
Quantification Semi-quantitative to quantitative (ELISA). Requires a purified standard for calibration.Highly quantitative, especially with stable isotope-labeled internal standards.[3][4][5][6]
Development Time Lengthy (several months) for antibody generation and validation.Method development can be rapid (days to weeks) for experienced labs.
Cost High initial cost for custom antibody development. Lower per-sample cost for established assays.High instrument cost. Moderate per-sample cost, dependent on sample preparation complexity.
Throughput High throughput possible with ELISA format.Lower to medium throughput, dependent on chromatography run time.
Matrix Effects Can be susceptible to matrix interference.Can be minimized with appropriate sample preparation and internal standards.

II. Custom Antibody Development for this compound

Since no off-the-shelf antibodies are available, a custom antibody development project would be necessary. This involves treating the small molecule as a hapten and conjugating it to a larger carrier protein to elicit an immune response.

  • Hapten Design and Synthesis:

    • This compound is chemically modified to incorporate a linker arm at a position that is least likely to interfere with its unique structural epitopes. The choice of linker position is critical for generating specific antibodies.[7][8]

  • Conjugation to Carrier Protein:

    • The synthesized hapten is covalently linked to a large, immunogenic carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[9][10][11][12] Common cross-linking chemistries target amine, carboxyl, or sulfhydryl groups.[10]

  • Immunization and Hybridoma Production:

    • Animals (typically rabbits or mice) are immunized with the hapten-carrier conjugate.[13][14]

    • For monoclonal antibodies, spleen cells from the immunized animal are fused with myeloma cells to create hybridomas, which are then screened for the production of the desired antibody.

  • Antibody Screening and Characterization:

    • Screening is performed using techniques like ELISA to identify antibodies that bind to the hapten.

    • Specificity is assessed by testing for cross-reactivity against a panel of structurally related acyl-CoAs.

  • Purification and Validation:

    • The selected antibody is purified from cell culture supernatant or ascites fluid.

    • Validation is performed in the intended application (e.g., ELISA, Western Blot).

G cluster_0 Antigen Preparation cluster_1 Immunization & Antibody Generation cluster_2 Screening & Validation A Hapten Design: This compound with linker C Hapten-Carrier Conjugation A->C B Carrier Protein (e.g., KLH, BSA) B->C D Immunize Animal (e.g., Rabbit, Mouse) C->D E Monoclonal: Hybridoma Production D->E F Polyclonal: Serum Collection D->F G Screening (ELISA) for Hapten Binding E->G F->G H Specificity Testing: Cross-Reactivity Panel G->H I Application Validation H->I J Purified Specific Antibody I->J

Caption: Workflow for the quantification of this compound by LC-MS/MS.

IV. Conclusion and Recommendations

For researchers requiring the specific detection and accurate quantification of this compound, LC-MS/MS is the recommended method . It provides superior specificity and is a well-established technique for acyl-CoA analysis. The use of stable isotope dilution allows for robust and accurate quantification, which is crucial for metabolic studies and drug development.

While a custom antibody-based assay could potentially be developed for high-throughput screening applications, the significant investment in time and resources, coupled with the inherent risk of generating non-specific antibodies, makes it a less favorable option compared to the readily applicable and highly precise LC-MS/MS methodology. The challenges in designing a hapten that presents the unique features of this compound without being obscured by the large Coenzyme A moiety are substantial. Therefore, for reliable and specific data, leveraging the power of mass spectrometry is the most prudent approach for the scientific community.

References

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